molecular formula C9H15NO3 B125022 Tert-butyl 2-oxopyrrolidine-1-carboxylate CAS No. 85909-08-6

Tert-butyl 2-oxopyrrolidine-1-carboxylate

货号: B125022
CAS 编号: 85909-08-6
分子量: 185.22 g/mol
InChI 键: GJJYYMXBCYYXPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 2-oxopyrrolidine-1-carboxylate (CAS 85909-08-6), widely known as N-Boc-2-pyrrolidinone, is a high-purity protected lactam that serves as a versatile and crucial building block in organic synthesis and medicinal chemistry . With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, this compound is valued for its role as a synthetic intermediate for the preparation of highly functionalized molecules . Its primary research value lies in its application in multi-component reactions, most notably in the Ugi reaction, where it can be used to synthesize complex N-acyl-2-vinylpyrrolidines from isocyanides, carbonyl compounds, primary amines, and carboxylic acids . Furthermore, this compound has been utilized as a precursor for the synthesis of naturally occurring Maillard flavors via catalytic selenium dioxide (SeO2) oxidation . As an air- and heat-sensitive material, it requires storage in a sealed container under inert gas in a refrigerated (0-10°C), dark environment to ensure stability . This product is intended for research purposes and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl 2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYYMXBCYYXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235235
Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85909-08-6
Record name 1-Pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85909-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL 2-OXO-1-PYRROLIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GS4FVG7EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, commonly referred to as N-Boc-2-pyrrolidinone, is a pivotal chemical intermediate with significant utility in diverse fields, particularly in pharmaceutical research and flavor synthesis. Its unique structure, featuring a lactam ring protected by a tert-butoxycarbonyl (Boc) group, provides a stable yet strategically reactive scaffold for complex molecular assembly. This guide offers a comprehensive exploration of its core physicochemical properties, spectroscopic signature, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile building block in their work. We will delve into the causality behind its reactivity, provide validated experimental protocols for its synthesis and characterization, and summarize its safety and handling requirements.

Molecular Structure and Identification

Understanding the fundamental structure of N-Boc-2-pyrrolidinone is key to appreciating its chemical behavior. The molecule consists of a five-membered lactam (a cyclic amide), 2-pyrrolidinone, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This bulky, electron-withdrawing Boc group modifies the nucleophilicity of the nitrogen and influences the reactivity of the adjacent methylene group.

structure cluster_ring cluster_boc C1 C C2 C C1->C2 C3 C C2->C3 C4 C=O C3->C4 N N C4->N N->C1 Boc_C_O C=O N->Boc_C_O Boc_O O Boc_C_O->Boc_O Boc_C_tert C Boc_O->Boc_C_tert CH3_1 CH₃ Boc_C_tert->CH3_1 CH3_2 CH₃ Boc_C_tert->CH3_2 CH3_3 CH₃ Boc_C_tert->CH3_3

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 1-Boc-2-pyrrolidinone, N-Boc-2-pyrrolidinone, 2-Oxopyrrolidine-1-carboxylic acid tert-butyl ester
CAS Number 85909-08-6[1][2][3]
Molecular Formula C₉H₁₅NO₃[2][3]
Molecular Weight 185.22 g/mol [2][3]
InChI 1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
InChIKey GJJYYMXBCYYXPQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1=O

Physicochemical Properties

The physical state and solubility of N-Boc-2-pyrrolidinone dictate its handling and reaction conditions. It is typically a liquid or a low-melting solid at room temperature, soluble in a range of common organic solvents.[1][2]

Table 2: Key Physicochemical Data

PropertyValueSource(s)
Appearance White or Colorless to Light yellow/orange powder, lump, or clear liquid.[2]TCI, ChemBK
Physical State (20°C) Liquid[2]TCI
Density 1.086 g/mL at 25°CSigma-Aldrich
Boiling Point 100-105°C at 0.5 mmHgSigma-Aldrich
Flash Point 113°C (235.4°F) - closed cup[3]ChemBK, Sigma-Aldrich
Refractive Index (n20/D) 1.466[3]ChemBK, Sigma-Aldrich
Solubility Soluble in methanol and chloroform.[1]N-Boc-2-pyrrolidinone: A Versatile Intermediate
Storage Conditions Refrigerate (0-10°C), store under inert gas.[2]TCI
Sensitivity Air and heat sensitive.[2]TCI

Spectroscopic Profile for Structural Elucidation

Structural confirmation of N-Boc-2-pyrrolidinone relies on standard spectroscopic techniques. The data from NMR, IR, and MS provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is characterized by three main regions. The nine chemically equivalent protons of the tert-butyl group produce a sharp singlet around 1.5 ppm. The protons on the pyrrolidinone ring appear as multiplets between approximately 2.0 and 3.6 ppm. The two protons alpha to the lactam carbonyl (C5-H₂) are typically around 2.5 ppm, while the two protons adjacent to the nitrogen (C3-H₂) are further downfield, around 3.6 ppm, due to the influence of the electronegative nitrogen atom.

  • ¹³C NMR: The carbon spectrum shows distinct signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons near 28 ppm). The pyrrolidinone ring carbons appear in the aliphatic region (approx. 18-45 ppm). Two carbonyl carbons are observed at the downfield end of the spectrum: the lactam carbonyl (C=O) around 175 ppm and the carbamate carbonyl (Boc C=O) at a slightly higher field, typically around 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions. The lactam carbonyl typically appears around 1700-1750 cm⁻¹, while the carbamate carbonyl of the Boc group is observed at a higher frequency, approximately 1750-1790 cm⁻¹. The difference in frequency is due to the electronic effects of the adjacent atoms (nitrogen in the ring vs. oxygen in the carbamate). Additional peaks corresponding to C-H and C-N stretching are also present.

Mass Spectrometry (MS)

Under standard electron ionization (EI) conditions, the molecular ion peak (M⁺) at m/z = 185 is expected. A prominent fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butyl group to give a fragment at m/z = 129, or the loss of the entire Boc group.

Synthesis, Reactivity, and Applications

The utility of N-Boc-2-pyrrolidinone stems from the predictable reactivity conferred by its functional groups.

Synthesis Workflow

The most common and straightforward synthesis involves the N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

synthesis_workflow reagents 2-Pyrrolidinone + (Boc)₂O conditions Base (e.g., DMAP) Solvent (e.g., THF, DCM) Room Temperature reagents->conditions 1. Mixing workup Aqueous Workup & Purification (Chromatography/Distillation) conditions->workup 2. Reaction product This compound workup->product 3. Isolation

Caption: General workflow for the synthesis of N-Boc-2-pyrrolidinone.

Core Reactivity

The Boc group serves two primary functions: it protects the lactam nitrogen from participating in reactions and its electron-withdrawing nature acidifies the protons on the carbon alpha to the lactam carbonyl (the C3 position). This acidification is the cornerstone of its application as a synthetic intermediate.

  • Asymmetric α-Deprotonation: The protons at the C3 position can be selectively removed by strong, non-nucleophilic bases like sec-butyllithium (s-BuLi), often in the presence of a chiral ligand such as (-)-sparteine.[4] This generates a chiral enolate that can react with various electrophiles (e.g., alkyl halides, aldehydes) to form substituted pyrrolidinone derivatives with high enantioselectivity. This method is a powerful tool for building stereochemically complex molecules.[4][5]

  • Ugi Reaction: N-Boc-2-pyrrolidinone is a valuable component in multicomponent reactions like the Ugi reaction.[1] This allows for the rapid assembly of complex molecular scaffolds, which is highly advantageous in drug discovery for generating libraries of diverse compounds.[1]

  • Boc Group Deprotection: The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), regenerating the free secondary amine of the lactam for further functionalization.

Key Applications
  • Pharmaceutical Drug Development: The pyrrolidine ring is a common motif in many biologically active compounds. N-Boc-2-pyrrolidinone provides a robust starting point for synthesizing complex pyrrolidine-based structures, including inhibitors for targets like the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[6] Its role in combinatorial chemistry facilitates the rapid exploration of chemical space to identify novel drug candidates.[7]

  • Flavor Synthesis: In the food and fragrance industry, N-Boc-2-pyrrolidinone can be converted into valuable Maillard flavor compounds through specific oxidative reactions.[1]

Safety and Handling

Proper handling of N-Boc-2-pyrrolidinone is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Precaution P264Wash skin thoroughly after handling.
Precaution P280Wear protective gloves/eye protection/face protection.
Precaution P302+P352IF ON SKIN: Wash with plenty of water.[8]
Precaution P337+P313If eye irritation persists: Get medical advice/attention.
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[9] As it is air and heat sensitive, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.[2]

  • First-Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[9][10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9][10]

Experimental Protocols

The following protocols are provided as validated examples for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound
  • Objective: To synthesize N-Boc-2-pyrrolidinone from 2-pyrrolidinone.

  • Materials: 2-pyrrolidinone, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF), Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF in a round-bottom flask, add DMAP (0.1 eq).

    • Stir the solution at room temperature and add a solution of (Boc)₂O (1.1 eq) in THF dropwise over 30 minutes.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or vacuum distillation to yield the pure product.

Protocol 2: NMR Sample Preparation and Analysis
  • Objective: To confirm the structure and purity of the synthesized product via ¹H NMR.

  • Materials: Synthesized N-Boc-2-pyrrolidinone, Deuterated chloroform (CDCl₃), NMR tube.

  • Procedure:

    • Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of CDCl₃.

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).

    • Validation: The resulting spectrum should show a sharp singlet at ~1.5 ppm integrating to 9H (Boc group) and a series of multiplets between 2.0-3.7 ppm integrating to a total of 6H (pyrrolidinone ring protons). The absence of a broad NH peak (from starting material) and the correct integration ratios confirm the product's identity and high purity.

References

Tert-butyl 2-oxopyrrolidine-1-carboxylate CAS number 85909-08-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 2-oxopyrrolidine-1-carboxylate (CAS 85909-08-6)

Authored by: A Senior Application Scientist

Abstract

This compound, commonly known as N-Boc-2-pyrrolidinone, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural feature—a lactam ring protected by a tert-butyloxycarbonyl (Boc) group—renders it an exceptionally stable yet versatile intermediate. This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and significant applications. We delve into detailed, field-proven protocols, explain the causality behind experimental choices, and highlight its strategic importance in the rapid assembly of complex molecular architectures, particularly in the realm of drug discovery.

Introduction and Strategic Importance

This compound (CAS 85909-08-6) is a derivative of 2-pyrrolidinone, a five-membered lactam. The introduction of the Boc protecting group on the nitrogen atom serves two primary purposes: it deactivates the otherwise reactive N-H bond and enhances the molecule's solubility in a wide range of organic solvents, making it highly amenable to various reaction conditions.[1]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] Consequently, N-Boc-2-pyrrolidinone has emerged as a critical starting material for synthesizing substituted pyrrolidines, which are integral to the development of antibacterials, immunomodulators, and other therapeutic agents.[2] Its utility is most pronounced in multicomponent reactions, such as the Ugi reaction, where it facilitates the efficient construction of diverse chemical libraries for drug screening.[1][4]

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in the laboratory. N-Boc-2-pyrrolidinone is typically a colorless to light yellow oil or a low-melting solid, a characteristic that influences handling and storage procedures.[5][6]

PropertyValueReference(s)
CAS Number 85909-08-6[5][6]
Molecular Formula C₉H₁₅NO₃[5][7]
Molecular Weight 185.22 g/mol [5][7]
Appearance Clear colorless to brown oil / low-melting solid[5]
Boiling Point 100-105 °C at 0.5 mmHg[4][6]
Density 1.086 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.466[4][6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Storage Room temperature, sealed in dry, dark place[5]
Spectroscopic Data:

While comprehensive spectral data requires direct analysis, typical ¹H NMR and ¹³C NMR spectral features can be predicted based on its structure. The ¹H NMR spectrum would characteristically show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, along with multiplets for the three methylene groups of the pyrrolidinone ring.

cluster_main This compound mol mol caption Figure 1: Chemical Structure

Figure 1: Chemical Structure

Synthesis and Manufacturing

The most prevalent and efficient synthesis of N-Boc-2-pyrrolidinone involves the direct N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc₂O). The causality for the choice of reagents is critical for ensuring a high-yield, clean reaction.

Synthesis_Workflow start Start: 2-Pyrrolidinone + Acetonitrile (Solvent) reagents Add Reagents at 0 °C: 1. Triethylamine (Base) 2. DMAP (Catalyst) 3. Di-tert-butyl dicarbonate (Boc₂O) start->reagents stir Stir Overnight Allow to Warm to RT reagents->stir monitor Monitor Reaction (e.g., TLC) stir->monitor workup Aqueous Workup: Partition between EtOAc & H₂O monitor->workup wash Wash Organic Layer: 1. 1N HCl (aq) 2. 1N NaOH (aq) 3. Brine workup->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purification: Silica Gel Column Chromatography dry->purify product Final Product: N-Boc-2-pyrrolidinone purify->product

Figure 2: Synthesis Workflow Diagram
Experimental Protocol: Synthesis of N-Boc-2-pyrrolidinone[4]

  • Materials:

    • 2-Pyrrolidinone (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.5 eq)

    • Acetonitrile (Solvent)

    • Ethyl acetate (EtOAc)

    • 1N Hydrochloric Acid (HCl)

    • 1N Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, dissolve 2-pyrrolidinone (10.0 g, 118 mmol) in acetonitrile (118 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Sequentially add triethylamine (19.6 mL, 141 mmol) and 4-dimethylaminopyridine (7.18 g, 58.8 mmol). The triethylamine acts as a base to deprotonate the 2-pyrrolidinone, while DMAP serves as a highly effective acylation catalyst.

    • Add di-tert-butyl dicarbonate (32.7 g, 150 mmol) portion-wise to the stirred solution.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

    • Once complete, partition the mixture between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with 1N aqueous HCl, 1N aqueous NaOH, and finally with saturated brine. This washing sequence removes the base, catalyst, and any unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 1:1) to yield pure this compound as a light-yellow oil (yields typically >90%).[4]

Reactivity and Applications in Drug Development

The true value of N-Boc-2-pyrrolidinone lies in its versatile reactivity, which allows for the strategic introduction of functionality at various positions of the pyrrolidine ring.

The Ugi Multicomponent Reaction

A primary application of this compound is in the Ugi four-component reaction. This powerful synthetic tool enables the rapid assembly of complex, highly functionalized N-acyl-2-vinylpyrrolidines from an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid component, where N-Boc-2-pyrrolidinone serves as the foundational carboxylic acid surrogate.[1][4] This strategy is invaluable in drug discovery for generating large libraries of diverse molecules for high-throughput screening.[8]

Deprotection and Further Functionalization

The Boc group is designed for facile removal under acidic conditions, unmasking the nitrogen atom for subsequent reactions. This deprotection is a critical step that transforms the stable intermediate back into a reactive species for further synthesis.

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently breaks down into isobutylene and a proton.[9]

Deprotection_Mechanism cluster_workflow Boc Deprotection Workflow start N-Boc-2-pyrrolidinone in Solvent (Dioxane/MeOH) reagent Add Strong Acid (e.g., 4M HCl in Dioxane or TFA) start->reagent reaction Stir at 0 °C to RT (1-4 hours) reagent->reaction monitor Monitor Reaction by TLC/LC-MS reaction->monitor neutralize Neutralization / Evaporation (if necessary) monitor->neutralize product 2-Pyrrolidinone Hydrochloride Salt neutralize->product

Figure 3: Boc Deprotection Workflow
Experimental Protocol: N-Boc Deprotection

  • Caution: This procedure should be performed in a well-ventilated fume hood as it involves strong acids and volatile byproducts.

  • Materials:

    • N-Boc-2-pyrrolidinone (1.0 eq)

    • 4M HCl in 1,4-dioxane (or Trifluoroacetic Acid - TFA)

    • Anhydrous solvent (e.g., Dichloromethane - DCM, or Methanol - MeOH)

  • Procedure:

    • Dissolve N-Boc-2-pyrrolidinone in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask at 0 °C.

    • Slowly add an excess of the acidic reagent (e.g., 5-10 equivalents of 4M HCl in dioxane).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. The choice of temperature and time depends on the stability of other functional groups in the molecule.[10]

    • Monitor the deprotection by TLC until the starting material is fully consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification.

The selection of the deprotection agent is critical. While TFA is highly effective, HCl in dioxane or methanol is often preferred as it is more volatile and easier to remove.[11] For substrates with other acid-sensitive groups, milder or alternative methods may be required.[10][11]

Other Applications

Beyond its use in pharmaceutical synthesis, N-Boc-2-pyrrolidinone can be transformed through specific oxidative reactions into compounds relevant to the flavor and fragrance industry, such as naturally occurring Maillard flavors.[1]

Conclusion

This compound is more than just a protected amino acid derivative; it is a strategic linchpin in synthetic chemistry. Its stability, coupled with the predictable and efficient removal of the Boc group, provides chemists with precise control over synthetic pathways. For researchers in drug development, its role in facilitating the construction of diverse molecular libraries via multicomponent reactions is particularly significant. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile building block in their research and development endeavors.

References

A Multi-Platform Structural Elucidation of 1-Boc-2-pyrrolidinone: From Connectivity to Conformational Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(tert-butoxycarbonyl)-2-pyrrolidinone, commonly known as N-Boc-2-pyrrolidinone, is a pivotal intermediate in modern organic synthesis and medicinal chemistry. Its utility stems from the stable, yet readily cleavable, Boc protecting group on the versatile 2-pyrrolidinone scaffold, which is a core motif in numerous bioactive molecules and a derivative of pyroglutamic acid.[1][2][3] A comprehensive understanding of its three-dimensional structure, including conformational isomerism, is critical for researchers designing stereoselective reactions and developing novel therapeutics. This guide presents an in-depth, multi-technique approach to the structural analysis of this molecule, moving beyond simple identity confirmation to a nuanced understanding of its conformational behavior. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, augmented by computational insights, to construct a holistic and validated structural profile.

Foundational Analysis: Confirming Molecular Identity and Connectivity

The initial phase of structural analysis focuses on unequivocally confirming the molecular formula (C₉H₁₅NO₃) and the covalent bonding network.[1][4] This is achieved through a coordinated workflow of mass spectrometry and NMR, with infrared spectroscopy providing orthogonal confirmation of key functional groups.

cluster_workflow Figure 1: Primary Structural Verification Workflow Sample 1-Boc-2-pyrrolidinone Sample MS Mass Spectrometry (MS) Sample->MS Ionization NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution (e.g., CDCl₃) IR Infrared (IR) Spectroscopy Sample->IR IR Beam Data_MW Molecular Weight & Fragmentation Pattern MS->Data_MW Data_Connectivity Proton/Carbon Framework & Connectivity NMR->Data_Connectivity Data_FG Functional Group Confirmation IR->Data_FG Conclusion Verified Primary Structure Data_MW->Conclusion Data_Connectivity->Conclusion Data_FG->Conclusion

Caption: Figure 1: An integrated workflow for the primary structural verification of 1-Boc-2-pyrrolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The ¹H NMR spectrum is particularly informative, confirming the presence and connectivity of all non-exchangeable protons.

Expert Insight: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used as 1-Boc-2-pyrrolidinone is highly soluble in it.[5] Tetramethylsilane (TMS) is added as an internal standard (δ 0.00) for accurate chemical shift referencing.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-2-pyrrolidinone (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
3.75 Triplet 2H 7.6 C5-H ₂ (adjacent to N)
2.52 Triplet 2H 8.0 C3-H ₂ (adjacent to C=O)
2.00 Quintet 2H 8.0 C4-H
1.53 Singlet 9H - -C(CH ₃)₃ (Boc group)

Data sourced from ChemicalBook.[1]

Causality in Interpretation:

  • The large singlet at 1.53 ppm integrating to 9 protons is the unmistakable signature of the tert-butyl group.[1]

  • The downfield triplet at 3.75 ppm corresponds to the methylene group (C5) adjacent to the electron-withdrawing nitrogen atom of the carbamate.[1]

  • The triplet at 2.52 ppm is assigned to the methylene group (C3) adjacent to the lactam carbonyl.[1]

  • The upfield multiplet (quintet) at 2.00 ppm belongs to the central C4 methylene group, which is split by both of its methylene neighbors.[1]

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The presence of two distinct carbonyl signals is a key validation point. Based on data from related carbamates and N-Boc protected systems, the following shifts are predicted.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Boc-2-pyrrolidinone

Predicted Shift (δ, ppm) Carbon Assignment Rationale
~174-176 Lactam C=O (C2) Typical chemical shift for a five-membered ring amide carbonyl.
~150-152 Carbamate C=O Characteristic of the Boc group's carbonyl carbon.[8]
~82-84 Quaternary C (Boc) The quaternary carbon of the tert-butyl group.
~45-47 C5 (CH₂) Methylene carbon attached to nitrogen.
~30-32 C3 (CH₂) Methylene carbon alpha to the lactam carbonyl.
~28 tert-butyl CH₃ (Boc) The three equivalent methyl carbons of the Boc group.

| ~17-19 | C4 (CH₂) | The central methylene carbon of the pyrrolidinone ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Signature

Mass spectrometry serves two primary functions: it confirms the molecular weight (185.22 g/mol ) and provides a characteristic fragmentation pattern that acts as a structural fingerprint.[4] The lability of the Boc group is a dominant feature in its mass spectrum.[9]

Expert Insight: Electrospray Ionization (ESI) is often preferred for generating the protonated molecular ion [M+H]⁺ at m/z 186, while Electron Ionization (EI) is excellent for inducing characteristic fragmentation. The fragmentation pathways are self-validating; observing the expected neutral losses confirms the presence and location of the Boc group.

Table 3: Key Mass Fragments of 1-Boc-2-pyrrolidinone

m/z Ion/Fragment Proposed Loss Significance
185 [M]⁺˙ - Molecular Ion (often low abundance in EI)[9]
130 [M - C₄H₉]⁺ Loss of a tert-butyl radical Cleavage within the Boc group
100 [M - Boc]⁺ Loss of the Boc radical (C₅H₉O₂) Cleavage of the N-C(O) bond
86 [C₄H₈NO]⁺ Pyrrolidinone cation Cleavage of the N-Boc bond
57 [C₄H₉]⁺ tert-butyl cation Highly stable carbocation, hallmark of the Boc group

Fragmentation patterns are based on principles observed in similar N-Boc structures.[9][10]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides rapid and definitive confirmation of the molecule's key functional groups by detecting their characteristic vibrational frequencies. For 1-Boc-2-pyrrolidinone, the carbonyl region is of paramount importance.

Expert Insight: The presence of two distinct carbonyl stretching bands is the most crucial piece of evidence from the IR spectrum. The five-membered lactam ring introduces strain, which typically increases the frequency of the carbonyl stretch compared to an acyclic amide. The carbamate carbonyl is also influenced by the adjacent nitrogen and oxygen atoms. The complete absence of a broad N-H stretching band around 3200-3400 cm⁻¹ is a critical piece of evidence confirming that the pyrrolidinone nitrogen is successfully protected.[11][12]

Table 4: Characteristic IR Absorption Bands for 1-Boc-2-pyrrolidinone

Frequency Range (cm⁻¹) Vibration Type Functional Group
~1750-1770 C=O Stretch Lactam Carbonyl (in 5-membered ring)
~1700-1720 C=O Stretch Carbamate Carbonyl (Boc group)
2850-2990 C-H Stretch Aliphatic CH₂, CH₃

| 1250-1370 | C-O Stretch | Carbamate ester linkage |

Advanced Analysis: Conformational Dynamics and Stereoelectronics

With the primary structure established, the next level of analysis investigates the molecule's three-dimensional nature. The pyrrolidine ring is not planar, and the bulky Boc group introduces significant steric and electronic effects, leading to a complex conformational landscape.[13][14]

cluster_conformation Figure 2: Conformational Equilibria in 1-Boc-2-pyrrolidinone Pucker_Exo Ring Pucker (e.g., C4-exo) Equilibrium Conformational Equilibrium Pucker_Exo->Equilibrium Ring Inversion Pucker_Endo Ring Pucker (e.g., C4-endo) Pucker_Endo->Equilibrium Ring Inversion Atrop_Syn N-C(O) Rotamer (syn-periplanar) Atrop_Syn->Equilibrium Bond Rotation (Hindered) Atrop_Anti N-C(O) Rotamer (anti-periplanar) Atrop_Anti->Equilibrium Bond Rotation (Hindered) note The overall structure is a dynamic average of these forms. NMR provides data on the average state, while computational methods can model individual conformers. Equilibrium->note

Caption: Figure 2: Key conformational equilibria influencing the structure of 1-Boc-2-pyrrolidinone.

Expert Insight: The steric bulk of the Boc group can hinder rotation around the N-C(O) carbamate bond, potentially leading to distinct, slowly interconverting rotational isomers (atropisomers) that may be observable by NMR at low temperatures. Furthermore, the puckering of the five-membered ring (which typically adopts "envelope" or "twist" conformations) is influenced by the substitution pattern.[13][15] Understanding this dynamic behavior is crucial, as the molecule's shape dictates its reactivity.

Probing Conformation with Advanced NMR

While standard ¹H NMR provides average structural information, more advanced techniques can probe the molecule's 3D arrangement:

  • Coupling Constants (J-values): The magnitude of the ³JHH coupling constants between adjacent protons on the pyrrolidinone ring is related to the dihedral angle between them via the Karplus equation. By carefully analyzing these couplings, one can deduce the preferred ring pucker.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. This is invaluable for determining the relative orientation of the Boc group with respect to the pyrrolidinone ring protons, helping to identify the major rotational isomer.

The Role of Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful predictive tool that validates experimental findings. By building a computational model of 1-Boc-2-pyrrolidinone, researchers can:

  • Map the Conformational Energy Surface: Identify all stable low-energy conformers (different ring puckers and rotamers).

  • Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR frequencies for each conformer. The Boltzmann-averaged predicted spectrum can then be compared directly with experimental data for a high-confidence match.

  • Visualize Electronic Properties: Generate electrostatic potential maps to understand regions of high and low electron density, which can help predict sites of reactivity.

Experimental Protocols

The following protocols outline the standardized procedures for acquiring the analytical data discussed.

Protocol 3.1: NMR Sample Preparation and Acquisition
  • Accurately weigh approximately 10-20 mg of 1-Boc-2-pyrrolidinone and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Cap the tube and invert several times to ensure homogeneity.

  • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 3.2: Mass Spectrometry Analysis (ESI-MS)
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the [M+H]⁺ ion at m/z 186.2.

  • To induce fragmentation, perform a tandem MS (MS/MS) experiment by selecting the m/z 186 precursor ion and applying collision energy (CID) to generate a product ion spectrum.

Protocol 3.3: FT-IR Spectroscopy (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals from the sample spectrum.

  • Place a single drop of the neat 1-Boc-2-pyrrolidinone oil directly onto the ATR crystal.

  • Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural analysis of 1-Boc-2-pyrrolidinone is a prime example of the necessity of a multi-platform analytical approach in modern chemical research. While fundamental techniques like ¹H NMR and MS can quickly confirm the molecule's identity and connectivity, a deeper understanding of its behavior and reactivity requires probing its complex conformational dynamics. By integrating advanced NMR methods with computational modeling, researchers can build a validated, three-dimensional model that explains the molecule's properties and informs its application in synthesis. This rigorous, multi-faceted characterization framework ensures the highest degree of scientific integrity and provides the foundational knowledge required for successful drug discovery and development.

References

A Senior Application Scientist's Guide to the Synthesis of N-Boc-2-pyrrolidinone from Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Boc-2-pyrrolidinone, a critical building block in modern medicinal chemistry and peptide synthesis.[1] The focus of this document is the practical and theoretical considerations for the conversion of L-pyroglutamic acid to its N-tert-butoxycarbonyl (Boc) protected derivative. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for the preparation of this versatile synthetic intermediate.

Introduction: The Strategic Importance of N-Boc-2-pyrrolidinone

N-Boc-2-pyrrolidinone, also known as Boc-Pyr-OH, serves as a cornerstone in the synthesis of a multitude of biologically active molecules.[1][2] The pyroglutamic acid scaffold itself is a five-membered lactam ring derived from glutamic acid and is found at the N-terminus of many peptides and proteins, imparting significant stability against enzymatic degradation.[3][4] The introduction of the Boc protecting group on the nitrogen atom is a strategic maneuver that allows for the selective functionalization of other parts of the molecule while preventing unwanted side reactions at the nitrogen center.[2][3] This makes N-Boc-2-pyrrolidinone an invaluable precursor in the synthesis of cyclic peptides, therapeutic agents in neuropharmacology and oncology, and in the development of thyrotropin-releasing hormone (TRH) analogues.[1][2]

Mechanistic Rationale: The Chemistry of Boc Protection

The synthesis of N-Boc-2-pyrrolidinone from pyroglutamic acid is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyroglutamic acid ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

The reaction is typically catalyzed by a non-nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP). DMAP accelerates the reaction by activating the Boc anhydride, making it more susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the N-Boc protected product, along with the liberation of tert-butanol and carbon dioxide.

Experimental Protocol: A Validated Approach

This section outlines a reliable, two-step procedure for the synthesis of N-Boc-2-pyrrolidinone, commencing with the esterification of L-pyroglutamic acid, followed by the crucial N-Boc protection step.

Step 1: Esterification of L-Pyroglutamic Acid

The initial esterification of the carboxylic acid group of L-pyroglutamic acid is a common strategy to enhance its solubility in organic solvents used in the subsequent Boc protection step.[5]

Materials:

  • L-pyroglutamic acid

  • Absolute methanol

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-pyroglutamic acid in absolute methanol.

  • Cool the solution to 5-10 °C using an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution. The addition is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude methyl L-pyroglutamate.

Step 2: N-Boc Protection of Methyl L-Pyroglutamate

This step introduces the Boc protecting group onto the nitrogen atom of the pyrrolidinone ring.

Materials:

  • Methyl L-pyroglutamate (from Step 1)

  • Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

  • Dissolve the crude methyl L-pyroglutamate in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of DMAP to the solution.

  • Add di-tert-butyl dicarbonate to the mixture in portions.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-pyroglutamic acid methyl ester.

  • The crude product can be purified by column chromatography on silica gel.

A Chinese patent suggests a similar two-step process, emphasizing its suitability for large-scale industrial production due to its simplicity, low cost, and high yield of a product with purity up to 99.8%.[6]

Quantitative Data Summary

ParameterStep 1: EsterificationStep 2: N-Boc Protection
Key Reagents L-pyroglutamic acid, Methanol, Thionyl chlorideMethyl L-pyroglutamate, Boc₂O, DMAP
Solvent MethanolDichloromethane
Catalyst Thionyl chloride (acts as both reagent and catalyst)DMAP
Temperature 5-10 °C initially, then room temperatureRoom temperature
Reaction Time 6-8 hoursOvernight (approx. 12-16 hours)
Typical Yield >90% (crude)>95% (after purification)

Workflow Visualization

The following diagram illustrates the synthetic pathway from L-glutamic acid to the final N-Boc protected pyroglutamic acid derivative.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_esterification Step 1: Esterification cluster_protection Step 2: N-Boc Protection Glutamic_Acid L-Glutamic Acid Pyroglutamic_Acid L-Pyroglutamic Acid Glutamic_Acid->Pyroglutamic_Acid Cyclization Ester Methyl L-Pyroglutamate Pyroglutamic_Acid->Ester MeOH, SOCl₂ Final_Product N-Boc-2-pyrrolidinone Ester->Final_Product Boc₂O, DMAP, DCM

References

Tert-butyl 2-oxopyrrolidine-1-carboxylate mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Formation for Tert-butyl 2-oxopyrrolidine-1-carboxylate

Abstract

This compound, commonly known as 1-Boc-2-pyrrolidinone, is a pivotal intermediate in modern organic synthesis, finding extensive application in the development of pharmaceuticals and specialized organocatalysts. Its synthesis is most effectively achieved through the N-acylation of 2-pyrrolidinone using di-tert-butyl dicarbonate (Boc₂O). This guide provides a comprehensive examination of the underlying reaction mechanism, with a particular focus on the highly efficient pathway catalyzed by 4-(Dimethylamino)pyridine (DMAP). We will dissect the role of DMAP as a nucleophilic catalyst, detail the formation of key reactive intermediates, and present a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this critical transformation.

Introduction: The Significance of Boc-2-Pyrrolidinone

The pyrrolidinone ring is a core structural motif in a vast array of biologically active molecules and natural products. The introduction of a tert-butoxycarbonyl (Boc) group onto the lactam nitrogen serves two primary purposes: it modulates the nucleophilicity and basicity of the nitrogen, preventing its participation in undesired side reactions, and it introduces a sterically demanding group that can direct the stereochemical outcome of subsequent transformations at adjacent positions. The Boc group is prized for its stability under a wide range of nucleophilic and basic conditions, yet it can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step synthetic sequences. Understanding the precise mechanism of its installation is paramount for optimizing reaction conditions, maximizing yields, and minimizing impurities.

Core Synthetic Strategy: N-Acylation with Di-tert-butyl Dicarbonate (Boc₂O)

The formation of this compound is an N-acylation reaction. The nitrogen atom of the 2-pyrrolidinone lactam acts as a nucleophile, attacking an electrophilic source of the "Boc" group. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O), a stable, commercially available, and highly effective electrophile.

The reaction is typically performed in an aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). While the reaction can proceed with a simple base, its rate is dramatically accelerated by the use of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP).

The Catalytic Mechanism: The Role of DMAP

While 2-pyrrolidinone's nitrogen is nucleophilic, it is significantly less so than a typical amine due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, direct reaction with Boc₂O can be sluggish. DMAP catalysis provides a lower energy pathway by activating the Boc₂O reagent.

The DMAP-catalyzed mechanism proceeds through the following key stages:

  • Activation of Boc₂O: The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of DMAP on one of the electrophilic carbonyl carbons of Boc₂O. This step is rapid and results in the formation of a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium species and the release of a tert-butyl carbonate anion. This pyridinium intermediate is significantly more electrophilic than Boc₂O itself, priming it for attack by the weaker lactam nucleophile.

  • Nucleophilic Attack by 2-Pyrrolidinone: The lactam nitrogen of 2-pyrrolidinone attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.

  • Formation of Tetrahedral Intermediate & Catalyst Regeneration: This attack forms a transient tetrahedral intermediate. The intermediate subsequently collapses, expelling the neutral DMAP molecule, thereby regenerating the catalyst, and forming the N-Boc protected pyrrolidinone.

  • Proton Transfer & Byproduct Decomposition: The initially formed product is protonated. A base, typically the tert-butyl carbonate anion generated in the first step, deprotonates the product to yield the final, neutral this compound. The unstable tert-butyl bicarbonate byproduct readily decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, an thermodynamic driving force that helps push the reaction to completion. The evolution of CO₂ gas is a characteristic feature of this reaction.

Mechanistic Diagram

DMAP-Catalyzed Boc Protection Mechanism DMAP-Catalyzed Formation of Boc-2-Pyrrolidinone cluster_reactants Reactants cluster_intermediates Intermediates & Activation cluster_products Products & Byproducts Boc2O Boc₂O (Di-tert-butyl dicarbonate) ActivatedComplex N-tert-butoxycarbonyl- dimethylaminopyridinium (Highly Electrophilic) Boc2O->ActivatedComplex 1. DMAP Attack DMAP DMAP (Catalyst) DMAP->ActivatedComplex Pyrrolidinone 2-Pyrrolidinone Tetrahedral Tetrahedral Intermediate Pyrrolidinone->Tetrahedral 2. Nucleophilic Attack ActivatedComplex->Tetrahedral Byproducts t-BuOH + CO₂ ActivatedComplex->Byproducts Forms tBuOCOO⁻ which decomposes FinalProduct tert-Butyl 2-oxopyrrolidine-1-carboxylate Tetrahedral->FinalProduct 3. Collapse DMAP_regen DMAP (Regenerated) Tetrahedral->DMAP_regen Catalyst Regeneration caption_node Mechanism of DMAP-catalyzed N-Boc protection.

Caption: Mechanism of DMAP-catalyzed N-Boc protection.

A Self-Validating Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of this compound. The rationale behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 2-Pyrrolidinone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Reagent Table:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
2-Pyrrolidinone 85.11 5.00 g 58.7 1.0
Boc₂O 218.25 14.1 g 64.6 1.1
DMAP 122.17 0.72 g 5.9 0.1

| Acetonitrile | - | 100 mL | - | - |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyrrolidinone (5.00 g, 58.7 mmol).

    • Causality: The reaction vessel should be appropriately sized to allow for efficient stirring and to accommodate the full volume of solvent and subsequent aqueous washes.

  • Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the 2-pyrrolidinone is fully dissolved.

    • Causality: Acetonitrile is an excellent polar aprotic solvent for this reaction, dissolving all reactants and facilitating the reaction without interfering. Using an anhydrous grade prevents hydrolysis of Boc₂O.

  • Reagent Addition: Add di-tert-butyl dicarbonate (14.1 g, 64.6 mmol) followed by 4-(Dimethylamino)pyridine (0.72 g, 5.9 mmol) to the solution.

    • Causality: A slight excess of Boc₂O (1.1 eq) ensures the complete consumption of the limiting reagent (2-pyrrolidinone). DMAP is used in catalytic amounts (10 mol%) as it is regenerated during the reaction cycle.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. A faint bubbling (CO₂ evolution) may be observed.

    • Causality: TLC is a critical self-validation step. It provides direct evidence of the conversion of starting material to product, preventing premature or unnecessarily long reaction times.

  • Work-up - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel.

    • Causality: Removing the reaction solvent simplifies the extraction. Ethyl acetate is a suitable extraction solvent that is immiscible with water and readily dissolves the desired product.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - Causality: This acidic wash protonates and removes the basic DMAP catalyst.

    • Saturated aqueous NaHCO₃ (1 x 50 mL) - Causality: This basic wash neutralizes any remaining acid and removes any unreacted Boc₂O by hydrolysis.

    • Saturated aqueous NaCl (brine) (1 x 50 mL) - Causality: This wash removes the bulk of the dissolved water from the organic layer, aiding the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Causality: Removing all traces of water is essential before final solvent removal to obtain a pure, dry product.

  • Purification: The product is often obtained in high purity after work-up. If necessary, it can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The final product is typically a colorless oil or a white low-melting solid.

Experimental Workflow Diagram

Experimental Workflow start Start: Setup Reaction Flask dissolve Dissolve 2-Pyrrolidinone in Anhydrous MeCN start->dissolve add_reagents Add Boc₂O and Catalytic DMAP dissolve->add_reagents react Stir at Room Temp (2-4h) Monitor by TLC add_reagents->react concentrate Concentrate in vacuo to remove MeCN react->concentrate extract Dissolve in EtOAc Transfer to Sep. Funnel concentrate->extract wash_acid Wash with 1 M HCl (Removes DMAP) extract->wash_acid wash_base Wash with sat. NaHCO₃ (Removes excess Boc₂O) wash_acid->wash_base wash_brine Wash with Brine (Removes water) wash_base->wash_brine dry Dry Organic Layer (e.g., MgSO₄) & Filter wash_brine->dry final_concentrate Concentrate in vacuo to yield Crude Product dry->final_concentrate purify Purify via Chromatography (if necessary) final_concentrate->purify end End: Pure Product final_concentrate->end If sufficiently pure purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary: Comparative Reaction Conditions

The efficiency of the N-Boc protection of 2-pyrrolidinone can be influenced by the choice of catalyst, base, and solvent. The following table summarizes typical conditions reported in the literature for the Boc protection of amines and related substrates.

Catalyst/BaseSolventTemperature (°C)Typical TimeYield (%)Notes
DMAP (cat.)MeCN or THFRoom Temp2-4 h>95%Highly efficient, standard method.
Triethylamine (TEA)DCMRoom Temp12-24 h80-90%Slower than DMAP; TEA acts as a non-nucleophilic base.
NaOH / NaHCO₃Dioxane/WaterRoom Temp4-12 hVariableCommon for amino acids; biphasic conditions.
None (Solvent-free)60-80°C1-3 h>90%Environmentally benign but requires heating.

Conclusion

The formation of this compound via the reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate is a cornerstone transformation in organic synthesis. The use of 4-(Dimethylamino)pyridine as a nucleophilic catalyst provides a highly efficient and rapid pathway by activating the Boc anhydride towards attack from the moderately nucleophilic lactam nitrogen. A thorough understanding of this mechanism, from the initial activation step to the final decomposition of byproducts, empowers chemists to optimize reaction conditions, troubleshoot potential issues, and confidently apply this methodology in complex synthetic campaigns. The provided protocol represents a robust and validated procedure, grounded in the mechanistic principles discussed, for the reliable production of this invaluable synthetic building block.

Solubility of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butoxycarbonyl)-2-pyrrolidinone, commonly referred to as N-Boc-2-pyrrolidinone, is a pivotal synthetic intermediate in the landscape of pharmaceutical chemistry and drug development.[1] Its utility in complex molecular syntheses, such as the Ugi multi-component reaction, underscores the importance of understanding its fundamental physicochemical properties.[1][2] A critical parameter governing its application in reaction chemistry, purification, and formulation is its solubility in various organic solvents. This technical guide offers a comprehensive analysis of the solubility characteristics of N-Boc-2-pyrrolidinone, synthesizing available data with foundational chemical principles. It provides a detailed examination of its physicochemical properties, a summary of its known solubility in common organic solvents, and a robust, field-proven experimental protocol for the precise quantitative determination of its solubility, enabling researchers to optimize their synthetic and formulation processes.

Introduction: The Role of N-Boc-2-pyrrolidinone in Modern Synthesis

N-Boc-2-pyrrolidinone serves as a versatile building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the 2-pyrrolidinone lactam ring modulates the reactivity of the core structure, making it an ideal intermediate for constructing more complex molecules. It is instrumental in preparing highly functionalized N-acyl-2-vinylpyrrolidines and is also used in the synthesis of naturally occurring Maillard flavors.[1][2]

The efficiency of any synthetic process involving this intermediate is fundamentally linked to its solubility. Proper solvent selection is paramount for achieving optimal reaction kinetics, facilitating purification through methods like crystallization and chromatography, and developing stable formulations. This guide addresses the critical need for a consolidated resource on the solubility of N-Boc-2-pyrrolidinone, providing both theoretical grounding and practical methodologies for its assessment.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] N-Boc-2-pyrrolidinone possesses a unique combination of polar and non-polar features, which results in a nuanced solubility profile.

  • Polar Features : The molecule contains a polar lactam (a cyclic amide) functional group with a carbonyl moiety, which can act as a hydrogen bond acceptor.

  • Non-polar Features : The bulky tert-butyl group of the Boc protecting moiety is lipophilic and non-polar, contributing to its solubility in less polar organic solvents.

This dual character suggests that N-Boc-2-pyrrolidinone will be soluble in a range of solvents, with its miscibility being influenced by the solvent's polarity, proticity, and hydrogen bonding capabilities.

A summary of its key physicochemical properties is presented below:

PropertyValueReference(s)
Molecular Formula C₉H₁₅NO₃[2][4][5][6][7]
Molecular Weight 185.22 g/mol [2][4][6][7]
Appearance Clear colorless to brown oil or white crystalline powder[2][8][9]
Density 1.086 g/mL at 25 °C[2][4][5][8]
Boiling Point 100-105 °C at 0.5 mmHg[2][4][5][8]
Flash Point 113 °C (235.4 °F) - closed cup[4][5]
Refractive Index n20/D 1.466[2][4][8]
Predicted pKa -2.21 ± 0.20[2][8]

Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for N-Boc-2-pyrrolidinone is not widely published, qualitative information and predictions based on its structure provide a strong foundation for solvent selection. The compound is explicitly reported to be soluble in chloroform and methanol.[2][8][9]

The table below summarizes the known and predicted solubility of N-Boc-2-pyrrolidinone. This information is crucial for initial solvent screening in both synthesis and purification workflows.

Solvent ClassSolventExpected SolubilityRationale
Halogenated Chloroform, DichloromethaneSolubleThe moderate polarity and ability to interact with the polar lactam group make these effective solvents. Solubility in chloroform is confirmed.[2][8][9]
Alcohols Methanol, EthanolSolubleThese polar protic solvents can interact with the carbonyl group. Solubility in methanol is confirmed.[2][8][9]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately Soluble to SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible with the solute.
Esters Ethyl AcetateSolubleEthyl acetate's moderate polarity makes it a suitable solvent for compounds with both polar and non-polar characteristics.
Ketones AcetoneSolubleAcetone is a polar aprotic solvent that can effectively solvate the polar lactam portion of the molecule.
Aromatic Hydrocarbons Toluene, BenzeneModerately SolubleThe non-polar aromatic ring interacts favorably with the non-polar tert-butyl group.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)SolubleThese solvents are highly polar and can effectively solvate the lactam group.
Non-polar Hydrocarbons Hexane, HeptanePoorly Soluble to InsolubleThe overall polarity of N-Boc-2-pyrrolidinone is too high for significant solubility in non-polar aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, such as process modeling, formulation development, or crystallization design, experimental determination is essential. The isothermal equilibrium method is the gold standard for accurately measuring the solubility of a solid compound in a solvent.

Causality in Protocol Design

This protocol is designed as a self-validating system. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, which is the definition of saturation solubility. The use of a validated, high-precision analytical method for quantification ensures the accuracy of the final measurement. Centrifugation and filtration are critical steps to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

Step-by-Step Methodology
  • Materials and Equipment:

    • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (high purity, >97%).[4][7]

    • Selected organic solvent (analytical grade).

    • Sealed glass vials (e.g., 4 mL or 20 mL) with PTFE-lined caps.

    • Temperature-controlled shaker or incubator.

    • Centrifuge.

    • Syringe filters (0.22 µm, compatible with the solvent).

    • Calibrated analytical balance.

    • Volumetric flasks and pipettes.

    • A validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer).

  • Procedure:

    • Preparation of Solvent System: Add a known mass or volume of the selected organic solvent to several vials.

    • Addition of Solute: Add an excess amount of N-Boc-2-pyrrolidinone to each vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.

    • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the dissolution process is complete.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

    • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Quantification: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of N-Boc-2-pyrrolidinone in the diluted sample using a pre-calibrated analytical method.

    • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-Boc-2-pyrrolidinone.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Start Start: Add excess solute to known volume of solvent Equilibrate Agitate at constant temperature (24-48 hours) Start->Equilibrate Ensure saturation Settle Allow solids to settle Equilibrate->Settle Centrifuge Centrifuge to pellet solids Settle->Centrifuge For fine suspensions Filter Filter supernatant (0.22 µm) Settle->Filter Centrifuge->Filter Dilute Dilute sample Filter->Dilute Prepare for analysis Quantify Quantify concentration (e.g., HPLC, GC) Dilute->Quantify End End: Calculate solubility Quantify->End

Caption: Experimental workflow for quantitative solubility determination.

References

IUPAC name for Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 2-oxopyrrolidine-1-carboxylate: Synthesis, Applications, and Core Methodologies

Abstract

This compound, commonly known in laboratory parlance as N-Boc-2-pyrrolidinone, is a pivotal molecule in modern organic synthesis and medicinal chemistry. As a derivative of pyroglutamic acid, it combines the structural features of a chiral lactam with the widely utilized tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth examination of its chemical identity, synthesis, and characterization. It further details its core applications as a versatile N-protected building block, with a focus on the mechanistic principles and field-proven protocols for its use in complex synthetic endeavors, particularly in peptide synthesis and as a chiral synthon. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The unambiguous identification of a chemical compound is foundational to scientific rigor. The subject of this guide is most formally recognized by its IUPAC name.

  • IUPAC Name: this compound[1][2]

  • Common Synonyms: 1-Boc-2-pyrrolidinone, 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, N-Boc-2-pyrrolidinone[3]

  • CAS Number: 85909-08-6[2][3]

Physicochemical Data

The physical and chemical properties of N-Boc-2-pyrrolidinone dictate its handling, storage, and reactivity. These key parameters are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[4]
Physical State (at 20°C) Liquid
Flash Point 113 °C
Specific Gravity (20/20) 1.09
Storage Temperature Refrigerated (0-10°C), Store under inert gas

Synthesis and Characterization

The reliable synthesis of high-purity N-Boc-2-pyrrolidinone is critical for its application in multi-step synthetic campaigns where impurity accumulation can lead to significant yield losses and complex purification challenges.

Primary Synthetic Pathway

The most common and cost-effective synthesis begins with L-pyroglutamic acid, a readily available chiral starting material.[5] The process involves two key transformations: esterification of the carboxylic acid (if necessary for subsequent steps or the desired final product) and the protection of the lactam nitrogen with a Boc group. A generalized pathway for a related compound, Boc-L-Pyroglutamic acid methyl ester, illustrates this common strategy.[5] The electron-withdrawing Boc group enhances the electrophilicity of the lactam carbonyl, a feature exploited in subsequent ring-opening reactions.[6]

Synthesis_Pathway A L-Pyroglutamic Acid B Methyl L-Pyroglutamate A->B  Esterification (e.g., SOCl₂, MeOH)   C This compound (or related ester) B->C  N-Protection (Boc)₂O, DMAP, CH₂Cl₂  

Fig 1. Common synthetic route to N-Boc-pyroglutamate derivatives.
Experimental Protocol: Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester

This protocol is adapted from established methods for the synthesis of N-Boc protected pyroglutamate derivatives and serves as an illustrative example.[5]

Objective: To synthesize Boc-L-Pyroglutamic acid methyl ester from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-pyroglutamic acid in methanol.

  • Cool the solution in an ice bath and slowly add thionyl chloride as a catalyst.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the mixture and neutralize the excess acid by carefully adding sodium bicarbonate until effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl L-pyroglutamate.

Step 2: N-Boc Protection

  • Dissolve the crude methyl L-pyroglutamate in dichloromethane (CH₂Cl₂).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the solution while stirring.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product. Purity can reach over 99%.[5]

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

TechniqueExpected ObservationsSource(s)
¹H NMR A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm, corresponding to the tert-butyl group. Other signals corresponding to the pyrrolidine ring protons.[7]
¹³C NMR Resonances corresponding to the quaternary carbon and methyl carbons of the Boc group, as well as the carbonyls and aliphatic carbons of the pyrrolidinone ring.[7]
Mass Spec (MS) The expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) confirming the molecular weight.[7]
IR Spectroscopy Characteristic absorption bands for the carbamate and lactam carbonyl (C=O) groups.[8]

Core Applications and Methodologies

The utility of this compound stems from the unique and predictable reactivity of the Boc-protected lactam system.

The Boc Group: A Cornerstone of Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide organic chemistry.[9] Its widespread use is due to its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolysis, nucleophilic) and its clean, selective removal under acidic conditions.[10] This stability profile allows for complex chemical transformations on other parts of a molecule without disturbing the protected amine, a concept known as an "orthogonal protecting group strategy."[10][11]

Key Reaction: Boc-Group Deprotection

The removal of the Boc group is a fundamental operation in syntheses employing this protecting group.

Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.[9] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a highly stable tert-butyl cation.[12] This cation can then lose a proton to form isobutene or be trapped by nucleophiles. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[12]

Deprotection_Mechanism cluster_0 Boc-Protected Amine A R-NH-Boc B R-NH-C(=O+H)-O-tBu A->B + H⁺ (e.g., TFA) C Carbamic Acid R-NH-COOH B->C D t-Butyl Cation (CH₃)₃C⁺ E Free Amine R-NH₂ C->E F CO₂ D->F - H⁺ (forms Isobutene)

Fig 2. Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM by volume.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).

  • The resulting product is the TFA salt of the amine, which can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃) during an extractive workup.

Causality Insight: The choice of TFA is strategic; its high acidity ensures rapid deprotection, and its volatility simplifies removal post-reaction.[12] However, the generated tert-butyl cation can be problematic, potentially alkylating nucleophilic residues (e.g., tryptophan, methionine) in sensitive substrates.[13] In such cases, scavengers like triisopropylsilane (TIS) or water are added to the deprotection cocktail to trap the cation.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc protected amino acids, including Boc-pyroglutamic acid derivatives, were foundational to the development of SPPS by Bruce Merrifield.[14] The Boc-SPPS strategy involves the iterative coupling of N-Boc protected amino acids to a growing peptide chain anchored to a solid resin support. Each cycle consists of two main steps: N-terminal Boc deprotection (using TFA) and coupling of the next N-Boc amino acid.

SPPS_Workflow Start Resin-Bound Peptide (N-terminal Boc) Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (e.g., DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Add activated Boc-Amino Acid) Wash2->Coupling Wash3 Wash (DCM, IPA) Coupling->Wash3 End Elongated Peptide (N-terminal Boc) Wash3->End Repeat Cycle for Next Amino Acid Cleavage Final Cleavage from Resin (e.g., HF) End->Cleavage

Fig 3. Simplified workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Lactam Ring-Opening Reactions

The electron-withdrawing nature of the N-Boc group activates the lactam carbonyl towards nucleophilic attack. This enables the regioselective ring-opening of the pyroglutamate core to yield linear glutamic acid derivatives, which are themselves valuable synthetic intermediates.[6] This method allows for the preparation of a wide array of glutamic acid amides and esters with excellent purity and preservation of chirality.[6]

Case Study: Intermediate in the Synthesis of Futibatinib

The practical importance of N-Boc-pyrrolidinone derivatives is highlighted by their use in the synthesis of modern pharmaceuticals. For example, a substituted pyrrolidine derivative is a key building block in the synthesis of futibatinib (Lytgobi®), an FDA-approved irreversible inhibitor of the fibroblast growth factor receptor (FGFR) used to treat cholangiocarcinoma.[15] In the reported synthesis, a BOC-protected pyrrolidine intermediate undergoes deprotection with HCl, and the resulting free amine is then acylated in a subsequent step to build the final drug molecule.[15] This exemplifies the critical role of the Boc protecting group strategy in the assembly of complex, biologically active compounds.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[16] Standard laboratory safety protocols should be followed, including the use of protective gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Store the compound under an inert atmosphere in a refrigerated, tightly sealed container.

Conclusion

This compound is a cornerstone reagent for the modern synthetic chemist. Its value lies in the predictable and robust nature of the N-Boc protecting group, which enables complex molecular assembly through orthogonal chemical strategies. An understanding of its synthesis, characterization, and the mechanistic nuances of its key reactions—particularly Boc deprotection and lactam ring-opening—is essential for its effective application in research, discovery, and the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage the full potential of this versatile chemical building block.

References

Molecular weight of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 2-oxopyrrolidine-1-carboxylate: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary

This compound, commonly known as N-Boc-2-pyrrolidinone, is a pivotal heterocyclic building block in modern organic synthesis. Its structure, which features a five-membered lactam ring protected by a tert-butoxycarbonyl (Boc) group, renders it an exceptionally versatile intermediate for the synthesis of complex nitrogen-containing molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, and outlines a rigorous, multi-technique approach to its analytical characterization, ensuring its suitability for high-stakes applications such as pharmaceutical development.

Introduction: The Strategic Importance of N-Boc-2-pyrrolidinone

In the landscape of medicinal chemistry, the pyrrolidinone scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The strategic introduction of a Boc protecting group onto the nitrogen atom of 2-pyrrolidinone yields this compound, a stable, yet readily deprotected, intermediate. The Boc group's primary function is to deactivate the lactam nitrogen, preventing its participation in undesired side reactions and enabling chemists to perform selective modifications on other parts of a molecule. Its widespread use stems from the group's stability in a wide range of reaction conditions and its clean, quantitative removal under mild acidic conditions, a critical feature in multi-step synthetic campaigns.

Diagram 1: Chemical Structure of this compound

cluster_main This compound mol mol

Caption: Structure of N-Boc-2-pyrrolidinone.

Physicochemical and Handling Data

A thorough understanding of a compound's physical properties is foundational to its successful application in research and development. The properties of N-Boc-2-pyrrolidinone are dictated by the interplay between the polar lactam core and the bulky, nonpolar tert-butyl group.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 185.22 g/mol [1]
Molecular Formula C₉H₁₅NO₃[1]
CAS Number 85909-08-6
Appearance Colorless to light yellow liquid or low-melting solid[1]
Density 1.086 g/mL at 25 °C
Boiling Point 100-105 °C at 0.5 mmHg
Flash Point 113 °C (closed cup)[1]
Refractive Index n20/D 1.466
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, THF).
Expert Insights on Handling and Storage

Commercial suppliers note that this compound is sensitive to air and heat and recommend refrigerated storage under an inert atmosphere (e.g., argon or nitrogen).[1] This precaution is warranted due to the potential for slow hydrolysis of the carbamate under atmospheric moisture, especially if acidic or basic impurities are present. For long-term storage, maintaining temperatures between 0-10°C is advised to preserve its high purity, which is typically assessed by HPLC.[1]

Synthesis and Mechanistic Rationale

The most direct and common synthesis of N-Boc-2-pyrrolidinone involves the N-acylation of 2-pyrrolidinone using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).

Mechanism: The reaction proceeds via the nucleophilic attack of DMAP on one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a highly reactive N-Boc-pyridinium intermediate and a tert-butoxide anion. The lactam nitrogen of 2-pyrrolidinone, while a relatively weak nucleophile, then attacks the activated carbonyl of the intermediate. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the final product and regenerate the DMAP catalyst. The tert-butoxide byproduct typically decomposes to isobutylene and carbon dioxide.

Diagram 2: Synthetic Workflow for N-Boc-2-pyrrolidinone

G start Combine 2-Pyrrolidinone, (Boc)₂O, and DMAP in Solvent reaction Stir at Room Temperature (e.g., 12-24 hours) start->reaction workup Aqueous Workup: Wash with dilute acid, then brine reaction->workup dry Dry Organic Layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography (if necessary) concentrate->purify end N-Boc-2-pyrrolidinone purify->end

Caption: A typical laboratory workflow for the synthesis and purification.

Experimental Protocol: Synthesis of this compound
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-pyrrolidinone (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.05 eq), and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent and add it dropwise to the stirring solution at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-pyrrolidinone is fully consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized material. A combination of spectroscopic and chromatographic methods provides a self-validating system where each technique corroborates the findings of the others.

Diagram 3: Integrated Analytical Workflow

G cluster_workflow Characterization Pathway start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) Confirms Structure start->nmr ir FT-IR Spectroscopy Confirms Functional Groups start->ir ms Mass Spectrometry Confirms Molecular Weight start->ms hplc HPLC Analysis Determines Purity start->hplc final Verified Compound nmr->final ir->final ms->final hplc->final

Caption: Multi-technique workflow for structural and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[2] The spectrum provides detailed information about the chemical environment of each hydrogen and carbon atom.

  • ¹H NMR Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Peaks (CDCl₃, 400 MHz):

    • δ ~3.7 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the nitrogen (C5-H₂).

    • δ ~2.5 ppm (t, 2H): Triplet for the two protons adjacent to the lactam carbonyl (C3-H₂).

    • δ ~2.0 ppm (p, 2H): Pentet for the central methylene protons (C4-H₂).

    • δ ~1.5 ppm (s, 9H): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.

  • Expected ¹³C NMR Peaks (CDCl₃, 101 MHz):

    • δ ~174 ppm: Lactam carbonyl carbon (C=O).

    • δ ~151 ppm: Carbamate carbonyl carbon (O-C=O).

    • δ ~82 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~48 ppm: Methylene carbon attached to nitrogen (C5).

    • δ ~32 ppm: Methylene carbon attached to the lactam carbonyl (C3).

    • δ ~28 ppm: Methyl carbons of the tert-butyl group.

    • δ ~18 ppm: Central methylene carbon (C4).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[3]

  • IR Protocol: Acquire a spectrum of the neat liquid sample using an ATR-FTIR spectrometer.

  • Expected IR Absorption Bands:

    • ~1750 cm⁻¹ (strong): Carbonyl (C=O) stretch of the five-membered lactam. This is typically at a higher frequency than a standard ketone.

    • ~1700 cm⁻¹ (strong): Carbonyl (C=O) stretch of the tert-butoxycarbonyl group. The presence of two distinct, strong carbonyl peaks is a key diagnostic feature.

    • ~2980-2870 cm⁻¹ (medium): C-H stretching vibrations from the alkyl portions of the molecule.

    • ~1370 cm⁻¹ and ~1390 cm⁻¹ (medium): Characteristic bending vibrations for the gem-dimethyl groups of the t-butyl moiety.

    • ~1250-1150 cm⁻¹ (strong): C-O stretching of the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • MS Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile and analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Mass Spectrum:

    • m/z = 186.11: [M+H]⁺, the protonated molecular ion (Calculated for C₉H₁₆NO₃⁺).

    • m/z = 208.09: [M+Na]⁺, the sodium adduct, which is very common in ESI-MS.

    • m/z = 130.08: A significant fragment corresponding to the loss of isobutylene [M+H - C₄H₈]⁺.

    • m/z = 86.06: A fragment corresponding to the protonated 2-pyrrolidinone ring after loss of the entire Boc group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of organic compounds.

  • HPLC Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Analysis: The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. A pure sample (>98%) should exhibit a single major peak.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemistry. Its value lies not only in its structure but also in the reliability of its synthesis and the clarity of its analytical characterization. The multi-faceted analytical approach detailed herein, combining NMR, IR, MS, and HPLC, forms a robust, self-validating system. This ensures that researchers and drug developers can proceed with confidence, knowing that the material they are using is of confirmed identity, structure, and high purity, thereby safeguarding the integrity of their complex synthetic endeavors.

References

Methodological & Application

The Strategic Application of Tert-butyl 2-oxopyrrolidine-1-carboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of peptide synthesis, the incorporation of unique structural motifs is paramount for the development of next-generation therapeutics with enhanced stability, conformational rigidity, and biological activity. Tert-butyl 2-oxopyrrolidine-1-carboxylate, also known as N-Boc-L-pyroglutamic acid (Boc-pGlu-OH), has emerged as a critical chiral building block for achieving these objectives.[1] While its primary role is the direct and efficient introduction of an N-terminal pyroglutamic acid (pGlu) residue, its utility extends to the creation of constrained peptide architectures and its function as a proline surrogate.

This comprehensive guide provides an in-depth exploration of the multifaceted applications of this compound in peptide synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss its strategic implementation in the design of complex and biologically active peptides.

Core Principles: The Chemistry of N-Boc-Pyroglutamic Acid

N-Boc-pyroglutamic acid is a derivative of glutamic acid where the side-chain carboxylic acid has formed a lactam with the backbone amine. The remaining amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This structure imparts several key properties that are advantageous in peptide synthesis.[2]

Increased Stability: The N-terminal pyroglutamyl residue is a hallmark of many naturally occurring peptides, including Thyrotropin-Releasing Hormone (TRH).[1] This cyclic structure protects the peptide from degradation by aminopeptidases, which require a free N-terminal amine for their activity, thereby significantly extending the peptide's biological half-life.[3]

Conformational Constraint: The rigid five-membered ring of the pyroglutamate moiety can be strategically employed to induce specific turns and conformations within a peptide sequence, a crucial aspect in the design of peptidomimetics and constrained peptides.[4]

Boc/Bzl Compatibility: The Boc protecting group is central to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. The Boc group provides temporary protection of the Nα-amino group and is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while more acid-stable benzyl-based side-chain protecting groups remain intact until the final cleavage step with a strong acid like hydrogen fluoride (HF).[3][5]

Application Note I: Direct Incorporation of N-Terminal Pyroglutamic Acid

The most direct application of this compound is as the final amino acid derivative to be coupled in a peptide sequence, resulting in an N-terminal pyroglutamic acid residue. This is a more controlled and often higher-yielding approach compared to the in-situ cyclization of an N-terminal glutamine or glutamic acid residue.[2]

Experimental Protocol: Manual Boc-SPPS for N-Terminal Pyroglutamylation

This protocol outlines the manual solid-phase synthesis of a peptide with an N-terminal pyroglutamic acid using Boc-pGlu-OH.

Materials:

  • MBHA (methylbenzhydrylamine) resin (for C-terminal amides) or Merrifield/PAM resin (for C-terminal acids)[3]

  • N-α-Boc protected amino acids with appropriate side-chain protection

  • This compound (Boc-pGlu-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)[3]

  • N,N-Diisopropylethylamine (DIEA)[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]

  • HOBt (Hydroxybenzotriazole)

  • Kaiser Test Kit

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each amino acid FinalDeprotection 6. Final Boc Deprotection Wash->FinalDeprotection pGluCoupling 7. Boc-pGlu-OH Coupling FinalDeprotection->pGluCoupling Cleavage 8. Cleavage & Deprotection (HF/Anisole) pGluCoupling->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Pro_vs_pGlu cluster_proline Proline in Peptide Chain cluster_pyroglutamic_acid N-Terminal Pyroglutamic Acid Pro Proline N-H C=O pGlu Pyroglutamic Acid N-C=O C=O Cyclization_Workflow SPPS 1. SPPS of Linear Peptide (with N-terminal Gln) SideChain_Deprotection 2. Selective Side-Chain Deprotection SPPS->SideChain_Deprotection OnResin_Cyclization 3. On-Resin Cyclization SideChain_Deprotection->OnResin_Cyclization Final_Deprotection 4. N-terminal Fmoc/Boc Deprotection OnResin_Cyclization->Final_Deprotection pGlu_Formation 5. Acid-catalyzed Pryoglutamate Formation Final_Deprotection->pGlu_Formation Cleavage 6. Cleavage from Resin pGlu_Formation->Cleavage

References

Experimental protocol for the synthesis of 1-Boc-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

<

Experimental Protocol for the Synthesis of 1-Boc-2-Pyrrolidinone: A Comprehensive Guide

Introduction: The Significance of 1-Boc-2-Pyrrolidinone

1-Boc-2-pyrrolidinone, also known as N-tert-butoxycarbonyl-2-pyrrolidinone, is a crucial intermediate in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the 2-pyrrolidinone ring serves to modulate its reactivity, allowing for selective transformations at other positions of the molecule.[3][4] This protected lactam is a versatile building block for the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds, including pyrrolidine-based pharmaceuticals and natural product analogues.[5][6] This application note provides a detailed, field-proven protocol for the efficient synthesis, purification, and characterization of 1-Boc-2-pyrrolidinone, emphasizing the underlying chemical principles and practical considerations for achieving high yield and purity.

Reaction Mechanism and Rationale

The synthesis of 1-Boc-2-pyrrolidinone involves the N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc₂O).[3] This reaction is a classic example of Boc-protection of a secondary amine (in this case, a lactam). The reaction is significantly accelerated by the use of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7]

The catalytic cycle, as illustrated below, begins with the nucleophilic attack of DMAP on one of the carbonyl carbons of Boc₂O.[8][9] This step is rapid and results in the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butyl carbonate anion.[7] The lactam nitrogen of 2-pyrrolidinone, a relatively weak nucleophile, then attacks the activated carbonyl carbon of the pyridinium intermediate. This step is more facile than the direct reaction with Boc₂O due to the enhanced electrophilicity of the intermediate.[7] The subsequent collapse of the tetrahedral intermediate releases the desired product, 1-Boc-2-pyrrolidinone, and regenerates the DMAP catalyst.[8] The tert-butyl carbonate anion then deprotonates the newly formed N-H bond, which ultimately decomposes to carbon dioxide and tert-butanol.[8] A base such as triethylamine (TEA) is often included to neutralize the proton generated during the reaction, preventing the protonation of the DMAP catalyst and ensuring its catalytic turnover.[9]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Combine 2-Pyrrolidinone, Acetonitrile, TEA, DMAP Cooling Cool to 0 °C (Ice Bath) Reagents->Cooling 1 Boc2O_add Add Di-tert-butyl dicarbonate (Boc₂O) Cooling->Boc2O_add 2 Stirring Stir Overnight, Allow to Warm to RT Boc2O_add->Stirring 3 Partition Partition between Ethyl Acetate and Water Stirring->Partition 4 Wash_org Wash Organic Layer: 1N HCl, 1N NaOH, Brine Partition->Wash_org 5 Dry_conc Dry (Na₂SO₄) and Concentrate Wash_org->Dry_conc 6 Chromatography Silica Gel Column Chromatography Dry_conc->Chromatography 7 Analysis Characterize by NMR and IR Chromatography->Analysis 8

Caption: Workflow for the synthesis of 1-Boc-2-pyrrolidinone.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for reliability and yield.[1]

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
2-Pyrrolidinone≥99%Sigma-Aldrich616-45-5Store in a cool, dry place.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich24424-99-5Can be a low-melting solid; handle in a fume hood.
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich1144-22-9Toxic; handle with appropriate PPE.
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8Corrosive; handle in a fume hood.
Acetonitrile (ACN)AnhydrousSigma-Aldrich75-05-8Use dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction and chromatography.
n-HexaneACS GradeFisher Scientific110-54-3For chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6For drying the organic phase.
Hydrochloric Acid (HCl)1 N aq. soln.Fisher Scientific7647-01-0For work-up.
Sodium Hydroxide (NaOH)1 N aq. soln.Fisher Scientific1310-73-2For work-up.
Saturated Sodium Chloride (Brine)--7647-14-5For work-up.
Silica Gel230-400 meshFisher Scientific7631-86-9For column chromatography.

4.2. Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

  • NMR spectrometer

  • FTIR spectrometer

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyrrolidinone (10.0 g, 118 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (120 mL), followed by triethylamine (19.6 mL, 141 mmol) and 4-dimethylaminopyridine (DMAP) (1.44 g, 11.8 mmol).[1] Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate (30.9 g, 141 mmol) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 16-18 hours).

  • Work-up - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL).[1]

  • Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 N aqueous HCl (2 x 50 mL), 1 N aqueous NaOH (2 x 50 mL), and saturated aqueous sodium chloride (brine) (1 x 50 mL).[1] The acidic wash removes residual TEA and DMAP, while the basic wash removes any unreacted starting material and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[1]

  • Purification: Purify the crude oil by silica gel column chromatography. Elute with a mixture of n-hexane and ethyl acetate (typically a gradient from 9:1 to 1:1) to afford the pure 1-Boc-2-pyrrolidinone.[1] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

4.4. Expected Yield and Physical Properties

  • Yield: A typical yield for this reaction is 90-96%.[1]

  • Appearance: The final product is a light yellow oil.[1]

  • Boiling Point: 100-105 °C at 0.5 mmHg.[2][10]

  • Density: Approximately 1.086 g/mL at 25 °C.[10]

  • Refractive Index: n20/D 1.466.[10]

Characterization Data

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (t, J = 7.6 Hz, 2H), 2.52 (t, J = 8.0 Hz, 2H), 2.00 (quint, J = 8.0 Hz, 2H), 1.53 (s, 9H).[1]

    • Interpretation: The singlet at 1.53 ppm corresponds to the nine equivalent protons of the tert-butyl group. The three triplets at 3.75, 2.52, and 2.00 ppm are characteristic of the three methylene groups of the pyrrolidinone ring.

5.2. Infrared (IR) Spectroscopy

  • IR (Neat): ν_max_ 2978, 1750, 1690, 1368, 1258, 1158 cm⁻¹.

    • Interpretation: The strong absorption bands at 1750 cm⁻¹ and 1690 cm⁻¹ are indicative of the carbamate and lactam carbonyl groups, respectively. The band at 2978 cm⁻¹ corresponds to C-H stretching of the alkyl groups.

Safety and Handling Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

  • Reagent-Specific Hazards:

    • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is moisture-sensitive.[12]

    • 4-Dimethylaminopyridine (DMAP): Highly toxic and can be absorbed through the skin. Handle with extreme care.[7]

    • Triethylamine (TEA): Corrosive and flammable. Causes severe skin and eye burns.[13]

    • Acetonitrile: Flammable and toxic.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Check the quality of Boc₂O. Extend the reaction time.
Loss of product during work-up.Be careful during extractions to avoid emulsions. Ensure complete extraction from the aqueous phase.
Impure Product Incomplete removal of DMAP or TEA.Perform the acidic washes thoroughly during the work-up.
Presence of unreacted 2-pyrrolidinone.Ensure the correct stoichiometry of Boc₂O is used. Optimize chromatography conditions for better separation.[14]
Reaction does not start Inactive catalyst.Use fresh, high-purity DMAP.
Low quality of reagents.Use anhydrous solvents and fresh reagents.

Conclusion

The protocol described provides a robust and high-yielding method for the synthesis of 1-Boc-2-pyrrolidinone. The use of DMAP as a catalyst is crucial for achieving an efficient reaction. Careful execution of the work-up and purification steps is essential for obtaining a highly pure product suitable for subsequent synthetic applications. The detailed mechanistic insights and practical guidance offered in this note are intended to enable researchers, scientists, and drug development professionals to confidently and successfully perform this important transformation.

References

Clarification on the Role of Tert-butyl 2-oxopyrrolidine-1-carboxylate and a Comprehensive Guide to Amine Protection Using the Tert-Butoxycarbonyl (Boc) Group

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher:

Initial investigations into the use of tert-butyl 2-oxopyrrolidine-1-carboxylate as a protecting group for amines have revealed a fundamental clarification. This compound, also known as N-Boc-2-pyrrolidinone, is itself a molecule where the nitrogen of the 2-pyrrolidinone ring is already protected by a tert-butoxycarbonyl (Boc) group.[1] It serves as a valuable chiral building block in synthetic chemistry, particularly for introducing the 2-oxopyrrolidine motif, but it is not a reagent used to transfer the Boc group to other amines.[2][3]

The standard and overwhelmingly prevalent reagent for the introduction of the Boc protecting group is di-tert-butyl dicarbonate ((Boc)₂O) , often referred to as Boc anhydride.[4][5][6] This guide has therefore been developed to provide the detailed application notes and protocols for the use of the Boc group as a cornerstone of amine protection strategy in modern organic synthesis, utilizing the correct and universally accepted reagent, (Boc)₂O.

Application Notes: The Tert-Butoxycarbonyl (Boc) Group in Amine Protection

Introduction: The Strategic Importance of the Boc Group

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry.[4] Its widespread adoption by researchers, scientists, and drug development professionals is a testament to its remarkable utility, which is rooted in a combination of factors:

  • Ease of Introduction: The protection reaction with (Boc)₂O is typically high-yielding and proceeds under mild conditions.[7]

  • Robust Stability: The resulting N-Boc carbamate is exceptionally stable to a wide array of reagents and reaction conditions, including strong bases, nucleophiles, and catalytic hydrogenation.[5] This stability allows for extensive chemical modifications at other parts of the molecule without compromising the protected amine.

  • Orthogonality: The Boc group's stability profile makes it orthogonal to many other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.

  • Facile Cleavage: Despite its robustness, the Boc group can be removed cleanly and efficiently under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]

The bulky tert-butyl group also significantly increases the lipophilicity of the parent amine, which can be advantageous for solubility in organic solvents and for purification by chromatography.

Mechanism of N-Boc Protection

The protection of a primary or secondary amine involves its reaction with di-tert-butyl dicarbonate. The mechanism is a straightforward nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable tert-butoxide, which is basic enough to deprotonate the now positively charged amine, and carbon dioxide gas. The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂⁺-C(O⁻)(OtBu)-O-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Mechanism of N-Boc protection of an amine using (Boc)₂O.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This protonation makes the carbonyl carbon more electrophilic. Subsequently, the C-O bond of the tert-butyl group cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. The tert-butyl cation is typically scavenged by nucleophiles in the reaction mixture or fragments into isobutylene. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its corresponding salt) and carbon dioxide.

Boc Deprotection Mechanism cluster_start Protected Amine cluster_protonation Protonation cluster_cleavage Cleavage cluster_final Final Products ProtectedAmine R-NH-Boc Protonated R-NH-C(OH⁺)-OtBu ProtectedAmine->Protonated H⁺ (e.g., TFA) CarbamicAcid R-NH-COOH Protonated->CarbamicAcid Loss of t-Bu⁺ tBu_cation t-Bu⁺ Protonated->tBu_cation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary or Secondary Amine

This protocol describes a standard method for the protection of an amine using di-tert-butyl dicarbonate. The choice of solvent and base can be adapted depending on the substrate's solubility and reactivity.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, or a biphasic mixture (e.g., Dioxane/Water)

  • Base (optional, but often used): Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine substrate (1.0 eq.) in the chosen solvent (e.g., THF or DCM, to make a 0.1-0.5 M solution).

  • If using a base, add it to the solution. For aqueous conditions, NaHCO₃ (2.0 eq.) is common. For anhydrous conditions, TEA (1.2 eq.) can be used.

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the stirred solution, either as a solid in one portion or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with an organic solvent such as ethyl acetate or DCM and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected amine.

  • If necessary, purify the product by silica gel column chromatography.

Parameter Condition A (Anhydrous) Condition B (Aqueous Biphasic)
Solvent THF or DCMDioxane/Water or DCM/Water
Base Triethylamine (1.2 eq.)Sodium Bicarbonate (2.0 eq.)
Temperature Room TemperatureRoom Temperature
Typical Substrates General aminesAmino acids, water-soluble amines
Work-up Aqueous washPhase separation and aqueous wash

Table 1: Common conditions for N-Boc protection.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and generally efficient method for Boc group removal. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq.) in DCM (to make a 0.1-0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA). A common mixture is 20-50% TFA in DCM (v/v). For a 25% solution, add TFA equivalent to one-third of the volume of DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • To obtain the free amine, redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ until the evolution of CO₂ ceases. Caution: This neutralization is exothermic and produces gas.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product can also be isolated as the trifluoroacetate or hydrochloride salt by omitting the basic wash and simply evaporating the solvent.

Acidic Reagent Solvent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% TFA in DCM, 0 °C to RT, 1-4 hVolatile; product isolated as TFA salt or free base after work-up.
Hydrochloric Acid (HCl) 1,4-Dioxane, Methanol, or Ethyl Acetate4 M HCl in Dioxane, RT, 1-4 hProduct precipitates as the hydrochloride salt, which can often be isolated by filtration.[9]

Table 2: Common conditions for N-Boc deprotection.

Experimental Workflow cluster_protection Part A: N-Boc Protection cluster_deprotection Part B: N-Boc Deprotection p1 Dissolve Amine in Solvent p2 Add Base (optional) & (Boc)₂O p1->p2 p3 Stir at RT & Monitor Reaction p2->p3 p4 Aqueous Work-up & Extraction p3->p4 p5 Dry, Concentrate & Purify p4->p5 d1 Dissolve N-Boc Amine in DCM p5->d1 Proceed to Deprotection d2 Add Strong Acid (e.g., TFA) d1->d2 d3 Stir at RT & Monitor Reaction d2->d3 d4 Evaporate Solvent & Excess Acid d3->d4 d5 Isolate as Salt or Neutralize to Free Base d4->d5

Caption: General experimental workflow for amine protection and deprotection using the Boc group.

References

Application Notes & Protocols: 1-(tert-Butoxycarbonyl)-2-pyrrolidinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (Boc-2-pyrrolidinone) in medicinal chemistry. It serves as a critical resource for researchers, scientists, and drug development professionals by detailing the strategic importance of this versatile building block. The guide elucidates its role in the synthesis of key pharmacophores, including GABA analogs and peptidomimetics, and as a chiral scaffold for stereoselective synthesis. Detailed, field-proven protocols for its synthesis, modification, and deprotection are provided, underpinned by mechanistic insights and supported by authoritative references.

Introduction: The Strategic Value of Boc-2-Pyrrolidinone

In the landscape of modern drug discovery, the efficiency and precision of synthetic routes are paramount. 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (CAS No: 85909-08-6), a Boc-protected derivative of 2-pyrrolidinone, has emerged as an indispensable synthetic intermediate.[1][2] Its utility stems from a combination of factors: the stability of the tert-butoxycarbonyl (Boc) protecting group under a wide range of conditions, its ability to activate the pyrrolidinone ring for specific transformations, and its function as a robust scaffold for constructing complex molecular architectures.[3]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products due to its favorable physicochemical properties and its ability to engage with biological targets.[4] Boc-2-pyrrolidinone provides a stable, readily available starting point for introducing this valuable motif. The Boc group not only protects the nitrogen atom from unwanted reactions but also facilitates key transformations such as stereoselective deprotonation, allowing for the precise installation of substituents.[5][6] This control is critical for exploring structure-activity relationships (SAR) and optimizing drug candidates for potency and selectivity.

This guide will explore the key applications of Boc-2-pyrrolidinone, providing both the strategic context and the practical, step-by-step protocols necessary for its successful implementation in a research and development setting.

Core Applications in Drug Discovery

Synthesis of γ-Aminobutyric Acid (GABA) Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are a cornerstone of neurology, with applications as anticonvulsants, antidepressants, and muscle relaxants. The 4-substituted pyrrolidin-2-one framework, a cyclic analog of GABA, is a common structural motif in this class of drugs.[7] Boc-2-pyrrolidinone serves as an excellent precursor for these structures, enabling modifications at the C4 position, which are crucial for modulating biological activity.

The synthesis of GABA uptake inhibitors, for instance, often involves derivatives of proline and pyrrolidine-2-acetic acid, showcasing the pyrrolidine scaffold's importance in targeting GABA transport proteins.[8][9] For example, the synthesis of the nootropic drug Rolipram, a selective phosphodiesterase-4 inhibitor, can utilize intermediates derived from the pyrrolidinone core.[10]

GAB_Analog_Synthesis Boc_Pyrrolidinone 1-(tert-Butoxycarbonyl) -2-pyrrolidinone Intermediate Activated Intermediate (e.g., Enolate) Boc_Pyrrolidinone->Intermediate Base (e.g., LDA) Substituted_Product 4-Substituted-N-Boc -2-pyrrolidinone Intermediate->Substituted_Product Electrophile (R-X) Final_Analog GABA Analog (e.g., Rolipram, Baclofen Lactam) Substituted_Product->Final_Analog Deprotection & Further Modification

Caption: Synthesis pathway from Boc-2-pyrrolidinone to GABA analogs.

A Scaffold for Stereoselective Synthesis

The three-dimensional structure of a drug is critical to its biological function. Chiral building blocks are therefore essential for modern pharmaceutical synthesis, ensuring that molecules interact with their biological targets effectively while minimizing off-target effects.[11][12] Boc-2-pyrrolidinone is a powerful tool for stereoselective synthesis. The Boc group facilitates asymmetric deprotonation at the C5 position when using a chiral base, such as s-butyllithium in the presence of (-)-sparteine. This generates a chiral lithiated intermediate that can react with various electrophiles to produce enantiomerically enriched 2-substituted pyrrolidines.[5][6]

This methodology has been successfully applied to the total synthesis of several biologically active molecules, including (R)-crispine A and (S)-nicotine, demonstrating its robustness and utility.[6] Furthermore, the pyrrolidine scaffold itself can be derived from chiral starting materials like L-proline or S-pyroglutamic acid, embedding chirality into the core structure from the outset.[13][14]

Stereoselective_Synthesis_Workflow cluster_0 Asymmetric Deprotonation & Functionalization Start N-Boc-pyrrolidine Deprotonation Deprotonation (s-BuLi / (-)-sparteine) Start->Deprotonation Transmetalation Transmetalation (e.g., ZnCl2) Deprotonation->Transmetalation Coupling Palladium-Catalyzed Negishi Coupling Transmetalation->Coupling Aryl Bromide Product Enantiomerically Enriched α-Aryl-N-Boc-pyrrolidine Coupling->Product

Caption: Workflow for enantioselective α-arylation of N-Boc pyrrolidine.

Core Component in Peptidomimetics

Peptides are crucial signaling molecules but often make poor drugs due to low metabolic stability and poor cell permeability.[15][16] Peptidomimetics are designed to mimic the structure and function of natural peptides while possessing improved pharmacological properties.[15][17] The rigid, cyclic structure of the pyrrolidinone ring makes it an excellent scaffold for mimicking the β-turns found in peptides.[17]

By incorporating the pyrrolidinone core, medicinal chemists can create constrained analogs that lock the molecule into a bioactive conformation. This enhances binding affinity to the target receptor and improves stability against proteolytic degradation.[17] The Boc-protected nitrogen of Boc-2-pyrrolidinone allows for its seamless integration into peptide synthesis workflows, both in solution and on solid phase.[15]

Foundational Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone

This protocol describes the standard procedure for protecting the nitrogen of 2-pyrrolidone using di-tert-butyl dicarbonate (Boc₂O). The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial for achieving high yields.

Rationale: The reaction involves the nucleophilic attack of the pyrrolidinone nitrogen on the electrophilic carbonyl of Boc₂O. Triethylamine (TEA) acts as a base to deprotonate the pyrrolidinone, while DMAP is a highly effective acylation catalyst that accelerates the reaction.

ReagentMolar Eq.MW ( g/mol )Amount
2-Pyrrolidone1.085.1110.0 g (118 mmol)
Di-tert-butyl dicarbonate1.1218.2528.2 g (129 mmol)
Triethylamine (TEA)1.2101.1919.6 mL (141 mmol)
4-Dimethylaminopyridine (DMAP)0.5122.177.18 g (58.8 mmol)
Acetonitrile--120 mL

Procedure:

  • To a solution of 2-pyrrolidone (10.0 g, 118 mmol) in acetonitrile (120 mL) in a round-bottom flask, add triethylamine (19.6 mL, 141 mmol) and 4-dimethylaminopyridine (7.18 g, 58.8 mmol).[2]

  • Stir the mixture at room temperature until all solids dissolve.

  • Add di-tert-butyl dicarbonate (28.2 g, 129 mmol) portion-wise to the solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer and wash sequentially with 1N aqueous hydrochloric acid (2 x 50 mL), 1N aqueous sodium hydroxide (2 x 50 mL), and saturated brine (1 x 50 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 1:1) to yield 1-(tert-butoxycarbonyl)-2-pyrrolidinone as a light yellow oil (Typical yield: ~95%).[2]

Protocol 2: Acid-Mediated N-Boc Deprotection

The removal of the Boc group is a common and critical step to unmask the nitrogen atom for subsequent reactions, such as amide coupling or alkylation. This is typically achieved under acidic conditions.

Rationale: The Boc group is highly sensitive to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. Trifluoroacetic acid (TFA) is effective because it is a strong acid that is also volatile, making its removal straightforward.

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonation Protonated Intermediate Boc_Amine->Protonation H⁺ (TFA) Carbocation t-Butyl Cation + Carbamic Acid Protonation->Carbocation Loss of t-Bu⁺ Final_Amine R-NH₂ + CO₂ + Isobutylene Carbocation->Final_Amine Decarboxylation

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Materials:

  • N-Boc protected pyrrolidine derivative (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Trifluoroacetic acid (TFA) (2 mL, ~20% v/v)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected pyrrolidine derivative (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (2 mL) dropwise to the stirred solution. Gas evolution (CO₂) may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[18][19]

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate (30 mL) and carefully add saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases and the pH of the aqueous layer is basic (~pH 8-9).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with saturated brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be used directly or purified further if necessary.

Summary of Applications

Application AreaRole of Boc-2-PyrrolidinoneTarget Molecule ClassKey Synthetic Transformation
Neuroscience Precursor to cyclic GABA analogsAnticonvulsants, NootropicsAlkylation/Arylation at C4
Asymmetric Synthesis Chiral building block / SubstrateEnantiopure alkaloids, APIsAsymmetric deprotonation & coupling
Peptidomimetics Constrained scaffoldEnzyme inhibitors, Receptor ligandsIncorporation into peptide backbone
General Synthesis Protected intermediateDiverse heterocyclic compoundsN-Boc deprotection & functionalization

Conclusion

1-(tert-Butoxycarbonyl)-2-pyrrolidinone is far more than a simple protected amine; it is a strategic linchpin in the synthesis of complex, high-value molecules for medicinal chemistry. Its robust nature, coupled with its capacity for controlled and stereoselective functionalization, makes it an exceptionally powerful tool. The protocols and applications detailed in this guide underscore its versatility, providing researchers with a solid foundation for leveraging this key intermediate in the pursuit of novel therapeutics. From constructing GABA analogs to directing the stereochemical outcome of complex reactions, Boc-2-pyrrolidinone will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines using Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold and the Strategic Role of N-Boc-2-pyrrolidinone

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in over 37 FDA-approved drugs underscores its significance as a "privileged scaffold."[1] The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[1] This structural feature is found in a wide array of natural products and pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties.[3]

Tert-butyl 2-oxopyrrolidine-1-carboxylate, also known as N-Boc-2-pyrrolidinone or N-Boc-pyroglutamate, has emerged as a highly versatile and strategic starting material for the synthesis of a diverse library of substituted pyrrolidines. Its utility stems from several key features:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a facile route to the free secondary amine for further functionalization.[4]

  • Activated α-Protons: The protons on the carbon adjacent to the lactam carbonyl (the α-position) are sufficiently acidic to be removed by strong, non-nucleophilic bases, enabling the introduction of a wide variety of substituents at this position.

  • Electrophilic Carbonyl Group: The lactam carbonyl itself can be targeted by nucleophiles, such as Grignard reagents, leading to ring-opening or the formation of hemiaminal intermediates, which can be further transformed.[5]

This application note provides a comprehensive guide to the synthesis of substituted pyrrolidines using this compound as a key building block. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and present data to guide researchers in their synthetic endeavors.

Synthetic Strategies and Protocols

The strategic functionalization of this compound allows for the synthesis of a wide array of substituted pyrrolidines. This guide will focus on two primary pathways: functionalization at the α-position (C5) and manipulation of the lactam carbonyl (C2).

Synthetic_Pathways start This compound alpha_alkylation α-Alkylation start->alpha_alkylation 1. Strong Base (LDA) 2. Alkyl Halide grignard_reaction Grignard Reaction start->grignard_reaction R-MgX product1 5-Alkyl-2-oxopyrrolidines alpha_alkylation->product1 product2 Acyclic Amino Ketones grignard_reaction->product2 Ring Opening product3 5-Alkyl-5-hydroxypyrrolidines grignard_reaction->product3 Addition reduction Reduction product4 5-Alkylpyrrolidines reduction->product4 product1->reduction Reducing Agent (e.g., LiBH4)

Caption: Synthetic utility of this compound.

I. α-Functionalization of N-Boc-2-pyrrolidinone

The protons at the C5 position of N-Boc-2-pyrrolidinone can be selectively removed by a strong base to form an enolate, which can then react with various electrophiles.

Direct alkylation at the α-position provides a straightforward route to 5-alkyl-2-oxopyrrolidines. The choice of base is critical to ensure complete deprotonation without competing side reactions. Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the carbonyl.[3]

Protocol 1: Synthesis of tert-Butyl 5-methyl-2-oxopyrrolidine-1-carboxylate

This protocol details a representative α-alkylation using methyl iodide.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • LDA Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.2 eq.) via syringe. Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Causality and Experimental Insights:

  • Low Temperature (-78 °C): This temperature is crucial for maintaining the stability of the lithium enolate and preventing side reactions. It also controls the rate of reaction with the electrophile.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as LDA and the enolate are highly reactive towards protic sources like water.

  • Slow Addition: Dropwise addition of reagents helps to control the reaction temperature and prevent localized concentration gradients.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideLDATHF-78 to RT14~75-85
Benzyl BromideLDATHF-78 to RT16~70-80
Allyl BromideLDATHF-78 to RT12~65-75

Table 1: Representative yields for the α-alkylation of this compound.

II. Reactions with Organometallic Reagents

The lactam carbonyl of N-Boc-2-pyrrolidinone is susceptible to attack by organometallic reagents, such as Grignard reagents. The outcome of this reaction can be controlled to favor either ring-opening to form an acyclic amino ketone or addition to form a 5-hydroxy-5-alkylpyrrolidine intermediate.

Careful control of the reaction conditions, particularly temperature, can lead to the addition of the Grignard reagent to the carbonyl group, forming a stable hemiaminal intermediate which, upon workup, yields the 5-hydroxy-5-alkylpyrrolidine.

Protocol 2: Synthesis of tert-Butyl 5-hydroxy-5-methyl-2-oxopyrrolidine-1-carboxylate

This protocol describes the addition of methylmagnesium bromide to N-Boc-2-pyrrolidinone.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • Anhydrous diethyl ether (Et₂O) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Cool the solution to -78 °C.

  • Grignard Addition: Add the solution of methylmagnesium bromide (1.2 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality and Experimental Insights:

  • Low Temperature (-78 °C): This is critical to prevent the collapse of the initial tetrahedral intermediate, which would lead to ring-opening. At low temperatures, the hemiaminal intermediate is more stable.

  • Careful Quench: Quenching at low temperature is important to protonate the alkoxide before it can undergo further reactions upon warming.

III. Subsequent Transformations: Reduction to Substituted Pyrrolidines

The 5-alkyl-2-oxopyrrolidines obtained from α-alkylation can be readily reduced to the corresponding 5-alkylpyrrolidines. This transformation is typically achieved using a reducing agent capable of reducing the lactam carbonyl.

Reduction_Workflow start 5-Alkyl-N-Boc-2-oxopyrrolidinone reduction Reduction with LiBH4 or similar start->reduction product1 5-Alkyl-N-Boc-pyrrolidine reduction->product1 deprotection Acidic Deprotection (e.g., TFA) product2 5-Alkylpyrrolidine deprotection->product2 product1->deprotection

Caption: Workflow for the synthesis of 5-Alkylpyrrolidines.

Protocol 3: Reduction of tert-Butyl 5-methyl-2-oxopyrrolidine-1-carboxylate

This protocol describes the reduction of the lactam carbonyl to a methylene group.

Materials:

  • tert-Butyl 5-methyl-2-oxopyrrolidine-1-carboxylate

  • Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of tert-butyl 5-methyl-2-oxopyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF.

  • Addition of Reducing Agent: Add lithium borohydride (2.0-3.0 eq.) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water, followed by saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield tert-butyl 2-methylpyrrolidine-1-carboxylate.

IV. Deprotection of the N-Boc Group

The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free secondary amine. This is typically achieved under acidic conditions.[4]

Protocol 4: General Procedure for N-Boc Deprotection

Materials:

  • N-Boc protected pyrrolidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected pyrrolidine (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with DCM (3 x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrrolidine.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyrrolidines. The ability to selectively functionalize the α-position, coupled with the reactivity of the lactam carbonyl towards organometallic reagents, provides multiple avenues for creating molecular diversity. The protocols outlined in this application note offer robust and reproducible methods for accessing these valuable scaffolds, empowering researchers in the fields of medicinal chemistry and drug development to explore new chemical space and advance their research programs.

References

Reaction of Tert-butyl 2-oxopyrrolidine-1-carboxylate with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction of Tert-butyl 2-oxopyrrolidine-1-carboxylate with Grignard Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence drives a continuous need for robust and versatile synthetic methods to access functionally diverse derivatives. The reaction between this compound (commonly known as N-Boc-2-pyrrolidone) and organomagnesium halides (Grignard reagents) represents a powerful carbon-carbon bond-forming strategy. This reaction transforms a simple lactam into a valuable chiral intermediate, a 2-substituted-2-hydroxypyrrolidine, which serves as a gateway to a wide array of more complex nitrogen-containing heterocycles.[2][3]

The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group is central to the success of this transformation. By converting the amide nitrogen into a carbamate, the Boc group enhances the electrophilicity of the lactam carbonyl, facilitating nucleophilic attack by the Grignard reagent.[4] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, an exploration of its scope and limitations, and protocols for subsequent synthetic manipulations.

Reaction Mechanism: A Stepwise Analysis

The reaction proceeds via a nucleophilic addition mechanism, analogous to the well-established reaction of Grignard reagents with esters and ketones.[5][6] The entire process can be understood through two primary phases: the nucleophilic addition and the aqueous workup.

  • Nucleophilic Addition: The carbon atom of the Grignard reagent is highly nucleophilic due to the polar carbon-magnesium bond.[5] It attacks the electrophilic carbonyl carbon of the N-Boc-2-pyrrolidone. This attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate. This step is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

  • Aqueous Workup and Hemiaminal Formation: The reaction is quenched by the addition of a mild proton source, most commonly a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][8] This step protonates the magnesium alkoxide, yielding a cyclic N,O-acetal, also known as a hemiaminal. This 2-hydroxy-2-substituted-N-Boc-pyrrolidine is often stable enough to be isolated and purified by standard techniques like silica gel chromatography.

Below is a diagram illustrating the reaction pathway.

Caption: General mechanism of Grignard addition to N-Boc-2-pyrrolidone.

Core Experimental Protocol

This protocol provides a generalized procedure for the addition of a Grignard reagent to N-Boc-2-pyrrolidone. Specific quantities and reaction times may need to be optimized for different Grignard reagents.

Materials & Equipment:

  • Two- or three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone or ice/water)

  • N-Boc-2-pyrrolidone

  • Grignard reagent solution (commercially available or freshly prepared)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: Assemble the flame-dried round-bottom flask with a stir bar, a thermometer or temperature probe, and a septum. Purge the entire system with argon or nitrogen for at least 15 minutes. Maintaining an inert and anhydrous environment is critical for the success of the reaction, as Grignard reagents react readily with water and oxygen.[9][10]

  • Substrate Addition: Dissolve N-Boc-2-pyrrolidone (1.0 equiv.) in anhydrous THF (or Et₂O) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to the desired reaction temperature. For highly reactive Grignard reagents, -78 °C is recommended to ensure selectivity. For less reactive or sterically hindered reagents, 0 °C may be sufficient.

  • Grignard Addition: Add the Grignard reagent solution (typically 1.1-1.5 equiv.) dropwise via syringe over 15-30 minutes. It is crucial to maintain the internal temperature below the set point during the addition to control the exothermic reaction.[11] A rapid increase in temperature can lead to side reactions.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The starting lactam is typically more polar than the resulting hemiaminal product.

  • Quenching: Once the reaction is complete (usually 1-4 hours), carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Add the quenching solution until no further effervescence or precipitation is observed.

  • Workup & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[7]

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-hydroxy-2-substituted-N-Boc-pyrrolidine.

Scope, Limitations, and Potential Side Reactions

The versatility of the Grignard reaction allows for the introduction of a wide variety of substituents at the 2-position of the pyrrolidine ring.

Table 1: Scope and Typical Conditions for Various Grignard Reagents

Grignard Reagent (R-MgX)Substituent TypeTypical TemperatureNotes & Considerations
Methylmagnesium bromideAlkyl (Primary)0 °C to RTHighly reactive; addition is generally efficient.
Phenylmagnesium bromideAryl0 °C to RTGenerally provides good yields of 2-aryl derivatives.
Isopropylmagnesium chlorideAlkyl (Secondary)-20 °C to 0 °CCan lead to reduction side products due to β-hydride transfer.[12]
tert-Butylmagnesium chlorideAlkyl (Tertiary)0 °C to RefluxSterically hindered; may require higher temperatures and longer reaction times. Enolization becomes more competitive.[12]
Vinylmagnesium bromideAlkenyl-78 °C to 0 °CProvides access to vinyl-substituted hemiaminals, useful for further transformations.
Ethynylmagnesium bromideAlkynyl-78 °C to 0 °CIntroduces an alkyne moiety, a versatile handle for click chemistry and other coupling reactions.

Key Limitations & Side Reactions:

  • Acidic Protons: Grignard reagents are potent bases and will be quenched by any acidic protons in the substrate or solvent.[5] Functional groups such as alcohols, thiols, carboxylic acids, and primary/secondary amines are incompatible.

  • Steric Hindrance: Highly hindered Grignard reagents (e.g., tert-butyl) or sterically demanding substrates may lead to low yields or favor side reactions like enolization.[12]

  • β-Hydride Reduction: Grignard reagents with hydrogen atoms on the β-carbon (e.g., isopropyl- or isobutylmagnesium halides) can act as reducing agents, transferring a hydride to the carbonyl and regenerating the starting lactam after workup.[13]

  • Enolization: The Grignard reagent can act as a base to deprotonate the C-3 position of the pyrrolidinone, forming an enolate. This is generally a minor pathway but can become significant with sterically hindered Grignard reagents or at higher temperatures.

Subsequent Transformations: From Hemiaminal to Target Molecule

The 2-hydroxy-2-substituted-N-Boc-pyrrolidine is rarely the final product. It is a versatile intermediate for further synthetic steps.

Workflow for Post-Reaction Modifications

References

Asymmetric synthesis involving Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Synthesis Involving tert-Butyl 2-Oxopyrrolidine-1-carboxylate

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound and its derivatives in asymmetric synthesis. We delve into the foundational principles of stereocontrol, provide detailed, field-proven protocols for key transformations such as diastereoselective alkylation, and discuss the mechanistic rationale behind experimental choices. This document serves as a practical resource for leveraging this versatile chiral building block in the synthesis of complex, high-value molecules.

Introduction: The Strategic Role of Chiral Building Blocks

Asymmetric synthesis is a cornerstone of modern drug discovery and development, as the biological activity of a chiral molecule is often confined to a single enantiomer.[1] Among the various strategies to control stereochemistry, the use of chiral auxiliaries—stereogenic groups temporarily incorporated into a substrate to direct a stereoselective reaction—remains a powerful and reliable method.[1][2] this compound, commonly known as N-Boc-2-pyrrolidinone, is derived from (L)-pyroglutamic acid, a readily available chiral pool starting material.[3] Its rigid bicyclic-like structure, when deprotonated, provides an excellent platform for high diastereoselectivity in reactions involving its enolate, making it a valuable precursor for synthesizing substituted pyrrolidines—a motif prevalent in numerous FDA-approved drugs.[4][5][6]

This guide will focus on the synthetic utility of N-Boc-pyroglutamate esters, exploring the causality of stereocontrol and providing actionable protocols for their application.

The Core Principle: Face-Selective Enolate Reactions

The synthetic utility of N-Boc-pyroglutamates hinges on the ability to generate a planar enolate intermediate that possesses distinct steric environments on its two faces. The chirality of the starting material, originating from (L)-glutamic acid, is locked in at the C5 position. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a crucial role in shielding one of these faces.

Deprotonation at the C3 position (adjacent to the lactam carbonyl) with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) generates a rigid, chelated lithium enolate.[3] This chelation between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the Boc group creates a sterically hindered environment. This conformation effectively blocks the syn-face of the enolate, compelling electrophiles to approach from the less hindered anti-face. This directed attack is the origin of the high diastereoselectivity observed in these reactions.

Enolate_Formation_and_Attack cluster_start Starting Material cluster_process Process cluster_product Outcome Start N-Boc-Pyroglutamate Ester Base LDA or LiHMDS THF, -78 °C Start->Base Deprotonation Enolate Chelated Lithium Enolate (Face Blocked by Boc Group) Base->Enolate Electrophile Electrophile (E+) Addition Enolate->Electrophile Anti-face Attack Product 4-Substituted Product (High Diastereoselectivity) Electrophile->Product

Figure 1. General workflow for the asymmetric functionalization of N-Boc-pyroglutamate.

Application I: Diastereoselective Alkylation

One of the most powerful applications of this system is the asymmetric alkylation to introduce substituents at the C4 position, creating precursors for novel α-amino acids. The reaction of the lithium enolate with various alkyl halides proceeds in good yield and typically with high diastereoselectivity, without epimerization of the C5 chiral center.[3]

Protocol 1: Diastereoselective Benzylation of Ethyl N-Boc-pyroglutamate

This protocol is a representative example of an asymmetric alkylation reaction.

Rationale for Experimental Choices:

  • Base: LDA is a strong, sterically hindered base, ideal for rapid and clean deprotonation without competing nucleophilic attack.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is used as it is an aprotic polar solvent that effectively solvates the lithium cation and is suitable for low-temperature reactions.

  • Temperature: The reaction is maintained at -78 °C (a dry ice/acetone bath) to ensure the kinetic stability of the enolate, preventing side reactions and potential epimerization.

  • Electrophile: Benzyl bromide is a reactive electrophile, ensuring efficient trapping of the enolate.

Reagents & MaterialsM.W.AmountMoles
Ethyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate257.29 g/mol 1.0 g3.89 mmol
Anhydrous Tetrahydrofuran (THF)-20 mL-
Diisopropylamine101.19 g/mol 0.60 mL4.28 mmol
n-Butyllithium (2.5 M in hexanes)64.06 g/mol 1.63 mL4.08 mmol
Benzyl bromide171.04 g/mol 0.51 mL4.28 mmol
Saturated aq. NH₄Cl-15 mL-
Ethyl acetate-50 mL-
Brine-20 mL-
Anhydrous MgSO₄---

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (10 mL) and diisopropylamine (0.60 mL). The solution is cooled to -78 °C.

  • LDA Formation: To the cooled solution, add n-butyllithium (1.63 mL) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: In a separate flame-dried flask, dissolve Ethyl N-Boc-pyroglutamate (1.0 g) in anhydrous THF (10 mL). Cool this solution to -78 °C. Transfer the substrate solution to the LDA solution via cannula. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add benzyl bromide (0.51 mL) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for an additional 2-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-benzyl-substituted product.

Expected Outcome: This procedure typically yields the product with good chemical yield (70-85%) and high diastereoselectivity (>95:5 d.r.). The major diastereomer results from the electrophile attacking from the face opposite to the C5 substituent.

Alkylation Scope and Performance

The methodology is applicable to a range of electrophiles, demonstrating its robustness.

ElectrophileConditionsDiastereomeric Ratio (anti:syn)Reference
Methyl IodideLDA, THF, -78 °C>95:5[3]
Allyl BromideLiHMDS, THF, -78 °C>95:5[3]
Benzyl BromideLDA, THF, -78 °C>95:5[3][7]
Propargyl BromideLDA, THF, -78 °C>90:10[3]

Mechanistic Insight: The Transition State Model

The high degree of stereocontrol can be rationalized by a Zimmerman-Traxler-like transition state model. The lithium cation is believed to form a rigid, six-membered chelate involving the enolate oxygen and the ester carbonyl oxygen. This conformation forces the bulky Boc group and the C5-ester group to occupy pseudo-equatorial positions, sterically encumbering the top (syn) face of the molecule. Consequently, the incoming electrophile is directed to the bottom (anti) face.

Figure 2. Conceptual model of electrophilic attack on the chelated enolate. The bulky Boc group directs the approach of the electrophile (E+) to the opposite face.

Note: The DOT language is not ideal for complex chemical structures. Figure 2 is a simplified logical representation.

Synthetic Utility and Downstream Transformations

The true value of this methodology lies in the versatility of the resulting 4-substituted pyroglutamates. They serve as advanced intermediates for a variety of complex targets.

Transformation to Novel Amino Acids

The lactam ring can be hydrolyzed to unmask the carboxylic acid and amine functionalities, yielding novel, enantiomerically pure α,γ-disubstituted glutamic acid analogs. This provides a powerful route to conformationally constrained amino acids, which are of significant interest in peptide and medicinal chemistry.

Transformation Start 4-Substituted N-Boc-Pyroglutamate Step1 Lactam Hydrolysis (e.g., LiOH, H₂O₂) Start->Step1 Intermediate N-Boc Protected Amino Diacid Step1->Intermediate Step2 Boc Deprotection (e.g., TFA, HCl) Intermediate->Step2 Final Enantiopure Substituted Glutamic Acid Analog Step2->Final

Figure 3. Synthetic pathway from a 4-substituted pyroglutamate to a novel amino acid derivative.

Conclusion

This compound and its ester derivatives are robust and reliable chiral building blocks for asymmetric synthesis. The inherent chirality and the directing influence of the N-Boc group enable highly diastereoselective functionalization via enolate chemistry. The protocols and principles outlined in this guide demonstrate a reproducible and scalable strategy for accessing complex, enantiomerically pure molecules, particularly substituted amino acids and pyrrolidine alkaloids. This makes the methodology highly valuable for researchers in academic and industrial settings, especially those focused on the synthesis of bioactive compounds and pharmaceutical agents.

References

Application Notes and Protocols for the Deprotection of the Boc Group from 1-Boc-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, prized for its stability under a wide range of conditions and its clean, predictable removal.[1][2] This guide provides a comprehensive overview and detailed protocols for the deprotection of 1-Boc-2-pyrrolidinone to yield 2-pyrrolidinone, a valuable lactam intermediate. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present validated, step-by-step experimental procedures, offer insights into reaction monitoring, and provide a systematic approach to troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for this critical synthetic transformation.

Introduction: The Strategic Removal of a Workhorse Protecting Group

In multi-step organic synthesis, the temporary masking of reactive functional groups is a foundational strategy. The Boc group is one of the most common protecting groups for amines due to its resilience to nucleophiles, basic hydrolysis, and catalytic hydrogenation.[2][3] Its removal, however, is typically achieved under mild acidic conditions, providing excellent orthogonality with other protecting groups like Fmoc or Cbz.[2][4]

The target transformation, the conversion of 1-Boc-2-pyrrolidinone to 2-pyrrolidinone, is a key step in the synthesis of various pharmaceutical building blocks and other complex molecules.[5][6] A thorough understanding of the reaction mechanism and experimental parameters is crucial for achieving high yields and purity.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a reliable acid-catalyzed elimination process.[7] The generally accepted mechanism involves three primary steps, which ensures a clean and often irreversible reaction.

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA).[4][7][8][9] This initial step activates the protecting group for cleavage.

  • Fragmentation: The protonated intermediate is unstable and readily fragments. This leads to the irreversible loss of a stable tert-butyl cation and the formation of an intermediate carbamic acid.[3][4][7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine, 2-pyrrolidinone.[4][7][8] The liberated amine is then typically protonated by the excess acid in the medium, forming a salt (e.g., a trifluoroacetate or hydrochloride salt).[7][8]

The reactive tert-butyl cation generated during this process can be quenched by a suitable trapping agent (scavenger), deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic sites on the substrate, leading to potential side products.[7][8][10]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Reaction Steps cluster_1 Fate of t-Butyl Cation Boc_Pyrrolidinone 1-Boc-2-pyrrolidinone Protonated_Intermediate Protonated Intermediate Boc_Pyrrolidinone->Protonated_Intermediate + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Fragmentation Final_Products 2-Pyrrolidinone Salt + CO₂ + t-Butyl Cation Carbamic_Acid->Final_Products Decarboxylation t_Butyl_Cation t-Butyl Cation Isobutylene Isobutylene (gas) t_Butyl_Cation->Isobutylene - H⁺ Side_Product t-Butylated Side Product t_Butyl_Cation->Side_Product + Nucleophile

Caption: Acid-catalyzed Boc deprotection mechanism.

Validated Experimental Protocols

The choice of deprotection method depends on the substrate's stability, the desired salt form of the product, and the scale of the reaction. The following protocols are robust and widely applicable.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often fastest method for Boc deprotection.

Reagents and Materials:

  • 1-Boc-2-pyrrolidinone

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1-Boc-2-pyrrolidinone (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is recommended to control any potential exotherm, especially on a larger scale.[7]

  • Acid Addition: Slowly add a solution of TFA in DCM. A common ratio is 20-50% TFA (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.[7][11]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).[11]

Work-up and Isolation:

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7][12] To aid in the removal of residual TFA, the residue can be co-evaporated with toluene or DCM (2-3 times).[13][14]

  • Neutralization: Dissolve the residue in an organic solvent such as ethyl acetate or DCM and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.[12]

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the purified 2-pyrrolidinone.

Protocol 2: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and directly yields the hydrochloride salt of the product, which is often a crystalline solid that can be easily isolated by filtration.[13]

Reagents and Materials:

  • 1-Boc-2-pyrrolidinone

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Place 1-Boc-2-pyrrolidinone (1.0 eq) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add the 4M solution of HCl in 1,4-dioxane (a large excess, e.g., 5-10 equivalents of HCl, is typical).[13]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.[12][13] Often, a precipitate of the hydrochloride salt will form during this time.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

Work-up and Isolation:

  • Filtration: If a precipitate has formed, collect the solid by filtration.

  • Washing: Wash the collected solid with a non-polar solvent like diethyl ether to remove any unreacted starting material and non-polar impurities.[13][15]

  • Drying: Dry the solid under vacuum to yield the final product, 2-pyrrolidinone hydrochloride. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt, which can then be triturated with ether to induce solidification.

Comparative Overview of Deprotection Methods

MethodReagentsTypical ConditionsAvg. TimeWork-upKey Considerations
TFA/DCM 20-50% TFA in DCM0 °C to Room Temp1-3 hAqueous basic wash & extractionFast and efficient. TFA is corrosive and requires careful handling. Work-up needed to get the free amine.[7][11][12]
HCl/Dioxane 4M HCl in 1,4-DioxaneRoom Temp1-4 hFiltration or evaporationYields the HCl salt directly, which is often a solid. Avoids aqueous work-up.[13][15]
Thermal (Boiling Water) Water100 °C (Reflux)10 min - 2 hExtraction"Green" alternative, avoiding strong acids and organic solvents. May not be suitable for thermally sensitive molecules.[1][2][16]
Oxalyl Chloride/Methanol (COCl)₂, MethanolRoom Temp1-4 hEvaporation & extractionVery mild method, useful for substrates with other acid-sensitive groups.[1][17][18]

Reaction Monitoring and Troubleshooting

A self-validating protocol requires diligent monitoring and a clear strategy for addressing potential issues.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is the most effective method for real-time monitoring of the reaction's progress.[11][19]

  • Principle: The deprotected product, 2-pyrrolidinone, is significantly more polar than the starting material, 1-Boc-2-pyrrolidinone. Consequently, the product will have a lower Retention Factor (R_f) value on the silica plate.[11][19]

  • Procedure:

    • Spotting: On a silica gel TLC plate, spot the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).[7][19]

    • Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes).

    • Visualization: After drying the plate, visualize the spots. Since 2-pyrrolidinone is not strongly UV-active, staining is required. A potassium permanganate (KMnO₄) stain is highly effective for visualizing the product. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Experimental_Workflow General Experimental Workflow cluster_workflow A 1. Reaction Setup (Substrate + Solvent + Reagent) B 2. Reaction Monitoring (TLC / LC-MS) A->B C Is Reaction Complete? B->C D 3. Work-up (Quench / Neutralize / Extract) C->D Yes F Continue Reaction C->F No E 4. Isolation & Purification (Concentration / Filtration / Chromatography) D->E G Final Product E->G F->B Wait / Adjust Conditions

Caption: General experimental workflow for Boc deprotection.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Insufficient acid concentration or equivalents.[7][13] 2. Inadequate reaction time or low temperature.[13][17] 3. Poor solubility of starting material.1. Add more acid to the reaction mixture. 2. Extend the reaction time; stir overnight if necessary.[17] 3. Gently warm the reaction (e.g., to 40 °C), but be cautious with sensitive substrates.[13] 4. Switch to a solvent system that provides better solubility (e.g., neat TFA).[17]
Formation of Side Products The reactive tert-butyl cation is alkylating a nucleophilic site on your molecule or solvent.[10][13]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.[7][13]
Difficult Product Isolation 1. Product is water-soluble, leading to loss during aqueous work-up. 2. Residual TFA forms a stubborn salt that is difficult to break or purify.1. After neutralization, saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility in water. Perform multiple extractions. 2. Use a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the TFA salt without an aqueous work-up.[20] 3. Use the HCl/Dioxane method to isolate the product as a solid hydrochloride salt by filtration.[13][21]

References

Tert-butyl 2-oxopyrrolidine-1-carboxylate in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Tert-butyl 2-oxopyrrolidine-1-carboxylate in the Synthesis of Bioactive Molecules

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] this compound, commonly known as N-Boc-2-pyrrolidinone, is a cornerstone building block for accessing this vital chemical space. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle that masks the lactam nitrogen, enabling selective functionalization at other positions of the pyrrolidinone ring.[3][4] This guide provides an in-depth exploration of N-Boc-2-pyrrolidinone, detailing its synthesis, physicochemical properties, and strategic application in the construction of complex molecular architectures. We present validated, step-by-step protocols for its synthesis, functionalization, and deprotection, contextualized with mechanistic insights and troubleshooting advice to empower researchers in drug discovery and chemical development.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Data for this compound
PropertyValueReference
CAS Number 85909-08-6
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White or Colorless to Light yellow liquid/solid
Density 1.086 g/mL at 25 °C
Boiling Point 100-105 °C at 0.5 mmHg
Refractive Index n20/D 1.466
Synonyms N-Boc-2-pyrrolidinone, 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
Table 2: Hazard Identification and Safety Information
Hazard CategoryDetailsReference
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage Store refrigerated (0-10°C) under an inert atmosphere. Air and heat sensitive.[6]

Synthesis of the Core Building Block

The preparation of N-Boc-2-pyrrolidinone is a foundational procedure, typically achieved through the reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate.

Protocol 1: Synthesis of this compound

This protocol describes the N-protection of 2-pyrrolidinone. The reaction introduces the Boc group, which is crucial for directing subsequent reactions away from the nitrogen atom.

Workflow Diagram: N-Boc Protection of 2-Pyrrolidinone

reagents Reagents: - 2-Pyrrolidinone - Di-tert-butyl dicarbonate ((Boc)₂O) - Triethylamine (Et₃N) - Dichloromethane (DCM) setup 1. Dissolve 2-pyrrolidinone and Et₃N in anhydrous DCM in a flask under N₂. reagents->setup Prepare cooling 2. Cool the reaction mixture to 0°C in an ice bath. setup->cooling addition 3. Add (Boc)₂O solution dropwise while maintaining the temperature at 0°C. Causality: Dropwise addition controls the exothermic reaction. cooling->addition reaction 4. Warm to room temperature and stir for 2-4 hours. Monitor progress via TLC. addition->reaction workup 5. Quench with aqueous NaHCO₃. Separate the organic layer. reaction->workup wash 6. Wash the organic layer sequentially with water and brine. Causality: Removes water-soluble impurities and salts. workup->wash dry 7. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. wash->dry purify 8. Purify the crude product by vacuum distillation or column chromatography. dry->purify

Caption: Workflow for the synthesis of N-Boc-2-pyrrolidinone.

Materials:

  • 2-Pyrrolidinone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-pyrrolidinone (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM dropwise over 30 minutes. Causality: The base (Et₃N) deprotonates the lactam nitrogen, forming a nucleophilic anion that attacks the electrophilic carbonyl of the (Boc)₂O. Slow addition is crucial to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Wash the combined organic layers with water and then with brine. Causality: This workup removes the triethylammonium salts and any unreacted water-soluble reagents.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by vacuum distillation (100-105 °C/0.5 mmHg) to afford this compound as a clear liquid.

Self-Validation:

  • Expected Yield: 85-95%.

  • Purity: >97% (by HPLC/GC).

  • Characterization: The product should be confirmed by NMR and IR spectroscopy. The IR spectrum will show a characteristic strong carbonyl stretch for the carbamate (~1700-1730 cm⁻¹) and the lactam (~1680 cm⁻¹).[1]

  • Troubleshooting:

    • Incomplete Reaction: Ensure the use of anhydrous solvent and fresh reagents. A catalytic amount of DMAP can be added to accelerate the reaction.

    • Low Yield: Potential loss of product during aqueous workup if emulsions form. Breaking emulsions with additional brine may be necessary.

Application in the Synthesis of α-Arylpyrrolidines

α-Arylpyrrolidines are prevalent structural motifs in centrally active pharmaceuticals and chiral catalysts.[7] The N-Boc-2-pyrrolidinone building block can be elaborated into these valuable structures via directed C-H functionalization.

Protocol 2: Asymmetric α-Arylation via Negishi Coupling

This advanced protocol demonstrates the power of the Boc group in facilitating stereoselective synthesis. The procedure, adapted from authoritative sources, involves an enantioselective deprotonation followed by a palladium-catalyzed cross-coupling reaction.[7]

Workflow Diagram: Asymmetric α-Arylation

start_mat Start: N-Boc-pyrrolidine deprotonation 1. Enantioselective Deprotonation Reagents: sec-BuLi, (-)-sparteine Solvent: MTBE, -78°C Causality: Chiral ligand (-)-sparteine directs the deprotonation to one enantiotopic proton. start_mat->deprotonation transmetalation 2. Transmetalation Reagent: Anhydrous ZnCl₂ Causality: Forms a more stable and less reactive organozinc species, which is optimal for the subsequent Negishi coupling. deprotonation->transmetalation coupling 3. Negishi Cross-Coupling Reagents: Aryl bromide, Pd(OAc)₂, t-Bu₃P-HBF₄ Causality: Pd(0) catalyst facilitates the coupling between the organozinc and the aryl bromide. transmetalation->coupling workup 4. Workup and Purification Quench with NH₄Cl, extract, and purify via column chromatography. coupling->workup product Product: Enantioenriched (S)-tert-Butyl 2-arylpyrrolidine-1-carboxylate workup->product

Caption: Synthesis of α-arylpyrrolidines from N-Boc-pyrrolidine.

Materials:

  • N-Boc-pyrrolidine (Note: This protocol starts from N-Boc-pyrrolidine, the reduced form of our title compound, to demonstrate C-H activation. The principles apply to derivatives of N-Boc-2-pyrrolidinone.)

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • (-)-Sparteine or (+)-Sparteine surrogate

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Aryl bromide (e.g., methyl 4-bromobenzoate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Anhydrous methyl tert-butyl ether (MTBE)

Procedure:

  • In an oven-dried, nitrogen-flushed flask, dissolve N-Boc-pyrrolidine (1.2 equiv) and (-)-sparteine (1.2 equiv) in anhydrous MTBE. Cool the solution to -78 °C.[7]

  • Add sec-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -65 °C. The solution will turn orange-red. Age the solution at -78 °C for 3 hours. Causality: The sec-BuLi/sparteine complex is a potent chiral base. Sparteine coordinates to the lithium ion, and the resulting complex selectively abstracts one of the two α-protons, generating an enantioenriched lithiated intermediate.[7]

  • In a separate flask, prepare a solution of anhydrous ZnCl₂ in THF. Add this solution to the lithiated pyrrolidine at -78 °C to perform the transmetalation.

  • In another flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P·HBF₄ in THF. Add the aryl bromide to this catalyst mixture.

  • Transfer the organozinc solution via cannula to the palladium/aryl bromide mixture. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

  • Purify the product by flash column chromatography.

Self-Validation:

  • Expected Yield: 60-80%, depending on the aryl bromide used.

  • Enantiomeric Excess (ee): Typically >90%. Determined by chiral HPLC.

  • Troubleshooting:

    • Low Enantioselectivity: The water content of reagents and solvents is critical. Sparteine and solvents must be rigorously dried.[7]

    • Poor Coupling Yield: The activity of the palladium catalyst is paramount. Ensure an inert atmosphere is maintained throughout the reaction. The quality of the organozinc intermediate is also key; ensure complete transmetalation.

The Crucial Step: N-Boc Deprotection

To utilize the newly functionalized pyrrolidinone, the Boc group must be removed to unmask the nitrogen atom for further reactions, such as amide bond formation in peptide synthesis.[3][8]

Mechanism: Acid-Catalyzed N-Boc Deprotection

cluster_0 Mechanism BocN N-Boc Protected Amine Protonation Protonation of Carbonyl Oxygen BocN->Protonation + H⁺ (e.g., from TFA) Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Loss of Carbamic Acid Intermediate AmineSalt Amine Salt (Product) Carbocation->AmineSalt Decarboxylation Gas CO₂ + Isobutylene Carbocation->Gas

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Protocol 3: Standard N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and robust method for Boc group removal.

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv) in a minimal amount of DCM.

  • Add Trifluoroacetic Acid (TFA) (5-10 equiv, often used as a 20-50% solution in DCM). Causality: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.[9]

  • Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The product is typically isolated as a TFA salt, which can be used directly or neutralized with a mild base (e.g., NaHCO₃, Et₃N) to obtain the free amine.

Alternative Protocol 4: Mild N-Boc Deprotection with Oxalyl Chloride

For substrates containing other acid-sensitive functional groups (e.g., tert-butyl esters, acetals), a milder deprotection method is required to ensure selectivity.[9][10]

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv) in methanol (MeOH).

  • Add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature. A slight exotherm and gas evolution may be observed.[9]

  • Stir for 1-4 hours, monitoring the reaction by TLC. Causality: The reaction of oxalyl chloride with methanol is believed to generate HCl in situ, which is the active deprotecting agent. This method avoids the use of strong, neat acids.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

Table 3: Comparison of N-Boc Deprotection Methods
MethodReagents & ConditionsAdvantagesDisadvantagesReference
Standard Acidolysis 20-50% TFA in DCM, RT, 1-2hFast, reliable, widely applicableHarsh; can cleave other acid-labile groups[9]
HCl in Organic Solvent 4M HCl in Dioxane or Ethyl Acetate, RTGenerates non-volatile HCl salt, easy to handleCan be slower than TFA[9]
Mild Acidolysis Oxalyl Chloride in MeOH, RT, 1-4hVery mild, selective for N-Boc over other acid-sensitive groupsSlower, requires stoichiometric reagent[9][10]
Thermal Reflux in high-boiling solvent (e.g., Dioxane/Water)Useful when all acidic/basic methods failHigh temperatures can degrade sensitive substrates[11]

Conclusion

This compound is more than a simple protected lactam; it is a versatile and powerful building block that provides a reliable entry point into the synthesis of diverse and complex bioactive molecules.[12][13] By leveraging the stability and predictable reactivity of the N-Boc group, chemists can perform intricate modifications on the pyrrolidinone core. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to confidently employ this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics.

References

Large-scale synthesis of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Introduction: The Strategic Importance of N-Boc-2-pyrrolidinone

This compound, commonly referred to as N-Boc-2-pyrrolidinone, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure incorporates a lactam ring protected with a tert-butyloxycarbonyl (Boc) group, a feature that renders it an exceptionally stable and versatile intermediate. The pyrrolidine scaffold is a core component in a multitude of FDA-approved drugs and biologically active compounds, recognized for its role in creating molecules with diverse therapeutic properties, from enzyme inhibitors to receptor modulators.[2][3] The Boc protecting group allows for selective chemical transformations at other positions of a molecule, making N-Boc-2-pyrrolidinone an essential starting material for constructing more complex pharmaceutical agents.[4][5]

This document provides a comprehensive guide for the large-scale synthesis of N-Boc-2-pyrrolidinone, designed for researchers and process chemists in the drug development sector. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process optimization, safety imperatives, and analytical validation required for a successful and scalable campaign.

Part 1: Reaction Principles and Mechanistic Insights

The synthesis of this compound is fundamentally an N-acylation reaction. The secondary amine within the 2-pyrrolidinone lactam ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

The Role of the Acylating Agent and Catalyst

Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for introducing the Boc protecting group. Its advantages are twofold: it is highly reactive towards nucleophiles like amines, and its byproducts are benign and easily removed. Upon reaction, (Boc)₂O decomposes into carbon dioxide and tert-butanol, which are volatile and can be readily separated from the reaction mixture.[6]

While the reaction can proceed without a catalyst, its rate is significantly enhanced by the addition of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP) . DMAP functions as a hyper-nucleophilic acylation catalyst.[6] It first attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the 2-pyrrolidinone nitrogen than the Boc anhydride itself, thereby accelerating the reaction. The DMAP is regenerated in the process, allowing it to be used in catalytic amounts.[6]

Reaction Mechanism: DMAP-Catalyzed N-Acylation

The mechanism proceeds through the following key steps[6]:

  • Activation of Boc Anhydride: The lone pair of electrons on the pyridine nitrogen of DMAP attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the departure of a tert-butyl carbonate anion and the formation of the reactive N-tert-butoxycarbonylpyridinium species.

  • Nucleophilic Attack: The nitrogen atom of 2-pyrrolidinone attacks the activated carbonyl carbon of the pyridinium intermediate.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the desired N-Boc-2-pyrrolidinone product and regenerating the DMAP catalyst.

  • Byproduct Decomposition: The tert-butyl carbonate anion abstracts a proton, typically from the initially protonated amine, and subsequently decomposes into gaseous carbon dioxide and tert-butanol.

Caption: DMAP-catalyzed mechanism for Boc protection.

Part 2: Scalable Synthesis Protocol

This protocol is designed for a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a walk-in hood appropriate for large-scale reactions.

Materials and Equipment
ItemSpecification
Reagents
2-Pyrrolidinone>99% purity, anhydrous
Di-tert-butyl dicarbonate>98% purity
4-(Dimethylamino)pyridine>99% purity, crystalline
Dichloromethane (DCM)Anhydrous, >99.8% purity
1M Hydrochloric AcidAqueous solution
Saturated NaHCO₃Aqueous solution
BrineSaturated aqueous NaCl solution
Anhydrous MgSO₄ or Na₂SO₄For drying
Equipment
Reaction VesselGlass reactor (appropriate volume) with overhead mechanical stirrer
Temperature ControlCooling bath (ice/water or cryocooler) and thermocouple
Addition FunnelPressure-equalizing dropping funnel
Inert Gas SystemNitrogen or Argon manifold with bubbler
CondenserReflux condenser
ExtractionLarge separatory funnel or liquid-liquid extraction setup
Distillation ApparatusShort-path distillation head, vacuum pump, and receiving flasks
AnalyticalTLC plates (silica gel), HPLC, NMR spectrometer, IR spectrometer
Reagent Quantities (Example Scale)
ReagentMolar Mass ( g/mol )MolesEquiv.Amount
2-Pyrrolidinone85.115.881.0500 g
Di-tert-butyl dicarbonate218.256.171.051347 g
4-(Dimethylamino)pyridine122.170.290.0535.4 g
Dichloromethane (DCM)---5.0 L

Step-by-Step Experimental Procedure

Caption: Step-by-step workflow for large-scale synthesis.

  • Reactor Setup: Assemble the reaction vessel equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the Boc anhydride. Purge the system with inert gas.

  • Reagent Charging and Cooling: Charge the reactor with dichloromethane (5.0 L), 2-pyrrolidinone (500 g, 5.88 mol), and 4-(dimethylamino)pyridine (35.4 g, 0.29 mol). Begin stirring and cool the mixture to 0°C using an ice bath.

  • Addition of (Boc)₂O: In a separate container, dissolve the di-tert-butyl dicarbonate (1347 g, 6.17 mol) in dichloromethane (1.0 L). Transfer this solution to the pressure-equalizing dropping funnel. Add the (Boc)₂O solution dropwise to the cooled reaction mixture over 2-3 hours. Crucial: Maintain the internal temperature below 5°C during the addition to control the exothermic reaction and prevent potential side reactions.

  • Reaction and Monitoring: After the addition is complete, remove the cooling bath and allow the reaction to warm to ambient temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent) or HPLC until the 2-pyrrolidinone starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, carefully quench by adding deionized water (2.0 L). Stir for 15 minutes, then transfer the mixture to a large separatory funnel. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1M HCl solution (2 x 1.5 L) to remove the DMAP catalyst.

    • Saturated NaHCO₃ solution (1 x 1.5 L) to neutralize any remaining acid.

    • Brine (1 x 1.5 L) to begin the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the DCM.

  • Purification: The resulting crude oil is purified by vacuum distillation. The product, this compound, is a colorless to light yellow liquid.

    • Boiling Point: 100-105 °C at 0.5 mmHg.

  • Analysis and Characterization: Confirm the identity and purity of the collected fractions.

    • Refractive Index: n20/D 1.466.

    • ¹H NMR & ¹³C NMR: To confirm the structure.

    • Purity: Assay by HPLC or GC (>97% is typical).

Part 3: Safety and Handling Imperatives

A robust process is a safe process. Adherence to strict safety protocols is non-negotiable, especially at scale.

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a potent lachrymator and is corrosive. It can cause severe eye damage, skin irritation, and may be fatal if inhaled.[7][8] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[7]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All transfers and the reaction itself must be conducted in a fume hood.

  • Pressure and Gas Evolution: The reaction releases a significant volume of carbon dioxide gas.[6] Ensure the reaction vessel is not a closed system and is safely vented (e.g., through a bubbler) to prevent pressure buildup.

  • Exotherm Management: The N-acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Slow, controlled addition of the (Boc)₂O at low temperature is critical to maintain control of the reaction. A runaway reaction can lead to rapid gas evolution and over-pressurization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 2-oxopyrrolidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl 2-oxopyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this compound. Here, we will address common issues and provide practical, step-by-step protocols to ensure the successful isolation of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, the most commonly used and effective stationary phase is silica gel (60-120 mesh or 230-400 mesh) .[1] Silica gel is a polar adsorbent, and given the moderate polarity of the target compound, it provides good separation from less polar and more polar impurities.

Q2: What is a good starting mobile phase (eluent) for the purification?

A well-established mobile phase for the silica gel column chromatography of this compound is a mixture of n-hexane and ethyl acetate . A common starting ratio is 1:1 (v/v) . This solvent system offers a good balance of polarity to effectively elute the desired compound while separating it from common impurities. The optimal ratio may need to be adjusted based on the specific impurity profile of your crude product, which can be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: How can I monitor the progress of the column chromatography?

The progress of the column can be effectively monitored using Thin Layer Chromatography (TLC) . Collect fractions of the eluent and spot them on a TLC plate. A suitable developing solvent for the TLC is the same as the mobile phase used for the column (e.g., 1:1 n-hexane:ethyl acetate). The spots can be visualized under a UV lamp (254 nm) if the impurities are UV-active, or by using a staining agent such as potassium permanganate or phosphomolybdic acid.

Q4: What are the likely impurities I might encounter?

The synthesis of this compound typically involves the reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. Therefore, common impurities include:

  • Unreacted 2-pyrrolidinone: This is a more polar compound and will have a lower Rf value on TLC.

  • Unreacted di-tert-butyl dicarbonate (Boc-anhydride): This is a less polar compound and will have a higher Rf value.

  • Byproducts from the decomposition of Boc-anhydride: Such as tert-butanol.

Q5: My compound is streaking on the TLC plate and the column. What could be the cause?

Streaking can be caused by several factors:

  • Sample Overload: Applying too much sample to the TLC plate or column can lead to broad, streaky bands. Try diluting your sample.

  • Compound Acidity/Basicity: The amide group in the pyrrolidinone ring can sometimes interact strongly with the acidic silanol groups on the silica gel. Adding a small amount of a modifier to your mobile phase, such as triethylamine (0.1-1%), can help to mitigate these interactions and improve the peak shape.

  • Incomplete Dissolution: If your sample is not fully dissolved in the loading solvent, it can lead to streaking. Ensure your compound is completely dissolved before loading it onto the column.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. The following table outlines common problems encountered during the purification of this compound and provides systematic solutions.

Problem Probable Cause(s) Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Product is eluting too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of n-hexane.
Poor separation of the product from an impurity The chosen mobile phase does not provide adequate resolution.Perform a more thorough TLC analysis with different solvent systems to find a mobile phase that gives better separation between your product and the impurity. Consider trying solvent systems with different selectivities, for example, dichloromethane/methanol or toluene/acetone.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
Fractions are very dilute The column diameter is too large for the amount of sample.Use a narrower column for smaller sample sizes to ensure the compound elutes in a more concentrated band.
The elution was too fast.Reduce the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases.
Crystallization of the product on the column The compound has low solubility in the mobile phase.If crystallization occurs, you may need to switch to a solvent system in which your compound is more soluble. Alternatively, running the column at a slightly elevated temperature (if the compound is stable) can sometimes help.

Experimental Protocol: Step-by-Step Guide

This protocol provides a detailed methodology for the purification of approximately 1 gram of crude this compound.

Materials and Equipment:
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40-50 cm long, 2-3 cm diameter)

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • UV lamp

  • Rotary evaporator

Procedure:
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a 1:1 mixture of n-hexane and ethyl acetate.

    • Visualize the plate under a UV lamp and/or with a stain to identify the product and impurities. The product should have an Rf value of approximately 0.4-0.5 in this system.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the mobile phase (1:1 n-hexane:ethyl acetate). For 1 gram of crude product, use approximately 30-50 grams of silica gel.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Continuously drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound (1 g) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane if necessary.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

    • Carefully add a small amount of fresh mobile phase and again drain it to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded onto the column in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase (1:1 n-hexane:ethyl acetate).

    • Begin collecting fractions. The size of the fractions will depend on the column size, but 10-20 mL fractions are a good starting point.

    • Continuously monitor the collected fractions by TLC to determine which fractions contain the pure product.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product, which should be a light yellow oil.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

Troubleshooting_Workflow start Start Purification tlc_analysis Perform TLC Analysis (e.g., 1:1 Hexane:EtOAc) start->tlc_analysis run_column Run Column Chromatography tlc_analysis->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions problem_check Problem Encountered? monitor_fractions->problem_check no_elution Problem: No Product Elution problem_check->no_elution Yes fast_elution Problem: Product Elutes Too Fast problem_check->fast_elution poor_separation Problem: Poor Separation problem_check->poor_separation streaking Problem: Streaking problem_check->streaking combine_fractions Combine Pure Fractions problem_check->combine_fractions No increase_polarity Solution: Increase Eluent Polarity (e.g., more EtOAc) no_elution->increase_polarity increase_polarity->run_column decrease_polarity Solution: Decrease Eluent Polarity (e.g., more Hexane) fast_elution->decrease_polarity decrease_polarity->run_column optimize_solvent Solution: Optimize Solvent System (Try different ratios or solvents) poor_separation->optimize_solvent repack_column Solution: Check and Repack Column poor_separation->repack_column optimize_solvent->tlc_analysis repack_column->run_column check_loading Solution: Check Sample Loading (Avoid overloading) streaking->check_loading add_modifier Solution: Add Modifier (e.g., 0.1% Triethylamine) streaking->add_modifier check_loading->run_column add_modifier->run_column evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent end Pure Product Obtained evaporate_solvent->end

References

Technical Support Center: Improving the Stability of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 2-oxopyrrolidine-1-carboxylate (CAS RN: 85909-08-6), also known as 1-Boc-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this versatile synthetic intermediate. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity of your compound and the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section directly addresses the most common inquiries and issues related to the stability of this compound.

Section 1: Storage and Handling

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is the most critical factor in maintaining the long-term stability and purity of the compound. Based on its chemical properties, the following conditions are strongly recommended.

ParameterRecommendationRationale
Temperature Refrigerated (0-10°C)[1][2]Minimizes the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)[1][2]The compound is specified as air-sensitive[1][2]. An inert atmosphere prevents potential oxidative degradation and reactions with atmospheric moisture.
Container Tightly sealed, amber glass vial or bottle.Protects from air, moisture, and light, which can potentially catalyze degradation.
State Can be a liquid or a low-melting solid (white to light yellow)[2][3].The physical state may vary with ambient temperature and purity. This is normal.

Q2: Why is storage under an inert gas so critical?

A2: While the primary instability of this molecule is its acid-labile Boc group, the manufacturer specifies that the compound is "Air Sensitive".[1][2] This sensitivity necessitates an inert atmosphere for two main reasons:

  • Exclusion of Moisture: Atmospheric moisture can facilitate hydrolysis, particularly if trace acidic or basic impurities are present on the container surface or within the compound itself.

  • Prevention of Oxidation: Although the pyrrolidinone ring is relatively stable, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to slow oxidative degradation, resulting in impurities.

Q3: I received the product as a colorless liquid, but after some time on the bench, it has developed a slight yellow tint. Is it still usable?

A3: A slight change in color from colorless to light yellow is a common observation and often indicates the initial formation of minor impurities.[3] While the product may still be suitable for many applications, this change is a clear indicator of degradation. We strongly recommend verifying the purity of the material via HPLC or NMR before proceeding with critical experiments.[1] To prevent this, always minimize the time the container is open to the atmosphere and store it under the recommended refrigerated and inert conditions.

Section 2: Chemical Stability and Degradation

Q4: What is the primary chemical degradation pathway for this compound?

A4: The most significant vulnerability of this compound is the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and will readily cleave.[4][5] This is not a flaw but a designed feature for its use in synthesis. However, accidental exposure to even trace amounts of acid during storage or in an experimental setup can lead to rapid decomposition.

The degradation proceeds via an acid-catalyzed mechanism, resulting in the loss of the Boc group to form 2-pyrrolidinone, carbon dioxide, and a stable tert-butyl cation, which typically becomes isobutylene.

G cluster_main Acid-Catalyzed Degradation Pathway start This compound protonated Protonated Intermediate start->protonated + H+ (e.g., TFA, HCl) cleaved Cleavage protonated->cleaved Fragmentation products 2-Pyrrolidinone + tert-Butyl Cation + CO2 cleaved->products final_gas Isobutylene products->final_gas Deprotonation

Caption: Acid-catalyzed deprotection of the Boc group.

Q5: I'm observing degradation during my reaction work-up, specifically during an aqueous extraction with a mild acid wash. How can I avoid this?

A5: This is a classic scenario. The Boc group's lability to acid means that even mild aqueous acids (e.g., pH 4-5) can cause significant deprotection, especially with prolonged contact time.

  • Solution 1 (Avoid Acid): If possible, modify your work-up to eliminate the acid wash. Consider using a saturated aqueous sodium bicarbonate wash followed by a brine wash.

  • Solution 2 (Use Weaker Acid): If an acid wash is unavoidable for removing basic impurities, use a pre-chilled, highly diluted acid like 1% citric acid or 0.1 M NaHSO₄ and perform the extraction rapidly at low temperatures (0-5°C). Immediately neutralize any residual acid in the organic layer with a bicarbonate wash.

Q6: Is this compound stable to basic conditions?

A6: The Boc group itself is generally stable to a wide range of basic and nucleophilic conditions.[4] However, the core lactam (amide) ring can be susceptible to hydrolysis under strong basic conditions (e.g., concentrated NaOH or KOH), especially with heating.[6][7] This would open the ring to form the salt of N-Boc-4-aminobutanoic acid. For most standard synthetic protocols using moderate bases like triethylamine, DIPEA, or even carbonates at room temperature, the compound is sufficiently stable.

Experimental Protocols & Troubleshooting

To ensure the highest integrity of your starting material, follow these validated protocols.

Protocol 1: Standard Operating Procedure for Storage and Handling
  • Receiving: Upon receipt, inspect the container seal for integrity. Note the physical state (liquid or solid).

  • Initial Storage: Immediately place the sealed container in a refrigerator at 0-10°C.[1][2]

  • Aliquoting: For frequent use, it is advisable to aliquot the material into smaller vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This prevents repeated exposure of the main stock to air and moisture.

  • Dispensing: Before opening, allow the vial to warm to room temperature over 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Blanketing: Once the desired amount is dispensed, flush the vial headspace with dry argon or nitrogen, securely cap it, and return it to the refrigerator.

Protocol 2: HPLC Method for Purity and Stability Assessment

This protocol provides a general method to assess the purity of your compound. It should be adapted based on available equipment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.

    • Dilute this stock 1:10 in the mobile phase for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The main peak for the pure compound should be observed.

    • A common impurity peak corresponding to the deprotected 2-pyrrolidinone will have a much earlier retention time due to its higher polarity. Calculate purity based on the area percentage of the main peak.

Caption: Experimental workflow for HPLC stability analysis.

Troubleshooting Guide

Use the following diagram and table to diagnose and resolve stability issues.

G cluster_troubleshooting Troubleshooting Decision Tree start Purity Loss or New Impurity Detected? storage Check Storage Conditions: - Temp > 10°C? - Exposed to Air/Moisture? - Exposed to Light? start->storage Storage Issue? solvent Check Solvent/Solution: - Is solvent protic/acidic? - Stored in solution for >24h? start->solvent Solution Issue? reaction Check Reaction/Work-up: - Acidic reagents/catalysts? - High temperature? - Acidic work-up? start->reaction Reaction Issue? fix_storage Solution: Store at 0-10°C under Inert Gas storage->fix_storage fix_solvent Solution: Use Aprotic Solvents (ACN, THF, DCM). Prepare fresh solutions. solvent->fix_solvent fix_reaction Solution: Use non-acidic conditions. Avoid prolonged heating. Use neutral/basic work-up. reaction->fix_reaction

Caption: A workflow for troubleshooting stability issues.

Observed Problem Probable Cause(s) Recommended Solution(s)
Decreased purity in stored material 1. Improper storage temperature (>10°C).2. Exposure to atmospheric air and moisture.1. Confirm storage is refrigerated (0-10°C).[2]2. Aliquot and store under an inert gas (N₂ or Ar).[1]
Rapid degradation in solution 1. Use of protic or acidic solvents (e.g., Methanol, water with acidic pH).2. Degradation in halogenated solvents (e.g., DCM) over time, which can generate trace HCl.1. Prepare solutions fresh before use.2. Use dry, aprotic solvents like Acetonitrile, THF, or Ethyl Acetate for stock solutions.
Compound decomposes during reaction 1. Presence of acidic reagents or catalysts (e.g., HCl, TFA, Lewis acids).2. Reaction temperature is too high for prolonged periods.1. Ensure all reagents and catalysts are compatible with the Boc group.[4]2. If heat is required, run a time-course study to find the optimal balance of reaction completion and starting material stability.
Significant loss during aqueous work-up 1. Use of an acidic wash (e.g., 1M HCl, sat. NH₄Cl).1. Replace acidic wash with a neutral (water, brine) or basic (sat. NaHCO₃) wash.2. If acid is required, use a chilled, dilute solution and minimize contact time.

References

Impact of reaction temperature on 1-Boc-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Boc-2-pyrrolidinone

A Guide to Understanding the Critical Impact of Reaction Temperature

Welcome to the technical support center for the synthesis of 1-(tert-butoxycarbonyl)-2-pyrrolidinone. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most critical parameters of this reaction: temperature. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthesis for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the role of temperature in the Boc protection of 2-pyrrolidinone.

Q1: What is the generally accepted optimal temperature for the synthesis of 1-Boc-2-pyrrolidinone?

The most widely adopted and successful temperature profile for this reaction involves starting the reaction at a reduced temperature, typically 0°C, and then allowing it to gradually warm to room temperature (around 20-25°C) to proceed to completion, often overnight.[1] This two-stage approach ensures both a controlled initiation and a sufficient kinetic profile for high conversion.

Q2: Why is the reaction initiated at 0°C instead of room temperature?

The reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc₂O), especially when catalyzed by a potent nucleophile like 4-dimethylaminopyridine (DMAP), can be initially exothermic. Starting at 0°C helps to safely dissipate this initial heat of reaction, preventing a rapid temperature spike. Uncontrolled exotherms can lead to the degradation of reagents and the formation of unwanted byproducts.

Q3: Can I heat the reaction to accelerate it and reduce the overall reaction time?

While moderately increasing the temperature can increase the reaction rate, heating is strongly discouraged. Di-tert-butyl dicarbonate is thermally sensitive and begins to decompose at elevated temperatures.[2] This decomposition becomes significant above typical room temperature and certainly at temperatures approaching 60°C or higher.[2][3] Therefore, any time gained in reaction speed is often lost to reduced yield and increased purification efforts.

Q4: What are the chemical consequences of overheating the reaction?

Overheating the reaction mixture will cause the thermal decomposition of di-tert-butyl dicarbonate. This reagent breaks down into isobutene, tert-butyl alcohol, and carbon dioxide gas.[2][3] This not only consumes your key reagent, leading to a lower yield of the desired product, but the byproducts can also complicate the work-up and purification process.

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis where temperature is a likely root cause.

Problem 1: My reaction resulted in a very low yield or failed completely.

  • Possible Cause: The most probable temperature-related cause is the decomposition of the di-tert-butyl dicarbonate due to excessive heat. This could happen if the reaction was intentionally heated, or if the initial exotherm was not properly controlled, causing the internal temperature to spike.

  • Diagnostic Check:

    • Review your experimental setup. Was an ice bath used at the beginning of the reaction?

    • Was the di-tert-butyl dicarbonate added in portions to a cooled solution, or all at once? Adding it in one portion can cause a significant exotherm.

    • Consider the stability of your Boc₂O reagent. It is sensitive to moisture and should be stored in a dry environment.[4]

  • Corrective Action: Repeat the reaction, ensuring the reaction vessel is cooled in an ice bath (0°C) before and during the addition of di-tert-butyl dicarbonate and DMAP.[1] Allow the reaction to warm to room temperature naturally after the additions are complete and stir overnight to ensure full conversion.

Problem 2: My final product is contaminated with significant byproducts.

  • Possible Cause: High reaction temperatures can lead to the formation of byproducts from the decomposition of Boc₂O.[2][3] If your desired product is isolated but impure, thermal degradation of the reagent is a primary suspect.

  • Diagnostic Check:

    • Analyze your crude product by ¹H NMR. Look for signals corresponding to tert-butanol.

    • During the reaction, did you observe any unexpected gas evolution? This could be CO₂ and isobutene from decomposition.

  • Corrective Action: Adhere strictly to the recommended 0°C to room temperature protocol. Ensure your reagents, particularly the amine base (e.g., triethylamine) and catalyst (DMAP), are of high purity, as impurities can sometimes catalyze side reactions.

Problem 3: The reaction is proceeding very slowly or appears stalled at room temperature.

  • Possible Cause: While less common, if the ambient temperature is significantly below standard room temperature (e.g., <18°C), the reaction kinetics may be slowed considerably. Another possibility is a less reactive batch of 2-pyrrolidinone or catalyst.

  • Diagnostic Check:

    • Confirm the ambient temperature of your laboratory.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours at room temperature with little change, a kinetic issue may be present.

  • Corrective Action: Ensure the reaction is allowed to stir at a standard room temperature (20-25°C). If the reaction remains sluggish, you can let it stir for a longer period (e.g., 24-48 hours). Avoid the temptation to heat the mixture.

Data Summary: Temperature Effects on 1-Boc-2-pyrrolidinone Synthesis

The following table summarizes the expected outcomes and potential issues associated with different temperature ranges for this synthesis.

Temperature RangeExpected OutcomePotential Issues
< 0°C Very slow to negligible reaction rate.Risk of incomplete conversion even after extended periods.
0°C to 25°C Optimal Range. Controlled reaction initiation followed by efficient conversion.This is the ideal range, yielding a clean product with high conversion.[1]
25°C to 50°C Increased reaction rate.Begins to enter the temperature range for Boc₂O decomposition, risking lower yield and byproduct formation.[2]
> 50°C Rapid decomposition of Boc₂O.Significant loss of the key reagent, leading to poor yields and complex purification.[2][3]

Visual Workflow: Troubleshooting Temperature Issues

The following diagram outlines a logical workflow for diagnosing and resolving issues related to reaction temperature during the synthesis.

G start Start Synthesis: 1-Boc-2-pyrrolidinone check_yield Reaction Complete. Check Yield & Purity (TLC/NMR) start->check_yield success High Yield & Purity: Protocol Successful check_yield->success Optimal low_yield Low Yield or Incomplete Reaction check_yield->low_yield Suboptimal impure Product Impure (Byproducts Observed) check_yield->impure Suboptimal analyze_temp_ly Analyze Temperature Profile: Was reaction heated? low_yield->analyze_temp_ly analyze_temp_imp Analyze Temperature Profile: Was initial exotherm controlled? impure->analyze_temp_imp heated_yes Yes, Heated analyze_temp_ly->heated_yes heated_no No analyze_temp_ly->heated_no exotherm_yes Yes analyze_temp_imp->exotherm_yes exotherm_no No, uncontrolled analyze_temp_imp->exotherm_no solution_heat Solution: AVOID HEATING. Boc₂O decomposes. Repeat at 0°C to RT. heated_yes->solution_heat check_other Investigate other factors: Reagent purity, stoichiometry, moisture. heated_no->check_other exotherm_yes->check_other solution_exotherm Solution: Use ice bath (0°C) during reagent addition. Add Boc₂O portion-wise. exotherm_no->solution_exotherm

Caption: Troubleshooting workflow for temperature-related synthesis issues.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-2-pyrrolidinone

This protocol is grounded in established literature procedures and emphasizes critical temperature control points.[1][5]

Materials:

  • 2-Pyrrolidinone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-pyrrolidinone (1.0 eq). Dissolve it in anhydrous acetonitrile.

  • Initial Cooling (Critical Step): Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5°C.

  • Base and Catalyst Addition: Sequentially add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1-0.5 eq) to the cooled solution.[1]

  • Boc₂O Addition (Critical Step): Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirring, cooled solution. The addition can be done in portions to maintain the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 12-16 hours (overnight).

  • Work-up:

    • Partition the reaction mixture between ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and finally with brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography if necessary.[1]

References

Technical Support Center: A Researcher's Guide to Mitigating Byproduct Formation in Reactions of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 2-oxopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments, with a focus on preventing unwanted byproduct formation. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: Common Reactions and Byproduct Prevention

This section delves into specific challenges that can arise during common transformations of this compound and offers targeted solutions.

Alkylation at the 3-Position: The Challenge of N- vs. O-Alkylation and Over-alkylation

Q1: I am attempting to alkylate this compound at the 3-position, but I am observing a significant amount of a byproduct with a similar polarity to my desired product. How can I identify and minimize this impurity?

A: The most common byproduct in the alkylation of N-acyl lactams like this compound is the O-alkylated isomer. This arises from the ambident nucleophilic nature of the enolate intermediate, which can be alkylated at either the carbon (C-alkylation, desired) or the oxygen (O-alkylation, byproduct).

Byproduct Identification: The N- and O-alkylated isomers can often be distinguished using spectroscopic methods:

  • ¹³C NMR: The methylene carbon attached to the oxygen in the O-alkylated product will appear further downfield compared to the methylene carbon in the desired C-alkylated product.

  • ¹H NMR: The chemical shifts of the protons on the pyrrolidine ring will differ significantly between the two isomers.

  • Mass Spectrometry: While both isomers have the same mass, their fragmentation patterns may differ, aiding in identification.

Strategies for Minimizing O-Alkylation:

The regioselectivity of lactam alkylation is highly dependent on reaction conditions. To favor the desired C-alkylation, consider the following factors[1]:

FactorCondition Favoring C-AlkylationRationale
Base Strong, non-coordinating bases (e.g., LDA, LHMDS)These bases rapidly and irreversibly form the enolate, and the bulky cations are less likely to coordinate with the oxygen atom of the enolate, leaving the carbon atom more accessible for alkylation.
Solvent Aprotic, non-polar solvents (e.g., THF, Toluene)Polar aprotic solvents can solvate the cation of the base, leading to a "freer" and more reactive enolate, which can favor C-alkylation.
Temperature Low temperatures (e.g., -78 °C)Lower temperatures generally favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product.
Alkylating Agent "Soft" electrophiles (e.g., alkyl iodides, benzyl bromides)According to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate preferentially reacts with softer electrophiles.

Q2: After successfully achieving C-alkylation, I am now struggling with the formation of a di-alkylated byproduct. How can I prevent this over-alkylation?

A: Di-alkylation at the 3-position occurs when the mono-alkylated product is deprotonated by the excess base and reacts with another equivalent of the alkylating agent.

Strategies for Preventing Di-alkylation:

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete formation of the initial enolate. However, use of a large excess of base should be avoided. The alkylating agent should be the limiting reagent (1.0 equivalent).

  • Reverse Addition: Add the generated enolate solution slowly to a solution of the alkylating agent. This ensures that the alkylating agent is always in excess relative to the enolate, minimizing the chance of the mono-alkylated product reacting further.

  • Temperature Control: Maintain a low reaction temperature throughout the addition to control the reaction rate.

Experimental Protocol: Selective Mono-alkylation at the 3-Position

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.05 equiv.) to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, slowly add a solution of this compound (1.0 equiv.) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of the alkyl halide (1.0 equiv.) in anhydrous THF and cool it to -78 °C. Slowly transfer the enolate solution from the first flask to the alkyl halide solution via cannula.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Logical Workflow for Alkylation Troubleshooting

Alkylation_Troubleshooting start Start: Alkylation of N-Boc-2-pyrrolidinone issue Identify Primary Issue start->issue no_reaction Low or No Conversion issue->no_reaction No desired product byproduct Byproduct Formation issue->byproduct Undesired product(s) check_reagents Check Reagent Quality: - Anhydrous solvents? - Active base? - Pure starting material? no_reaction->check_reagents o_alkylation O-Alkylation Observed byproduct->o_alkylation Isomer byproduct di_alkylation Di-alkylation Observed byproduct->di_alkylation Higher MW byproduct solve_o Optimize for C-Alkylation: - Use strong, bulky base (LDA) - Low temperature (-78 °C) - Non-polar solvent (THF) - Soft alkylating agent (R-I) o_alkylation->solve_o solve_di Prevent Over-alkylation: - Control stoichiometry (1 eq. R-X) - Reverse addition - Maintain low temperature di_alkylation->solve_di end Desired C-alkylated Product solve_o->end solve_di->end increase_reactivity Increase Reactivity: - Higher temperature? - More reactive alkylating agent? check_reagents->increase_reactivity Reagents are good increase_reactivity->end

Caption: Troubleshooting workflow for alkylation reactions.

Reduction of the Lactam Carbonyl: Avoiding Over-reduction and Boc-Group Cleavage

Q3: I am trying to reduce the lactam carbonyl of this compound to the corresponding pyrrolidine using NaBH₄, but the reaction is very slow and incomplete. When I use a stronger reducing agent like LiAlH₄, I see byproducts that suggest the Boc group is also being affected. How can I achieve a clean reduction?

A: Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides or lactams under standard conditions[2][3]. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam but can also lead to the cleavage of the Boc protecting group, especially at elevated temperatures.

Byproduct Identification:

  • Boc-deprotected pyrrolidine: This byproduct will have a significantly different polarity and can be identified by the absence of the tert-butyl signal in the ¹H NMR spectrum.

  • Ring-opened amino alcohol: Under harsh conditions, the pyrrolidine ring can be cleaved to form an amino alcohol. This can be identified by the presence of a primary alcohol signal in the NMR and IR spectra.

Strategies for Clean Lactam Reduction:

  • Use of Borane Reagents: Borane (BH₃) or its complexes, such as BH₃·THF or BH₃·SMe₂, are effective for the reduction of lactams to the corresponding cyclic amines without affecting the Boc group.

  • Two-Step Reduction: An alternative is a two-step process where the lactam is first converted to a more reactive species, such as a thio-lactam or a Vilsmeier salt, followed by reduction with a milder reducing agent.

Experimental Protocol: Reduction of the Lactam Carbonyl with Borane

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5-2.0 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Purification: Basify the aqueous layer with 2 M NaOH and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Pathway for Lactam Reduction

Reduction_Pathway start N-Boc-2-oxopyrrolidine reagent [Reducing Agent] start->reagent product N-Boc-pyrrolidine (Desired Product) reagent->product Optimal Conditions byproduct1 No Reaction (with NaBH4) reagent->byproduct1 Mild Conditions byproduct2 Boc Deprotection / Ring Opening (with LiAlH4) reagent->byproduct2 Harsh Conditions optimal_reagent BH3.THF reagent->optimal_reagent optimal_reagent->product

Caption: Selection of reducing agent for optimal outcome.

N-Boc Deprotection: Preventing Ring Opening and Side Reactions

Q4: I am performing an acid-catalyzed deprotection of the N-Boc group. However, I am observing the formation of 4-aminobutyric acid derivatives, indicating ring opening of the lactam. How can I avoid this?

A: The lactam ring of 2-pyrrolidinone is susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-aminobutyric acid (GABA) or its derivatives[4][5]. When deprotecting the N-Boc group, it is crucial to use conditions that are selective for the cleavage of the carbamate without promoting lactam hydrolysis.

Strategies for Selective N-Boc Deprotection:

  • Mild Acidic Conditions: Use milder acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for a short duration. Monitor the reaction closely to avoid prolonged exposure to the acid.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the availability of water for hydrolysis.

  • Neutral Deprotection Methods: Consider using neutral deprotection methods, such as heating in a suitable solvent (thermolysis) or using specific reagents like trimethylsilyl iodide (TMSI).

Experimental Protocol: Mild N-Boc Deprotection with TFA

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Alternatively, purify by column chromatography on silica gel using a solvent system containing a small amount of a basic modifier like triethylamine to neutralize any residual acid.

Frequently Asked Questions (FAQs)

Q5: Can this compound undergo self-condensation?

A: Yes, under strong basic conditions, the enolate of this compound can potentially react with another molecule of the starting material in a Claisen-type condensation. To avoid this, it is important to form the enolate at a low temperature and then add the electrophile promptly. Using a stoichiometric amount of a strong, non-nucleophilic base like LDA can also minimize this side reaction.

Q6: What is the thermal stability of this compound?

A: The N-Boc group can be thermally labile. Gas-phase elimination kinetics have been studied, and decomposition can occur at elevated temperatures, leading to the loss of the Boc group as isobutylene and carbon dioxide[6]. Therefore, it is advisable to avoid unnecessarily high temperatures during reactions and purification (e.g., distillation).

Q7: Are there any specific safety precautions I should take when working with this compound?

A: this compound should be handled with standard laboratory safety precautions, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is listed as causing skin and eye irritation and may cause respiratory irritation[7]. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Optimizing catalyst loading for Tert-butyl 2-oxopyrrolidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Welcome to the technical support guide for the synthesis of this compound, also known as 1-Boc-2-pyrrolidinone.[1] This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) centered on a critical reaction parameter: the optimization of catalyst loading. Our goal is to empower you to diagnose issues, enhance reaction efficiency, and achieve higher yields and purity.

The synthesis involves the N-protection of 2-pyrrolidinone using di-tert-butyl dicarbonate ((Boc)₂O). While this reaction can proceed uncatalyzed, its rate is dramatically increased by a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP).[2][3] Optimizing the loading of DMAP is crucial for balancing reaction speed with process economy and minimizing side reactions.[4][5]

Frequently Asked Questions (FAQs): Catalyst Loading Principles

Q1: Why is a catalyst like DMAP necessary for this reaction?

A1: While the nitrogen on 2-pyrrolidinone is nucleophilic, it is part of an amide (a lactam), which reduces its reactivity compared to a simple amine. DMAP is a hyper-nucleophilic acylation catalyst that significantly accelerates the reaction.[6] It functions by reacting with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[7][8] This intermediate is much more electrophilic and readily transfers the "Boc" group to the 2-pyrrolidinone nitrogen. This catalytic pathway provides an alternative reaction route with a lower activation energy, dramatically increasing the reaction rate.[9]

Q2: What is the mechanistic role of DMAP in the synthesis?

A2: The mechanism involves a nucleophilic catalysis pathway.[8][10]

  • Activation: The pyridine nitrogen of DMAP attacks one of the carbonyl carbons of (Boc)₂O.

  • Intermediate Formation: This forms a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium ion and a tert-butoxide or tert-butylcarbonate anion.

  • Nucleophilic Attack: The lactam nitrogen of 2-pyrrolidinone then attacks the activated carbonyl carbon of the pyridinium intermediate.

  • Product Formation & Catalyst Regeneration: The Boc group is transferred to the lactam, forming the desired product, this compound. In this process, the DMAP catalyst is regenerated and can participate in another catalytic cycle.

Below is a diagram illustrating this catalytic cycle.

DMAP_Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle 2-Pyrrolidinone 2-Pyrrolidinone Product_Formation Boc Transfer Boc2O Boc2O Intermediate Acylpyridinium Ion (Highly Reactive) Boc2O->Intermediate + DMAP (Activation) DMAP DMAP Intermediate->Product_Formation + 2-Pyrrolidinone Product_Formation->DMAP Regenerates Catalyst Product Tert-butyl 2-oxopyrrolidine-1-carboxylate Product_Formation->Product Yields

Caption: Catalytic cycle of DMAP in Boc-protection.

Troubleshooting Guide: Optimizing DMAP Loading

This section addresses common issues encountered during the synthesis. The optimal catalyst loading typically balances reaction rate, yield, and cost-effectiveness, often falling in the 0.1 to 5 mol% range relative to the limiting reagent.[11]

Q3: My reaction is very slow or shows incomplete conversion after the recommended time. Should I just add more catalyst?

A3: Insufficient catalyst loading is a primary cause of slow or stalled reactions.[4] Before increasing the catalyst amount, verify the following:

  • Reagent Quality: Ensure the (Boc)₂O has not hydrolyzed and that the 2-pyrrolidinone and solvent are sufficiently dry.

  • Temperature: Confirm the reaction is running at the specified temperature. Acylations are often run at room temperature, but gentle heating (e.g., to 40°C) can sometimes be beneficial, though it may increase the risk of side reactions.[12]

If these factors are correct, a low catalyst loading is the likely culprit. Increasing the DMAP concentration provides more active sites to generate the reactive intermediate, accelerating the reaction.[5]

Action Plan:

  • Monitor Baseline: Use an analytical method like TLC, GC, or HPLC to confirm the low conversion rate.

  • Incremental Increase: Increase the DMAP loading in small increments. For example, if you started at 0.5 mol%, try subsequent reactions at 1.0 mol% and 2.0 mol%.

  • Track Progress: Monitor each new reaction to find the point at which the rate becomes acceptable without generating new impurities.

Q4: I'm observing significant side product formation. Is my catalyst loading too high?

A4: Yes, excessive catalyst loading can lead to side reactions and decrease overall yield and purity.[4][5] While DMAP is highly efficient, too much of it can promote undesired pathways. Furthermore, the Boc-protection reaction generates a tert-butyl cation, which can alkylate nucleophilic species.[13][14] High catalyst concentrations might accelerate the decomposition of (Boc)₂O, increasing the concentration of this reactive cation.

Common Side Products to Monitor:

  • Di-Boc Species: Although less common with lactams, double addition is a theoretical possibility.

  • Products of (Boc)₂O Decomposition: Unwanted reactions with the solvent or impurities.

Action Plan:

  • Characterize Impurities: If possible, use techniques like LC-MS to identify the mass of major side products.

  • Reduce Catalyst Loading: Systematically decrease the DMAP loading. Often, dropping from 5 mol% to 1-2 mol% can resolve impurity issues while maintaining an acceptable reaction rate.[11]

  • Consider a Scavenger: In cases where tert-butyl cation side reactions are suspected, adding a scavenger like anisole is a possible, though more complex, solution.[13]

The following decision tree can guide your troubleshooting process.

Troubleshooting_Flowchart Start Reaction Issue Observed Slow_Reaction Slow / Incomplete Conversion? Start->Slow_Reaction Side_Products Excess Side Products? Slow_Reaction->Side_Products No Check_Params Verify Temp. & Reagent Quality Slow_Reaction->Check_Params Yes Decrease_DMAP Action: Systematically Decrease DMAP Loading (e.g., 5.0 -> 2.0 mol%) Side_Products->Decrease_DMAP Yes Monitor_Purity Monitor Reaction for Rate & Purity Side_Products->Monitor_Purity No Increase_DMAP Action: Incrementally Increase DMAP Loading (e.g., 0.5 -> 1.5 mol%) Check_Params->Increase_DMAP Parameters OK Increase_DMAP->Monitor_Purity Decrease_DMAP->Monitor_Purity

References

Introduction to the Purification of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purification of a key synthetic intermediate, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for the recrystallization of tert-butyl 2-oxopyrrolidine-1-carboxylate. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles to empower users to overcome common challenges in crystallization.

This compound, also known as 1-Boc-2-pyrrolidinone, is a vital building block in the synthesis of various pharmaceutical agents and complex organic molecules.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and complications in downstream applications. Recrystallization is a powerful and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[2] This guide provides a comprehensive framework for developing and troubleshooting the recrystallization of this compound.

Compound Properties at a Glance

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 85909-08-6TCI Chemicals[1]
Molecular Formula C₉H₁₅NO₃PubChem
Molecular Weight 185.22 g/mol PubChem
Appearance White or Colorless to Light yellow/orange powder, lump, or clear liquidTCI Chemicals[1]
Synonyms 1-Boc-2-pyrrolidinone, 1-(tert-Butoxycarbonyl)-2-pyrrolidinoneTCI Chemicals[1]
Purity (Typical) >98.0% (HPLC)TCI Chemicals[1]

Core Experimental Protocol: A Starting Point

While the optimal recrystallization solvent system for any compound must be determined experimentally, a common and effective approach for compounds with moderate polarity like Boc-protected pyrrolidinones is a mixed solvent system, such as ethyl acetate and hexanes. This protocol is a validated starting point for optimization.

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Watch glass

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture gently with stirring. Continue adding the hot solvent portion-wise until the solid completely dissolves.[2][3] It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for good recovery.[3]

  • Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is critical to prevent the impurities from co-precipitating with the product.

  • Induce Crystallization: Add the less polar solvent (hexanes) dropwise to the hot, clear solution until it becomes faintly cloudy (the point of saturation). If the solution becomes too cloudy, add a few drops of hot ethyl acetate until it clears again.[2]

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals as it allows molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[2] Rushing this step can trap impurities.[2]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[2]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (a mixture with a higher ratio of hexanes to ethyl acetate is ideal) to remove any residual soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the solid can be placed in a vacuum oven. Ensure the solid is completely dry by checking for constant weight.[3]

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the recrystallization process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A1: This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[3][4]

  • Probable Cause 1: Excessive Solvent: The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[5] Once the volume is reduced, allow the solution to cool again. You can test if significant compound remains in the mother liquor by dipping a glass rod in the solution and allowing the solvent to evaporate; a large residue indicates too much solvent was used.[5]

  • Probable Cause 2: Supersaturation: The solution contains more dissolved solute than its theoretical saturation point, and crystal nucleation has not initiated.[4]

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[2][5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Solution 2: Seed Crystals: Add a tiny "seed crystal" of the pure compound to the solution.[4][5] This provides a template for further crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[5]

  • Final Resort: If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent system or less solvent.[4][5]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too quickly.[6] Highly impure compounds are also prone to oiling out.[4]

  • Solution 1: Re-dissolve and Cool Slower: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[4][6] Then, ensure the solution cools much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[5]

  • Solution 2: Adjust Solvent System: The chosen solvent may be unsuitable. Try re-dissolving the oil and adding a larger volume of the less polar "anti-solvent" (e.g., hexanes) while the solution is hot to encourage crystal formation over oiling.

  • Solution 3: Pre-purification: If the crude material is very impure, the impurities may be depressing the melting point and promoting oiling. Consider a preliminary purification step, such as flash chromatography, to remove the bulk of impurities before recrystallization.[7]

Troubleshooting Decision Tree

G start Problem: No Crystals Formed After Cooling check_cloudy Is the solution cloudy? start->check_cloudy check_clear Is the solution clear? start->check_clear scratch_flask Scratch flask with glass rod check_cloudy->scratch_flask Yes add_seed Add a seed crystal check_clear->add_seed Yes reduce_solvent Boil off some solvent and re-cool scratch_flask->reduce_solvent Still no crystals add_seed->reduce_solvent Still no crystals recover_solid Recover solid by rotary evaporation and restart reduce_solvent->recover_solid Still no crystals

Caption: Decision tree for troubleshooting lack of crystallization.

Frequently Asked Questions (FAQs)

Q3: How do I select the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[6] Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6] A systematic approach involves testing the solubility of small amounts of your crude product in various solvents at room temperature and at their boiling points.

Q4: What are the likely impurities in crude this compound?

A4: Common impurities depend on the synthetic route but can include unreacted starting materials like di-tert-butyl dicarbonate (Boc anhydride) or 2-pyrrolidinone. Side-products or residual solvents from the reaction and workup are also common.[7] Sometimes, the product itself can be hygroscopic, and residual water can inhibit crystallization.[8]

Q5: My final yield is very low (<50%). What went wrong?

A5: A low yield is most often due to procedural errors.

  • Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[4][5]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel, leading to loss.

  • Incomplete cooling: Not allowing sufficient time in the ice bath will result in incomplete precipitation.

  • Excessive washing: Using too much washing solvent or solvent that is not ice-cold can redissolve a portion of your purified crystals.[3]

Q6: What safety precautions should I take?

A6: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid inhalation of dust or vapors and contact with skin and eyes.[9] In case of accidental contact, wash the affected area thoroughly with water and consult the Safety Data Sheet (SDS) for the specific compound and solvents used.[9][10]

References

Validation & Comparative

A Comparative Guide to Pyrrolidinone Derivatives: Spotlight on Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecules. This guide provides an in-depth, objective comparison of Tert-butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidinone) with other key pyrrolidinone derivatives, supported by experimental data to inform rational synthetic design.

The pyrrolidinone ring is a foundational scaffold in a multitude of natural products and pharmaceuticals.[1][2] During the multi-step synthesis of complex molecules containing this motif, the protection of the nitrogen atom is often crucial to prevent undesirable side reactions and to control stereochemical outcomes. The choice of the N-protecting group significantly influences the reactivity of the pyrrolidinone nitrogen, the stability of the molecule under various reaction conditions, and the ease of its eventual removal. An ideal protecting group should be straightforward to introduce in high yield, stable across a range of reaction conditions, and readily cleavable under mild conditions that do not impact other functional groups within the molecule.[3]

This guide focuses on a comparative analysis of N-Boc-2-pyrrolidinone against other commonly employed N-protected pyrrolidinones, providing a framework for selecting the most appropriate derivative for a given synthetic challenge.

Overview of N-Boc-2-pyrrolidinone and its Alternatives

This compound, also known as N-Boc-2-pyrrolidinone, is a versatile synthetic intermediate.[4] The Boc (tert-butyloxycarbonyl) protecting group imparts specific properties to the pyrrolidinone core that are advantageous in many synthetic applications.

A comparative analysis with other N-protected pyrrolidinones, such as those with Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) groups, reveals distinct differences in their chemical behavior and suitability for various synthetic strategies. While this guide centers on N-Boc-2-pyrrolidinone, understanding the properties of these alternatives is crucial for informed decision-making.

DerivativeKey Characteristics
This compound (N-Boc-2-pyrrolidinone) Stable to a wide range of non-acidic reagents; easily removed under acidic conditions.
Benzyl 2-oxopyrrolidine-1-carboxylate (N-Cbz-2-pyrrolidinone) Stable to acidic and basic conditions; typically removed by catalytic hydrogenolysis.
9H-Fluoren-9-ylmethyl 2-oxopyrrolidine-1-carboxylate (N-Fmoc-2-pyrrolidinone) Stable to acidic conditions; cleaved by bases, often piperidine.

Physicochemical Properties: A Tabular Comparison

The physical and chemical properties of these derivatives are fundamental to their handling and application in synthesis.

PropertyThis compoundN-Cbz-2-pyrrolidinoneN-Fmoc-2-pyrrolidinone
CAS Number 85909-08-66098-97-188745-53-3
Molecular Formula C9H15NO3[5]C12H13NO3C19H17NO3
Molecular Weight 185.22 g/mol [5]219.23 g/mol 307.34 g/mol
Appearance Clear colorless to brown oil[4]White to off-white solidWhite to off-white solid
Boiling Point 100-105 °C at 0.5 mmHgDecomposesDecomposes
Solubility Soluble in chloroform and methanol[5]Soluble in most organic solventsSoluble in DMF, THF, CH2Cl2

Reactivity and Synthetic Utility: A Deeper Dive

The choice of N-protecting group dictates the reactivity of the pyrrolidinone ring, particularly at the nitrogen atom and the adjacent α-carbon.

N-Boc-2-pyrrolidinone: A Versatile Intermediate

The Boc group is an electron-withdrawing carbamate that moderately reduces the nucleophilicity of the pyrrolidinone nitrogen. This electronic effect, combined with the steric bulk of the tert-butyl group, influences the reactivity of the molecule.

Key Reactions and Applications:

  • α-Alkylation and Arylation: The presence of the Boc group facilitates the deprotonation of the α-carbon, enabling subsequent alkylation or arylation reactions. This is a powerful tool for introducing substituents at the C2 position of the pyrrolidinone ring.[6][7][8] Pioneering work by Beak demonstrated that deprotonation of N-Boc-pyrrolidine in the presence of a stoichiometric amount of (-)-sparteine, followed by trapping with various electrophiles, can yield 2-substituted pyrrolidines with high enantioselectivity.[6]

  • Ugi Reaction: N-Boc-2-pyrrolidinone is a valuable component in the Ugi four-component reaction, which allows for the rapid assembly of complex N-acyl-2-vinylpyrrolidine structures.[5][9] These structures are often key components of biologically active molecules, making this reaction highly relevant in drug discovery.[9]

  • Flavor Synthesis: Through specific oxidative reactions, such as catalytic SeO2 oxidation, N-Boc-2-pyrrolidinone can be converted into naturally occurring Maillard flavors, highlighting its utility beyond pharmaceuticals.[9]

Deprotection of the Boc Group

A significant advantage of the Boc group is its susceptibility to cleavage under acidic conditions, while remaining stable to a wide range of other reagents.[10] This orthogonality is crucial in multi-step syntheses.

Common Deprotection Methods:

  • Trifluoroacetic Acid (TFA): A common method involves treatment with TFA in a solvent like dichloromethane (DCM).[11][12]

  • Hydrochloric Acid (HCl): Solutions of HCl in organic solvents such as dioxane or ethyl acetate are also effective.[11][13]

  • Lewis Acids: Various Lewis acids can also be employed for Boc deprotection.[14]

  • Milder, Alternative Methods: For substrates sensitive to strong acids, milder methods have been developed, including the use of oxalyl chloride in methanol or heating in specific solvents.[11][13]

It is important to note that the tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. The addition of scavengers can mitigate this issue.[10]

Experimental Protocols

General Procedure for α-Arylation of N-Boc-pyrrolidine

This protocol is adapted from established methods for the enantioselective α-arylation of N-Boc-pyrrolidine.[8][15]

Materials:

  • N-Boc-pyrrolidine

  • (+)-Sparteine or (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Zinc chloride (ZnCl2) in THF

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu3P-HBF4)

  • Aryl bromide

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried, nitrogen-flushed flask, add anhydrous MTBE, N-Boc-pyrrolidine, and (+)-sparteine.

  • Cool the solution to -78 °C.

  • Slowly add s-BuLi in cyclohexane, maintaining the temperature below -65 °C. Stir for 3 hours.

  • Add a solution of ZnCl2 in THF dropwise, keeping the temperature below -65 °C.

  • Allow the reaction to warm to room temperature and stir for 45 minutes.

  • In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)2 and t-Bu3P-HBF4 in anhydrous THF.

  • Add the aryl bromide to the catalyst mixture, followed by the solution of the zincated pyrrolidine.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow

Caption: Workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.

General Procedure for N-Boc Deprotection with TFA

Materials:

  • N-Boc protected pyrrolidinone derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected pyrrolidinone in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected pyrrolidinone.

deprotection_workflow

Caption: General workflow for N-Boc deprotection using TFA.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability under a wide range of conditions, coupled with the reliable and mild methods for the removal of the Boc group, makes it an excellent choice for the synthesis of complex pyrrolidinone-containing molecules. The ability to functionalize the α-position of the pyrrolidinone ring while the nitrogen is protected as the Boc-carbamate further enhances its synthetic utility.

The selection of an N-protecting group is a critical decision in any synthetic campaign. For applications requiring a balance of stability and mild deprotection, N-Boc-2-pyrrolidinone often presents a superior choice compared to other derivatives. This guide provides the foundational knowledge and practical protocols to effectively utilize this important synthetic intermediate.

References

A Senior Application Scientist's Guide to the Purity Validation of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. Tert-butyl 2-oxopyrrolidine-1-carboxylate, a key heterocyclic building block, is no exception. Ensuring its purity is paramount for predictable reaction kinetics, yield, and the minimization of downstream purification challenges.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices and compare HPLC with potent orthogonal techniques, providing the data and protocols necessary for robust, reliable, and scientifically sound purity assessment.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile pharmaceutical compounds and intermediates.[1][2] Its precision, versatility, and ability to separate complex mixtures make it an indispensable tool in any analytical laboratory.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach.

Why Reversed-Phase? The Causality Behind the Choice

The molecular structure of this compound dictates the chromatographic approach. The molecule possesses a polar lactam ring and a non-polar tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the Boc group and the C18 alkyl chains, allowing for fine-tuned resolution from both more polar and less polar impurities by modulating the mobile phase composition.

A Validated RP-HPLC Method for Purity Analysis

The development and validation of an analytical procedure are governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework to ensure the method is fit for its intended purpose.[3][4]

Experimental Protocol: HPLC Purity Validation

  • System Preparation:

    • HPLC System: An Agilent 1200 series or equivalent system equipped with a Diode Array Detector (DAD) is suitable.[2]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: 210 nm (chosen for detecting the amide chromophore, as the compound lacks a strong UV chromophore).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

    • Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the standard stock solution.

    • Linearity Solutions: Prepare a series of dilutions from the standard stock solution to cover a range of 50% to 150% of the target concentration.

  • Chromatographic Run (Gradient Elution):

    • A gradient is employed to ensure the elution of potential impurities with a wide range of polarities.

    • 0-2 min: 95% A, 5% B.

    • 2-15 min: Gradient to 5% A, 95% B.

    • 15-20 min: Hold at 5% A, 95% B.

    • 20.1-25 min: Return to 95% A, 5% B (re-equilibration).

  • Validation Parameters (ICH Q2(R1)):

    • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of the main peak.

    • Linearity: Inject the linearity solutions and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy (% Recovery): Analyze samples spiked with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% - 102.0%.

    • Precision (% RSD):

      • Repeatability: Perform six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak area should be ≤ 1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should remain within acceptable limits.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

Illustrative HPLC Validation Data

The following table summarizes the expected performance of the described HPLC method, demonstrating its suitability for routine quality control.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.9990.9998
Range 50% - 150% of target conc.0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.82%
LOQ Signal-to-Noise ≥ 100.05 µg/mL

Comparative Analysis: Orthogonal Purity Verification Methods

While HPLC is a powerful tool for purity assessment based on peak area percentage, it is not an absolute method.[6] A comprehensive purity profile requires orthogonal techniques that measure purity based on different chemical or physical principles. This approach provides a more complete and trustworthy assessment of the material's quality.

Gas Chromatography (GC)

Gas Chromatography is a premier technique for analyzing volatile and semi-volatile compounds.[2][7] For this compound, GC can be an excellent method for detecting volatile impurities, such as residual solvents from the synthesis (e.g., toluene, THF) or volatile starting materials.

  • Principle: Separation based on volatility and interaction with a stationary phase in a heated column. A Flame Ionization Detector (FID) is commonly used, offering high sensitivity to organic compounds.

  • Advantages: Exceptional resolution for volatile compounds; highly sensitive.[7]

  • Limitations: The compound must be thermally stable and sufficiently volatile. While N-Boc protected compounds can often be analyzed by GC, thermal degradation in the injector port is a potential risk that must be evaluated.[8]

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic molecules without the need for a specific reference standard of the analyte itself.[9][10][11]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, an absolute purity value can be calculated.[12][13]

  • Advantages: Provides an absolute purity value (mass/mass %); is non-destructive; offers structural confirmation simultaneously.[10] It is a powerful, universal detection method that does not rely on compound-specific response factors like UV detection in HPLC.[11]

  • Limitations: Requires a high-purity, stable internal standard that does not have overlapping signals with the analyte; lower sensitivity compared to chromatographic methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[1] It is not typically used for primary purity quantification but is invaluable for identifying unknown impurities.

  • Principle: After separation by HPLC, the eluent is ionized (e.g., via Electrospray Ionization - ESI), and the ions are separated based on their mass-to-charge ratio (m/z).

  • Advantages: Unparalleled sensitivity and specificity for impurity identification; provides molecular weight information, aiding in the structural elucidation of unknown peaks observed in the HPLC chromatogram.[1][14]

  • Limitations: Quantification can be more complex than with UV or FID detectors due to variations in ionization efficiency between different compounds.

Workflow and Method Comparison

The following diagrams illustrate the logical workflows for purity validation and the relationship between these complementary analytical techniques.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Q2 R1) cluster_analysis Analysis prep_std Prepare Reference Standard Solutions linearity Linearity & Range prep_std->linearity prep_sample Prepare Test Sample Solution run_hplc Execute HPLC Gradient Run prep_sample->run_hplc specificity Specificity specificity->run_hplc linearity->run_hplc accuracy Accuracy accuracy->run_hplc precision Precision (Repeatability & Intermediate) precision->run_hplc loq LOQ / LOD loq->run_hplc process_data Process Data (Peak Integration) run_hplc->process_data report Generate Purity Report (% Area) process_data->report

Caption: HPLC method validation workflow.

Orthogonal_Verification cluster_methods Orthogonal Purity Assessment cluster_results Resulting Purity Profile main Tert-butyl 2-oxopyrrolidine-1-carboxylate (Test Sample) hplc HPLC-UV (Primary Method) main->hplc gc GC-FID main->gc qnmr qNMR main->qnmr lcms LC-MS main->lcms hplc_res Relative Purity (% Area) Quantification of known impurities hplc->hplc_res gc_res Volatile Impurity Profile (e.g., Residual Solvents) gc->gc_res qnmr_res Absolute Purity (w/w %) Primary Standard Traceable qnmr->qnmr_res lcms_res Identification of Unknown Impurities (MW) lcms->lcms_res report Comprehensive Purity Certificate hplc_res->report gc_res->report qnmr_res->report lcms_res->report

Caption: Orthogonal method verification logic.

Summary Comparison of Techniques
FeatureHPLC-UVGC-FIDQuantitative NMR (qNMR)LC-MS
Principle Liquid-phase separationGas-phase separationNuclear spin resonanceLC separation + m/z detection
Analyte Suitability Non-volatile, polar/non-polarVolatile, thermally stableSoluble, NMR-active nucleiNon-volatile, ionizable
Primary Use Purity/Impurity QuantificationVolatile Impurity QuantificationAbsolute Purity AssayImpurity Identification
Quantification Type Relative (% Area)Relative (% Area)Absolute (w/w %)Semi-quantitative/Identification
Key Advantage Versatility, robustnessHigh resolution for volatilesAbsolute, primary methodHigh sensitivity & specificity
Key Limitation Requires chromophore, relativePotential thermal degradationLower sensitivityIonization efficiency varies

Conclusion and Recommendations

For the routine quality control and purity validation of this compound, a well-validated RP-HPLC method is the cornerstone of a robust analytical strategy. It provides precise and reliable data on the relative abundance of the main component and any process-related impurities.

However, to establish a truly comprehensive and trustworthy purity profile, an orthogonal approach is strongly recommended:

  • GC-FID should be employed to control for volatile impurities and residual solvents, which may not be detected by HPLC.

  • Quantitative NMR (qNMR) should be utilized to assign an absolute purity value to primary reference standards. This provides a fundamental anchor for the accuracy of all other relative methods.

  • LC-MS is the ideal tool for the characterization and identification of any unknown impurity peaks that appear during HPLC analysis, which is critical for process optimization and regulatory submissions.

By integrating these complementary techniques, researchers and drug development professionals can ensure the highest degree of confidence in the purity of this compound, thereby safeguarding the quality and integrity of the entire synthetic process.

References

A Comparative Guide to the FT-IR Spectrum of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with relevant alternative compounds, supported by experimental data from established sources. Our objective is to furnish a comprehensive understanding of the characteristic vibrational frequencies of this compound, facilitating its identification and characterization in a laboratory setting.

Introduction: The Significance of FT-IR in Characterizing N-Boc-2-pyrrolidinone

1-(tert-Butoxycarbonyl)-2-pyrrolidinone, often abbreviated as N-Boc-2-pyrrolidinone, is a key synthetic intermediate in organic chemistry.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of the 2-pyrrolidinone ring modifies its reactivity and is a common strategy in peptide synthesis and the development of pharmaceutical agents.[2]

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound.[3] By measuring the absorption of infrared radiation by the sample, we can identify the functional groups present and deduce structural information. For N-Boc-2-pyrrolidinone, FT-IR is instrumental in confirming the successful installation of the Boc group onto the pyrrolidinone core. This guide will dissect the expected FT-IR spectrum of N-Boc-2-pyrrolidinone and compare it with its parent compound, 2-pyrrolidinone, and the Boc-group donor, di-tert-butyl dicarbonate.

Predicted FT-IR Spectrum of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone: A Synthesis of Functional Group Vibrations

The structure of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone contains two key carbonyl groups: the lactam carbonyl within the five-membered ring and the carbamate carbonyl of the Boc protecting group. Additionally, the molecule features C-H bonds of the pyrrolidinone ring and the bulky tert-butyl group, as well as C-N and C-O single bonds.

Based on established infrared spectroscopy correlation tables and literature on similar compounds, we can predict the characteristic absorption bands for N-Boc-2-pyrrolidinone.[3][4]

Comparative Spectral Analysis: N-Boc-2-pyrrolidinone vs. Precursor Moieties

To understand the unique spectral features of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, it is instructive to compare its predicted spectrum with the experimental spectra of 2-pyrrolidinone and di-tert-butyl dicarbonate (Boc anhydride).

The Parent Lactam: 2-Pyrrolidinone

2-Pyrrolidinone is a cyclic amide (lactam). Its FT-IR spectrum is characterized by a prominent N-H stretching band and a lactam carbonyl (C=O) stretching absorption.[5][6] The presence of intermolecular hydrogen bonding in neat samples of 2-pyrrolidinone can lead to broadening of the N-H and C=O bands.

The Boc Protecting Group Source: Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate is the common reagent used to introduce the Boc protecting group.[2] Its FT-IR spectrum is dominated by the strong, characteristic stretching vibrations of the anhydride carbonyl groups and the C-O bonds.[7][8][9]

Tabulated Spectral Data: A Head-to-Head Comparison

The following table summarizes the key expected FT-IR absorption bands for 1-(tert-Butoxycarbonyl)-2-pyrrolidinone and compares them with the experimental data for 2-pyrrolidinone and di-tert-butyl dicarbonate.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 1-(tert-Butoxycarbonyl)-2-pyrrolidinone Observed Wavenumber (cm⁻¹) for 2-Pyrrolidinone Observed Wavenumber (cm⁻¹) for Di-tert-butyl Dicarbonate
C-H (Alkyl)Stretching2980-28502950-28502980-2930
C=O (Lactam)Stretching~1750-1730~1680-1660-
C=O (Carbamate)Stretching~1710-1690-~1810 and ~1760
C-NStretching~1300-1200~1290-
C-O (Carbamate)Stretching~1160-~1160

Analysis of Spectral Shifts:

The attachment of the electron-withdrawing Boc group to the nitrogen of the pyrrolidinone ring is expected to cause a significant blue shift (to higher wavenumbers) of the lactam carbonyl stretching frequency. This is due to the inductive effect of the Boc group, which draws electron density away from the nitrogen, reducing the resonance contribution to the amide bond and increasing the double-bond character of the lactam carbonyl.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid or oily compound like 1-(tert-Butoxycarbonyl)-2-pyrrolidinone using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials:

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone sample

  • FT-IR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the 1-(tert-Butoxycarbonyl)-2-pyrrolidinone oil directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections.

  • Peak Analysis: Identify and label the significant absorption bands in the spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

Visualization of the Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start background Acquire Background Spectrum start->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline Correction) acquire_spectrum->process_data analyze_peaks Analyze & Assign Peaks process_data->analyze_peaks clean Clean ATR Crystal analyze_peaks->clean end End clean->end

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Tert-butyl 2-oxopyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyl 2-oxopyrrolidine-1-carboxylate core, a foundational pyrrolidinone structure, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a lactam ring and a protected amine, provide a versatile platform for the synthesis of a diverse array of derivatives with significant biological activities. This guide offers an in-depth comparison of the performance of these derivatives across key therapeutic areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will explore the journey from this central building block to potent anticancer, antimicrobial, and neuroprotective agents, elucidating the mechanisms that drive their efficacy.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the 2-oxopyrrolidine scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The synthetic accessibility of this core allows for systematic modifications, leading to compounds with potent and selective activity.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that substituted pyrrolidinones can trigger the intrinsic apoptotic pathway, often mediated by the activation of effector caspases such as caspase-3 and caspase-7. This activation leads to the cleavage of key cellular substrates, ultimately resulting in cell death.

Furthermore, specific derivatives have been designed to target key signaling molecules involved in cancer progression, such as protein kinases. For instance, the vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

Below is a diagram illustrating the induction of apoptosis by a representative 2-oxopyrrolidine derivative.

Pyrrolidinone 2-Oxopyrrolidine Derivative Mitochondrion Mitochondrion Pyrrolidinone->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 Caspase9->Caspase37 Cleavage & Activation Procaspase37 Pro-caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-oxopyrrolidine derivatives.

Comparative Performance of Anticancer Derivatives

The following table summarizes the in vitro anticancer activity of various 2-oxopyrrolidine derivatives against different human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency.

Compound DerivativeCancer Cell LineAssayPotency (µM)Reference
N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)MTTEC50 = 2.50 ± 0.46[1]
N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (Prostate)MTTEC50 = 3.63 ± 0.45[1]
5-Oxopyrrolidine derivative with 5-nitrothiophene substituentA549 (Lung)MTT-[1]
Spiro-pyridine derivative 7Caco-2 (Colorectal)MTTIC50 = 7.83 ± 0.5[2]
Spiro-pyridine derivative 5Caco-2 (Colorectal)MTTIC50 = 9.78 ± 0.7[2]
Macrocyclic Tyk2 Inhibitor (26)Tyk2 KinaseKinase AssayIC50 = 0.003[2]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-oxopyrrolidine scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. By modifying the substituents on the pyrrolidinone ring, it is possible to generate compounds with significant activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Microbial Membranes

While the exact mechanisms can vary, a key mode of action for many antimicrobial pyrrolidinone derivatives is the disruption of the microbial cell membrane.[3] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific enzymes.

The following workflow illustrates the general process of evaluating the antimicrobial activity of these derivatives.

Compound Pyrrolidinone Derivative Synthesis Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Compound->Screening MIC_Det Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC_Det MBC_Det Determination of Minimum Bactericidal Concentration (MBC) MIC_Det->MBC_Det Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MIC_Det->Mechanism Lead_Opt Lead Optimization MBC_Det->Lead_Opt Mechanism->Lead_Opt

Caption: Workflow for antimicrobial evaluation of pyrrolidinone derivatives.

Comparative Performance of Antimicrobial Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected 2-oxopyrrolidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrrolidine-2,5-dione derivative (8)Staphylococcus aureus16[4]
Pyrrolidine-2,5-dione derivative (5)Staphylococcus aureus32[4]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (14)Staphylococcus aureus TCH 151616[5]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (14)Clostridioides difficile AR-106732[5]
5-Fluorobenzimidazole derivative (24b)Staphylococcus aureus TCH 15168[5]

Note: The data is compiled from different studies, and direct comparisons should be made with an understanding of potential variations in testing methodologies.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Derivatives of 2-oxopyrrolidine have shown significant promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and in mitigating neuronal damage following ischemic events.

Mechanism of Action: Multi-target Approach

The neuroprotective effects of these compounds are often multifactorial. One key mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these derivatives can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

Another important mechanism is the modulation of ion channels. For instance, some derivatives act as sodium channel blockers, which can prevent excessive neuronal excitation and subsequent cell death, a common pathway in ischemic stroke. Additionally, inhibition of calpain, a calcium-activated protease, has been identified as a neuroprotective strategy for some pyrrolidine-based compounds.[6]

The following diagram illustrates the neuroprotective mechanisms of 2-oxopyrrolidine derivatives.

Pyrrolidinone 2-Oxopyrrolidine Derivative AChE Acetylcholinesterase (AChE) Pyrrolidinone->AChE Inhibition NaChannel Voltage-gated Sodium Channel Pyrrolidinone->NaChannel Blockade Calpain Calpain Pyrrolidinone->Calpain Inhibition ACh Acetylcholine AChE->ACh Degrades Neuroprotection Neuroprotection ACh->Neuroprotection Enhanced Cholinergic Transmission NaChannel->Neuroprotection Reduced Excitotoxicity Calpain->Neuroprotection Reduced Neuronal Damage

Caption: Neuroprotective mechanisms of 2-oxopyrrolidine derivatives.

Comparative Performance of Neuroprotective Derivatives

The table below highlights the activity of a potent calpain-1 inhibitor derived from the pyrrolidine scaffold.

Compound DerivativeTargetAssayPotencyReference
α-Ketoamide peptidomimetic (1c)Calpain-1Enzyme InhibitionIC50 = 78 nM[6]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Substrate: 15 mM acetylthiocholine iodide (ATCI) in water.

    • DTNB Reagent: 3 mM DTNB in assay buffer.

    • Enzyme Solution: Acetylcholinesterase from electric eel.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound (dissolved in buffer with a small amount of DMSO) to the wells.

    • Add 50 µL of DTNB reagent.

    • Add 25 µL of the AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate.

  • Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

IV. Conclusion and Future Directions

The derivatives of this compound and the broader class of 2-oxopyrrolidines represent a highly versatile and promising scaffold in drug discovery. The ability to readily modify this core structure allows for the fine-tuning of biological activity, leading to the development of potent and selective agents against cancer, microbial infections, and neurodegenerative diseases.

The comparative data presented in this guide highlights the significant potential of these compounds. Future research should focus on further exploring the structure-activity relationships to design next-generation derivatives with improved efficacy and safety profiles. Advanced in vivo studies and clinical trials will be crucial to translate the promising in vitro results into tangible therapeutic benefits. The continued exploration of this remarkable scaffold holds great promise for addressing some of the most pressing challenges in human health.

V. References

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. (URL: --INVALID-LINK--)

  • Induction of apoptosis by pyrrolidinedithiocarbamate and N-acetylcysteine in vascular smooth muscle cells. PubMed. (URL: --INVALID-LINK--)

  • Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. PubMed Central. (URL: --INVALID-LINK--)

  • A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PubMed. (URL: --INVALID-LINK--)

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar. (URL: --INVALID-LINK--)

  • SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NEW PYRROLIDINE DERIVATIVES. Europub. (URL: --INVALID-LINK--)

  • Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives. ResearchGate. (URL: --INVALID-LINK--)

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (URL: --INVALID-LINK--)

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. (URL: --INVALID-LINK--)

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PubMed Central. (URL: --INVALID-LINK--)

  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. (URL: --INVALID-LINK--)

  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. (URL: --INVALID-LINK--)

  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. PubMed. (URL: --INVALID-LINK--)

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. (URL: --INVALID-LINK--)

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. (URL: --INVALID-LINK--)

  • Design and Synthesis of Novel Antimicrobial Agents. MDPI. (URL: --INVALID-LINK--)

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. (URL: --INVALID-LINK--)

  • Design, synthesis, and biological characterization of tamibarotene analogs as anticancer agents. PubMed. (URL: --INVALID-LINK--)

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. NIH. (URL: --INVALID-LINK--)

References

A Comparative Guide to Alternative Reagents for the Synthesis of 1-Boc-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the protection of amine functionalities is a critical step in the construction of complex molecules. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability across a range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of 1-Boc-2-pyrrolidinone, a valuable building block in medicinal chemistry, is a common application of this strategy. While di-tert-butyl dicarbonate (Boc-anhydride) is the conventional reagent for this transformation, a critical evaluation of alternative reagents is essential for process optimization, cost-effectiveness, and enhanced safety.

This guide provides an in-depth technical comparison of the industry-standard Boc-anhydride with a key alternative, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), for the synthesis of 1-Boc-2-pyrrolidinone. A third potential reagent, tert-butyl 2,2,2-trichloroacetimidate, is also discussed, although its application for lactam protection is less established. This analysis is grounded in experimental data, mechanistic insights, and practical considerations to empower researchers in making informed decisions for their synthetic endeavors.

Core Reagents: A Head-to-Head Comparison

The selection of a Boc-protecting agent hinges on a variety of factors including yield, reaction conditions, cost, safety, and ease of work-up. Below is a comparative overview of the leading reagents.

ReagentTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Di-tert-butyl dicarbonate ((Boc)₂O) Excellent (ca. 96%)Mild, versatile (various solvents and bases)High yield, readily available, well-established protocolsPotential for byproduct formation, requires careful handling due to gas evolution upon decomposition
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) Good to ExcellentMild, aqueous or organic solventsCrystalline solid, stable to storage, byproduct is easily removed by extractionGenerally higher cost, may require longer reaction times
tert-Butyl 2,2,2-trichloroacetimidate Variable (lactam specific)Acid-catalyzed, anhydrous conditionsEffective for sterically hindered substratesLimited data for lactam protection, generates trichloroacetamide byproduct

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. The pathways for Boc protection using Boc-anhydride and BOC-ON, while achieving the same outcome, proceed through different intermediates.

Di-tert-butyl dicarbonate ((Boc)₂O): A Nucleophilic Acyl Substitution

The reaction of 2-pyrrolidinone with Boc-anhydride is a classic nucleophilic acyl substitution. The lone pair of the nitrogen atom in the lactam attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. This is often facilitated by a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), which deprotonates the lactam, increasing its nucleophilicity. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the volatile byproducts carbon dioxide and tert-butoxide. The tert-butoxide is then protonated by the protonated base.

2-Pyrrolidinone 2-Pyrrolidinone Tetrahedral_Intermediate Tetrahedral Intermediate 2-Pyrrolidinone->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Tetrahedral_Intermediate Base Base Base->2-Pyrrolidinone Deprotonation 1-Boc-2-pyrrolidinone 1-Boc-2-pyrrolidinone Tetrahedral_Intermediate->1-Boc-2-pyrrolidinone Collapse Byproducts CO₂ + t-BuOH + Protonated Base Tetrahedral_Intermediate->Byproducts

Mechanism of N-Boc protection using Boc-anhydride.

BOC-ON: A Milder Alternative

BOC-ON reacts with amines under mild conditions, often in aqueous dioxane or acetone with a base like triethylamine. The reaction proceeds through the formation of a more reactive intermediate. The amine nitrogen of 2-pyrrolidinone attacks the carbonyl carbon of BOC-ON. The resulting intermediate then eliminates the stable and easily removable 2-hydroxyimino-2-phenylacetonitrile byproduct.[1]

2-Pyrrolidinone 2-Pyrrolidinone Intermediate Intermediate 2-Pyrrolidinone->Intermediate Nucleophilic Attack BOC_ON BOC-ON BOC_ON->Intermediate 1-Boc-2-pyrrolidinone 1-Boc-2-pyrrolidinone Intermediate->1-Boc-2-pyrrolidinone Elimination Byproduct 2-Hydroxyimino- 2-phenylacetonitrile Intermediate->Byproduct

Mechanism of N-Boc protection using BOC-ON.

Experimental Protocols

Detailed, step-by-step methodologies are provided below for the synthesis of 1-Boc-2-pyrrolidinone using both di-tert-butyl dicarbonate and a general protocol for BOC-ON that can be adapted for 2-pyrrolidinone.

Protocol 1: Synthesis of 1-Boc-2-pyrrolidinone using Di-tert-butyl dicarbonate

This protocol is based on a high-yield procedure and is considered the standard method.

Materials:

  • 2-Pyrrolidinone

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-pyrrolidone (10.0 g, 118 mmol) in acetonitrile (118 mL), sequentially add triethylamine (19.6 mL, 141 mmol) and 4-dimethylaminopyridine (7.18 g, 58.8 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (32.7 g, 150 mmol) to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • After the reaction is complete (monitored by TLC), partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with 1N aqueous hydrochloric acid, 1N aqueous sodium hydroxide, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 1:1) to afford 1-(tert-butoxycarbonyl)-2-pyrrolidinone as a light yellow oil.

Expected Yield: ~96%

Protocol 2: Synthesis of 1-Boc-2-pyrrolidinone using BOC-ON (General Procedure)

This protocol is adapted from general procedures for the Boc protection of amines using BOC-ON and may require optimization for 2-pyrrolidinone.[1]

Materials:

  • 2-Pyrrolidinone

  • Dioxane and Water (1:1 v/v) or Acetone and Water (1:1 v/v)

  • Triethylamine (TEA)

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

Procedure:

  • Dissolve 2-pyrrolidinone (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • At room temperature, add BOC-ON (1.1 equivalents) with stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Dilute the mixture with water.

  • Extract the aqueous mixture twice with ethyl acetate to remove the 2-hydroxyimino-2-phenylacetonitrile byproduct.

  • Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate to obtain the crude 1-Boc-2-pyrrolidinone.

  • If necessary, the product can be further purified by column chromatography.

Expected Yield: Good to excellent, but requires optimization for this specific substrate.

Cost and Safety Considerations

A comprehensive evaluation of reagents must include a pragmatic assessment of their cost and safety profiles.

ReagentCost ComparisonSafety and Handling
Di-tert-butyl dicarbonate ((Boc)₂O) Generally the most cost-effective option for large-scale synthesis.Flammable liquid and solid. Can decompose to release CO₂ gas, leading to pressure buildup in sealed containers. It is recommended to store in plastic bottles in a cool place.[2] Inhalation may be harmful.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) Typically more expensive than Boc-anhydride.[3][4]Stable, crystalline solid. Less prone to gas evolution during storage. Standard laboratory precautions should be observed.
tert-Butyl 2,2,2-trichloroacetimidate Pricing is variable and generally higher than Boc-anhydride.[5][6][7]Moisture and heat sensitive liquid.[8] Generates trichloroacetamide as a byproduct, which requires careful handling and disposal.

Conclusion and Recommendations

For the routine, large-scale synthesis of 1-Boc-2-pyrrolidinone, di-tert-butyl dicarbonate remains the reagent of choice due to its high efficiency, well-established protocols, and cost-effectiveness. The reported yield of 96% is excellent, and the purification procedure is straightforward.

The use of tert-butyl 2,2,2-trichloroacetimidate for the N-Boc protection of 2-pyrrolidinone is not well-documented and would require significant exploratory work. While it may offer advantages for particularly challenging substrates, its application for this specific transformation is not recommended without further investigation.

Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, cost constraints, and available laboratory infrastructure. For most applications, the proven reliability and economic advantages of di-tert-butyl dicarbonate make it the superior choice for the preparation of 1-Boc-2-pyrrolidinone.

References

A Researcher's Guide to Purity Assessment of Commercial Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of building blocks is paramount. Tert-butyl 2-oxopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules, is no exception. The presence of even minor impurities can significantly impact reaction yields, downstream purification processes, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, supported by detailed experimental protocols and data interpretation insights.

The Synthetic Landscape and Potential Impurities

The most common synthetic route to this compound involves the N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc anhydride)[1]. This seemingly straightforward reaction can give rise to several process-related impurities that researchers must be vigilant in detecting.

Key Potential Impurities:

  • Unreacted 2-pyrrolidinone: Incomplete reaction can lead to the presence of the starting lactam.

  • Unreacted Di-tert-butyl dicarbonate (Boc anhydride): Excess reagent that is not quenched or removed during workup.

  • Tert-butanol: A byproduct of the Boc protection reaction[2].

  • Byproducts from Boc Anhydride Degradation: Boc anhydride can slowly decompose to form tert-butyl carbonate and eventually more tert-butanol and CO2, especially in the presence of moisture[3].

  • Side-reaction Products: While less common for this specific substrate, over-acylation or other side reactions can occur under non-optimized conditions.

Understanding these potential impurities is the first critical step in developing a robust analytical strategy for purity assessment.

A Multi-pronged Approach to Purity Verification

A comprehensive purity assessment should not rely on a single analytical technique. The orthogonal application of chromatographic and spectroscopic methods provides a more complete and trustworthy purity profile. This guide will focus on three core techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is ideal for separating the relatively polar this compound from its less polar and more polar impurities.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Commercial Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Purity Calculation (% Area) integration->purity

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides detailed structural information and is an excellent tool for identifying and quantifying impurities, often without the need for reference standards for the impurities themselves. The distinct signals of the target molecule and potential impurities allow for a comprehensive purity evaluation.

Detailed Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

    • Spectral Width: -2 to 12 ppm.

Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

  • ~3.7 ppm (t, 2H): Methylene protons adjacent to the nitrogen.

  • ~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group.

  • ~2.0 ppm (quintet, 2H): Methylene protons at the 4-position of the pyrrolidinone ring.

  • ~1.5 ppm (s, 9H): Protons of the tert-butyl group.

dot

NMR_Analysis compound This compound in CDCl3 nmr_spec 400 MHz NMR Spectrometer compound->nmr_spec fid Free Induction Decay (FID) nmr_spec->fid ft Fourier Transform fid->ft spectrum ¹H NMR Spectrum ft->spectrum analysis Integration & Chemical Shift Analysis for Purity spectrum->analysis

Caption: Workflow for purity assessment using ¹H NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful technique for confirming the identity of the main component and detecting and identifying impurities, even at trace levels. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Detailed Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Same as the HPLC-UV method described above.

  • MS Conditions (Positive ESI Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

Expected Mass-to-Charge Ratios (m/z):

  • [M+H]⁺: 186.1

  • [M+Na]⁺: 208.1

  • [M-C₄H₈+H]⁺ (loss of isobutylene): 130.1

dot

LCMS_Process cluster_lc LC Separation cluster_ms MS Detection cluster_output Data Output Sample_In Sample Injection LC_Column C18 Column Sample_In->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: A simplified workflow of the LC-MS analysis process.

Comparative Data Analysis

To illustrate how data from these techniques can be used to compare different commercial sources, the following table presents hypothetical results for three different batches of this compound.

Parameter Supplier A Supplier B Supplier C
Appearance Colorless liquidPale yellow liquidColorless liquid
HPLC Purity (% Area) 99.8%98.5%99.2%
Major Impurity (HPLC) Unidentified (0.1%)2-pyrrolidinone (1.2%)Boc anhydride (0.5%)
¹H NMR Purity >99% (No significant impurities detected)~98% (Signals corresponding to 2-pyrrolidinone observed)~99% (Trace signals for Boc anhydride observed)
LC-MS Confirmation [M+H]⁺ at m/z 186.1 confirmed[M+H]⁺ at m/z 186.1 confirmed. Impurity at m/z 86.1 ([2-pyrrolidinone+H]⁺) detected.[M+H]⁺ at m/z 186.1 confirmed. Impurity at m/z 219.1 ([Boc anhydride+H]⁺) detected.

Interpretation of Hypothetical Data:

  • Supplier A: Appears to be of the highest purity based on all three analytical methods. The colorless appearance is also a good indicator of high purity.

  • Supplier B: Shows a lower purity by HPLC, with a significant amount of the starting material, 2-pyrrolidinone, remaining. This is confirmed by both ¹H NMR and LC-MS. The pale yellow color may also be indicative of impurities.

  • Supplier C: Has good purity but contains a noticeable amount of unreacted Boc anhydride. This could be problematic for subsequent reactions where the Boc anhydride could react with other nucleophiles.

Conclusion and Recommendations

The purity of this compound is a critical factor for its successful application in research and development. A multi-technique approach to purity assessment is strongly recommended for a comprehensive evaluation of commercial sources.

  • HPLC-UV should be used as the primary method for quantitative purity determination.

  • ¹H NMR provides invaluable structural confirmation and allows for the identification and quantification of impurities without the need for specific reference standards.

  • LC-MS is essential for confirming the molecular weight of the main component and for identifying unknown impurities, particularly at low levels.

Researchers and drug development professionals should insist on certificates of analysis that provide data from at least two of these techniques. When in doubt, or for critical applications, in-house verification of purity using the protocols outlined in this guide is a prudent course of action. By employing a rigorous analytical strategy, scientists can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these reagents is not merely a regulatory obligation but a cornerstone of responsible research, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 2-oxopyrrolidine-1-carboxylate (CAS RN: 85909-08-6), grounding procedural guidance in established safety principles and regulatory frameworks.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a common building block in organic synthesis. Before initiating any disposal procedure, a thorough understanding of its properties is essential.

Physicochemical and Hazard Data Summary

PropertyValueCitation
CAS Number 85909-08-6
Molecular Formula C₉H₁₅NO₃
Appearance White or Colorless to Light yellow to Light orange powder to lump to clear liquid[1]
Flash Point 113 °C (235.4 °F) - closed cup
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[2]

A critical step in determining the disposal pathway for any chemical is its classification under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[3] Hazardous wastes under RCRA are categorized as either "listed" wastes or "characteristic" wastes.[4]

  • Listed Wastes: this compound is not found on the F, K, P, or U lists of hazardous wastes as defined in Title 40 of the Code of Federal Regulations (CFR) Part 261.[5][6][7]

  • Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability (D001): With a flash point of 113 °C, this compound is well above the 60 °C (140 °F) threshold and is therefore not considered an ignitable hazardous waste.[5]

    • Corrosivity (D002): There is no available data to suggest this compound is corrosive. It is a neutral organic molecule, and its pH in solution is not expected to be ≤ 2 or ≥ 12.5.[4]

    • Reactivity (D003): Safety data sheets do not indicate any unusual reactivity, such as instability or violent reaction with water.

The Precautionary Principle in Action

In the absence of comprehensive data to definitively rule out all hazardous characteristics, and in line with best laboratory practices, all waste chemical solids and liquids should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department. This approach ensures the highest level of safety and regulatory compliance.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the necessary steps from the point of generation to final disposal.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Step 1: Waste Generation (Unused reagent, contaminated materials, reaction residues) B Step 2: Container Selection (Chemically compatible, leak-proof, screw-top lid) A->B  Select appropriate  container C Step 3: Waste Segregation (Store away from incompatible materials, e.g., strong acids/bases/oxidizers) B->C  Segregate from  incompatibles D Step 4: Labeling ('Hazardous Waste', full chemical name, accumulation start date) C->D  Label container  immediately E Step 5: Accumulation (Store in designated Satellite Accumulation Area (SAA)) D->E  Move to SAA F Step 6: Request Pickup (Contact institutional EHS department) E->F  When container is full  or accumulation time limit is reached G Step 7: EHS Collection (Trained personnel collect waste) F->G  Schedule collection H Step 8: Final Disposal (Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF)) G->H  Proper off-site  management

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Waste Handling and Disposal

Objective: To safely collect, store, and dispose of waste this compound and associated contaminated materials in compliance with institutional and federal regulations.

Materials:

  • Waste this compound (solid, liquid, or in solution)

  • Contaminated materials (e.g., pipette tips, gloves, absorbent pads)

  • Chemically compatible waste container (e.g., High-Density Polyethylene - HDPE) with a screw-top cap

  • "Hazardous Waste" label

  • Secondary containment bin

Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unadulterated excess reagent, solutions containing the compound, and any materials (e.g., weighing boats, contaminated paper towels) that have come into direct contact with it.

    • Crucially, do not mix this waste with incompatible chemicals. Keep it separate from strong acids, bases, and oxidizing agents to prevent unforeseen hazardous reactions.

  • Container Management:

    • Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste. HDPE containers are a suitable choice.

    • The container must have a secure, screw-top lid. Keep the container closed at all times , except when adding waste. This is a primary EPA requirement to prevent the release of vapors.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and its CAS number "85909-08-6". If it is part of a mixture, list all components and their approximate percentages.

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled, closed waste container in a designated SAA within the laboratory, at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • It is best practice to place the waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks.

  • Disposal of Empty Containers:

    • A container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • Before discarding the empty container in the trash, deface or remove all hazardous material labels.

  • Requesting Disposal:

    • Once the waste container is full (leaving some headspace for expansion) or approaching the institutional time limit for accumulation (typically 90-180 days), contact your institution's EHS department to schedule a waste pickup.

    • Do not pour this compound down the drain or dispose of it in the regular trash.[8] This is a direct violation of EPA regulations and can harm aquatic ecosystems. The lack of comprehensive environmental fate and transport data for this compound necessitates that it be kept out of sewer systems.[9]

Spill Response and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is critical.

Immediate Actions for a Spill:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, gloves, and safety goggles. For larger spills, a respirator may be necessary.

  • Contain the Spill:

    • For liquid spills: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to dike the spill and absorb the liquid.

    • For solid spills: Carefully sweep up the material, avoiding the creation of dust. A HEPA-filtered vacuum may be used if available and appropriate.

  • Collection and Disposal:

    • Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

    • Label the container appropriately, indicating it contains spill cleanup debris with this compound.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Conclusion: A Commitment to Safety and Sustainability

The proper management and disposal of chemical waste like this compound are non-negotiable aspects of professional scientific conduct. By adhering to the principles of hazard assessment, segregation, proper containment, and regulatory compliance, we not only protect ourselves and our colleagues but also uphold our responsibility to the environment. Always consult your institution's specific EHS guidelines, as they are tailored to your local and state regulations.

References

Definitive Guide to Personal Protective Equipment for Handling Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Tert-butyl 2-oxopyrrolidine-1-carboxylate (also known as 1-Boc-2-pyrrolidinone). Moving beyond mere compliance, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of risk mitigation in the laboratory.

Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary protective measures. While not acutely toxic, the primary risks are associated with its irritant properties.

  • H315: Causes skin irritation. [1] Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1] This is a significant risk, as splashes or airborne particles can cause substantial discomfort and potential damage to the eyes.

  • H335: May cause respiratory irritation. [1] Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

A thorough risk assessment is the foundational step before any laboratory work. These classifications demand a proactive and comprehensive approach to personal protective equipment (PPE) to create a self-validating system of safety.

Core PPE Requirements: A Multi-Layered Defense

A baseline of PPE is mandatory for any procedure involving this compound. The following equipment provides the minimum necessary protection against the identified hazards.

  • Eye and Face Protection : Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.

    • Minimum Requirement : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn.[1][2][3]

    • Recommended for Splash Risk : When handling solutions or performing transfers that could result in splashes, a face shield worn over safety goggles is required to protect the entire face.[3][4]

  • Hand Protection : To prevent skin irritation (H315), chemically resistant gloves are essential.

    • Material : Nitrile rubber gloves are a suitable choice.[5]

    • Inspection and Technique : Always inspect gloves for tears or punctures before use.[1][3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves should be disposed of immediately as hazardous waste.[1][3]

  • Body Protection : Protective clothing is the primary barrier against accidental spills and contamination of personal clothing.

    • Laboratory Coat : A standard, buttoned lab coat should be worn at all times.[5] For tasks with a higher risk of splashes, consider an impervious or flame-retardant apron.[1][2]

Operational Protocols: PPE in Practice

The level of PPE must be adapted to the specific laboratory procedure. Below are step-by-step guides for common workflows, ensuring safety at every stage.

Protocol 1: Weighing and Transferring the Solid Compound

This operation carries a significant risk of generating airborne dust, directly implicating the respiratory irritation hazard (H335).

  • Engineering Controls : Conduct all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure to contain dust.

  • Respiratory Protection : If a fume hood is unavailable or if handling large quantities, a NIOSH-approved respirator is mandatory.[4][5] A dust respirator (e.g., N95) or a full-face respirator with an appropriate cartridge should be used.[2][6]

  • Personal Protection :

    • Don your lab coat and nitrile gloves.

    • Wear safety goggles and a face shield to protect against any unexpected particle projection.

  • Handling : Use a spatula for transfers and handle the solid carefully to minimize the creation of airborne dust.[5]

  • Decontamination : After transfer, gently wipe down the spatula, weighing vessel, and balance surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as contaminated waste.

Protocol 2: Dissolution and Use in a Reaction

This stage introduces liquid splash hazards, elevating the importance of eye and skin protection.

  • Engineering Controls : All dissolutions and reaction setups should be performed in a chemical fume hood.

  • Personal Protection :

    • Wear a lab coat, nitrile gloves, and safety goggles.

    • Crucially, add a face shield to provide full protection against splashes during solvent addition and mixing.[4]

  • Procedure : When dissolving, add the solvent to the solid slowly to prevent splashing.[5] Ensure all containers are securely clamped and that any reaction is adequately vented.

  • Waste : Segregate waste streams appropriately. Contaminated materials, including pipette tips and empty containers, should be placed in a designated, sealed waste container.[5]

PPE Selection Summary

The following table provides a quick-reference guide for selecting the appropriate PPE based on the laboratory task.

Laboratory TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety GogglesNitrile GlovesLab CoatNot generally required
Weighing Small Quantities (<1g) Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Weighing Large Quantities (>1g) Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood and/or Dust Respirator[4][5]
Dissolution & Transfers Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesImpervious Apron over Lab CoatRequired if spill generates dust or vapors[2]

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the correct level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for this compound start Start: Prepare to Handle Compound assess_task Assess Task Type start->assess_task weighing Weighing Solid assess_task->weighing Solid solution Handling Solution (Dissolution, Reaction) assess_task->solution Liquid spill Spill / Disposal assess_task->spill Cleanup assess_scale Assess Scale weighing->assess_scale ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solution->ppe_base spill->ppe_base small_scale Small Scale (< 1g) assess_scale->small_scale < 1g large_scale Large Scale (> 1g) assess_scale->large_scale > 1g small_scale->ppe_base large_scale->ppe_base ppe_hood Work in Fume Hood ppe_base->ppe_hood ppe_splash Add Face Shield ppe_base->ppe_splash ppe_base->ppe_splash Splash Risk ppe_spill Upgrade to: - Heavy-Duty Gloves - Impervious Apron ppe_base->ppe_spill ppe_splash->ppe_hood ppe_resp Add Respirator (N95 or higher) ppe_splash->ppe_resp ppe_resp->ppe_hood ppe_spill->ppe_resp If dust/aerosol

Caption: A workflow diagram for selecting appropriate PPE.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE : Used gloves, disposable lab coats, and any other contaminated items must be disposed of as hazardous chemical waste.[1][3][5] Do not dispose of them in regular trash. Place them in a designated, sealed waste container.[5]

  • Chemical Waste : Dispose of unused product and reaction waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[1]

  • Decontamination : After handling, thoroughly wash hands and forearms with soap and water.[2] Clean all work surfaces and equipment to prevent cross-contamination.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-oxopyrrolidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。